[4-(Chlorosulfonyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-chlorosulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSPHAFXLRJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370966 | |
| Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22958-99-2 | |
| Record name | [4-(Chlorosulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(chlorosulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional organic compound containing both a carboxylic acid and a sulfonyl chloride group. This unique combination of reactive sites makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety can readily react with amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively. Simultaneously, the carboxylic acid group offers a handle for amide bond formation or other modifications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and purification of this compound.
Core Properties
The basic physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 134-136 °C | [2] |
| CAS Number | 22958-99-2 | [1] |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the chlorosulfonation of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place phenylacetic acid. Cool the flask in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (typically 2-3 equivalents) to the cooled and stirred phenylacetic acid. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for some substrates to drive the reaction to completion.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to remove any remaining acids.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Recrystallization is a standard method for the purification of solid organic compounds like this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of toluene and hexanes, or hot water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice for similar compounds is a mixture of a good solvent (like toluene or ethyl acetate) and a poor solvent (like hexanes or heptane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid, a signal for the methylene carbon, and four distinct signals for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the sulfonyl chloride group.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Signaling Pathways and Biological Activity
Despite a thorough review of the scientific literature, there is currently no specific information available that directly implicates this compound in a defined cellular signaling pathway. While derivatives of phenylacetic acid and sulfonyl chlorides are known to exhibit a wide range of biological activities, the specific biological targets and mechanism of action for this particular compound have not been elucidated in publicly accessible research.
Derivatives of similar structures, such as sulfonamides of 4-aminophenylacetic acid, have been investigated for their potential as peroxisome proliferator-activated receptor (PPAR) agonists, which are relevant in the context of diabetes.[3] However, this does not provide a direct signaling pathway for the parent compound.
Due to this lack of specific information, a diagram illustrating a signaling pathway involving this compound cannot be provided at this time. Further research, such as high-throughput screening, proteomics, or transcriptomics studies, would be necessary to identify its biological targets and elucidate its potential role in cellular signaling.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. This guide has provided an in-depth overview of its core properties, along with detailed, plausible protocols for its synthesis and purification. While its specific biological functions and involvement in signaling pathways remain to be explored, its chemical reactivity makes it a compound of interest for further investigation.
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [4-(Chlorosulfonyl)phenyl]acetic Acid
CAS Number: 22958-99-2
This technical guide provides a comprehensive overview of [4-(Chlorosulfonyl)phenyl]acetic acid, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride group. This unique structure makes it a versatile building block for the synthesis of a wide range of organic compounds, particularly sulfonamides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22958-99-2 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [3] |
| Molecular Weight | 234.66 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 134-136 °C | [1][4] |
| Boiling Point | 393.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Spectroscopic Data for this compound (Predicted/Typical)
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | δ ~10-12 (s, 1H, -COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~3.7 (s, 2H, -CH₂-) |
| ¹³C NMR | δ ~175 (-COOH), δ ~145 (Ar-C-SO₂), δ ~135 (Ar-C-CH₂), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~40 (-CH₂) |
| FT-IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1370 & ~1180 (S=O stretch), ~750-850 (C-H bend, aromatic) |
| Mass Spectrometry | [M-H]⁻ at m/z 233 |
Synthesis of this compound
The primary method for the synthesis of this compound is the chlorosulfonation of phenylacetic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the phenyl ring.
Reaction Mechanism
The reaction proceeds via the generation of the electrophile, chlorosulfonic acid (or a related species), which then attacks the electron-rich phenyl ring of phenylacetic acid. The acetic acid moiety is a para-directing group, leading to the formation of the desired 4-substituted product.
Experimental Protocol: Chlorosulfonation of Phenylacetic Acid
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can be used in excess as the solvent and reagent)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube with phenylacetic acid.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the cooled and stirred phenylacetic acid. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 2-4 hours), and then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).
Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. The carboxylic acid moiety provides an additional site for chemical modification, allowing for the creation of diverse molecular scaffolds.
Synthesis of Sulfonamide Derivatives
The reaction of this compound with an amine is a standard method for the synthesis of sulfonamides.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Role in Drug Discovery: FFA1 Receptor Agonism
Derivatives of phenylacetic acid have been investigated as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.[5]
FFA1 Signaling Pathway:
Activation of FFA1 by agonists leads to the activation of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is a key signal for glucose-stimulated insulin secretion from pancreatic β-cells.[6][7][8]
The this compound scaffold provides a valuable starting point for the design and synthesis of novel FFA1 agonists. The sulfonyl chloride can be reacted with a variety of amines to introduce diverse substituents, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The carboxylic acid group is a key pharmacophoric feature for interaction with the receptor.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a tightly sealed container in a cool, dry place.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all applicable safety regulations.
References
- 1. [4-(CHLOROSULFONYL)PHENYL]ACETICACID CAS#: 22958-99-2 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Oncogenic signaling of the free-fatty acid receptors FFA1 and FFA4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of [4-(chlorosulfonyl)phenyl]acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical pathway, experimental protocols, and essential data for the successful synthesis and characterization of this molecule.
Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of phenylacetic acid with chlorosulfonic acid. In this reaction, the chlorosulfonium ion (ClSO₂⁺), the electrophile, is generated in situ from chlorosulfonic acid. The methyleneacetic acid group (-CH₂COOH) on the phenyl ring acts as an ortho-, para-director. Due to steric hindrance at the ortho position, the substitution predominantly occurs at the para-position, yielding the desired this compound.
The primary byproduct of this reaction is hydrogen chloride (HCl) gas, which evolves from the reaction mixture. The overall reaction is illustrated below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a synthesized procedure based on established methods for chlorosulfonation of aromatic compounds.
2.1. Materials and Equipment:
-
Phenylacetic acid (C₈H₈O₂)
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl gas)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2.2. Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet tube leading to a gas trap.
-
Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Substrate: Slowly add phenylacetic acid (1.0 eq.) portion-wise to the cooled chlorosulfonic acid over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-3 hours. The evolution of HCl gas should be observed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood as a large amount of HCl gas will be evolved.
-
Isolation of Product: The product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to a constant weight.
2.3. Purification (Optional):
If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as a mixture of chloroform and hexane.
Data Presentation
3.1. Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol [1] |
| Appearance | White solid |
| Melting Point | 134-136 °C[2] |
| CAS Number | 22958-99-2[1] |
3.2. Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (Commercial) | ≥95%[3] or ~70%[4] |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
4.2. Logical Relationships in Synthesis
Caption: Interdependencies of key factors in the synthesis process.
Spectroscopic Data for Product Characterization
The following data can be used to confirm the identity and purity of the synthesized this compound.
5.1. Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 234.0 (calculated for C₈H₇³⁵Cl¹⁶O₄³²S)
-
Predicted Fragments: m/z = 199 ([M-Cl]⁺), 135 ([M-SO₂Cl]⁺)[1]
5.2. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1370 & ~1180 | S=O stretch (Sulfonyl chloride) |
| ~830 | C-H bend (para-disubstituted) |
5.3. ¹H NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.9 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -SO₂Cl |
| ~7.5 (d, J≈8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -CH₂COOH |
| ~3.7 | Singlet | 2H | -CH₂- |
5.4. ¹³C NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~176 | -COOH |
| ~148 | Aromatic C attached to -SO₂Cl |
| ~138 | Aromatic C attached to -CH₂COOH |
| ~131 | Aromatic CH ortho to -SO₂Cl |
| ~128 | Aromatic CH ortho to -CH₂COOH |
| ~40 | -CH₂- |
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment should be worn. The reaction of chlorosulfonic acid is highly exothermic and corrosive.
References
An In-depth Technical Guide on the Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid: Starting Materials and Core Methodologies
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a pivotal bifunctional reagent in medicinal and materials chemistry. Its structure incorporates both a reactive sulfonyl chloride and a versatile carboxylic acid, enabling its use as a key building block in the synthesis of a diverse range of compounds, including pharmaceuticals, detergents, and dyes.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, with a detailed focus on the selection of starting materials, reaction mechanisms, and process optimization. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Primary Synthetic Route: Direct Chlorosulfonation of Phenylacetic Acid
The most industrially viable and commonly employed method for the preparation of this compound is the direct chlorosulfonation of phenylacetic acid.[1] This electrophilic aromatic substitution reaction is favored for its high efficiency and atom economy.
Core Starting Material: Phenylacetic Acid
Phenylacetic acid is a white solid with a characteristic honey-like odor.[2] It is a naturally occurring auxin in plants and is also used in the production of perfumes and pharmaceuticals, most notably penicillin G and diclofenac.[2] For the synthesis of this compound, high-purity phenylacetic acid is recommended to minimize the formation of impurities that can complicate the purification process.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of phenylacetic acid proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3] The key steps are as follows:
-
Generation of the Electrophile: Chlorosulfuric acid (ClSO₃H), which typically serves as both the reagent and the solvent, generates the highly electrophilic sulfur trioxide (SO₃) or a related cationic species in situ.
-
Electrophilic Attack: The electron-rich aromatic ring of phenylacetic acid acts as a nucleophile, attacking the electrophilic sulfur atom. The acetic acid side chain is a weak ortho-, para-director. Due to steric hindrance at the ortho positions, the substitution occurs predominantly at the para-position.[3]
-
Formation of the Sigma Complex: The attack on the electrophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3]
-
Rearomatization: A base (typically the chloride ion from chlorosulfuric acid) abstracts a proton from the carbon bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the final product.
Validated Experimental Protocol
The following protocol outlines a reliable laboratory-scale synthesis of this compound.
Materials:
-
Phenylacetic acid (high purity)
-
Chlorosulfuric acid (≥99%)
-
Crushed ice
-
Anhydrous diethyl ether (for extraction, optional)
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap to neutralize the evolving HCl gas.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Carefully charge the flask with an excess of chlorosulfuric acid.
-
Substrate Addition: Slowly add phenylacetic acid in portions to the stirred chlorosulfuric acid, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-3 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Quenching: Cautiously pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with care.
-
Product Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove residual acids and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Critical Parameters for Synthesis Optimization
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the synthesis.
| Parameter | Recommended Range | Rationale and Expert Insights |
| Molar Ratio (Phenylacetic Acid : Chlorosulfuric Acid) | 1 : 4 to 1 : 6 | A significant excess of chlorosulfuric acid serves as both the solvent and the sulfonating agent, driving the reaction to completion and minimizing the formation of polysulfonated byproducts. |
| Reaction Temperature | 0–5 °C | Maintaining a low temperature is crucial to control the exothermic reaction, prevent product degradation, and suppress the formation of undesired isomers. |
| Reaction Time | 1–3 hours | The optimal reaction time ensures complete conversion without significant product decomposition. Monitoring by TLC is recommended to determine the endpoint. |
| Quenching Method | Slow addition to crushed ice | This method effectively quenches the reaction and precipitates the product. Rapid addition can lead to localized heating and potential hydrolysis of the sulfonyl chloride group. |
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the direct chlorosulfonation process.
Caption: Key stages in the synthesis of this compound.
Alternative Synthetic Approaches
While direct chlorosulfonation is the predominant method, alternative routes starting from different precursors can be employed, particularly for specific research applications or when phenylacetic acid is not the desired starting material.
Synthesis from p-Toluenesulfonyl Chloride
An alternative, albeit more circuitous, route involves the oxidation of the methyl group of p-toluenesulfonyl chloride. This multi-step synthesis is generally less efficient than direct chlorosulfonation but can be useful if p-toluenesulfonyl chloride is a more readily available starting material.
Synthesis from 4-Aminophenylacetic Acid
A Sandmeyer-type reaction provides another synthetic pathway. This involves the diazotization of 4-aminophenylacetic acid followed by treatment with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group. This method is generally more complex and involves handling potentially unstable diazonium salts.
Conclusion
The synthesis of this compound is a well-established and robust process, with the direct chlorosulfonation of phenylacetic acid being the most practical and economically favorable route. Mastery of this synthesis requires careful control over key reaction parameters, including temperature, stoichiometry, and quenching procedures. The insights and protocols provided in this guide are intended to equip researchers and chemical professionals with the necessary knowledge to successfully and safely produce this important chemical intermediate for their scientific endeavors.
References
A Technical Review of [4-(Chlorosulfonyl)phenyl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid, with the CAS Number 22958-99-2, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and life sciences research communities.[1][2][3] Its structure incorporates a phenylacetic acid moiety, a common scaffold in medicinal chemistry, and a highly reactive chlorosulfonyl group. This unique combination makes it a versatile building block for the synthesis of a wide array of derivatives. The chlorosulfonyl group can readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reactivity is harnessed by medicinal chemists to generate libraries of compounds for drug screening. Furthermore, its dual functionality allows it to act as a linker in more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), where it is classified as a "Protein Degrader Building Block".[4] This review provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are well-documented, providing a baseline for its use in experimental settings. These characteristics are crucial for reaction planning, purification, and structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 22958-99-2 | [1][2][3][5] |
| Molecular Formula | C₈H₇ClO₄S | [1][3][6][7] |
| Molecular Weight | 234.66 g/mol | [1][3] |
| IUPAC Name | 2-(4-chlorosulfonylphenyl)acetic acid | [1] |
| Melting Point | 134-136 °C | [3] |
| Synonyms | 4-(Carboxymethyl)benzenesulfonyl chloride, 2-(p-chlorosulfonylphenyl)acetic acid | [1][3] |
| XLogP3 | 2.1 | [1] |
Table 2: Predicted Mass Spectrometry Data [7]
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 234.98264 | 142.3 |
| [M+Na]⁺ | 256.96458 | 151.9 |
| [M-H]⁻ | 232.96808 | 145.5 |
| [M+NH₄]⁺ | 252.00918 | 160.8 |
Synthesis and Reactivity
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the provided literature, its structure strongly suggests a straightforward synthesis via electrophilic aromatic substitution. The core reactivity stems from the electrophilic nature of the sulfonyl chloride group.
Proposed Synthetic Workflow
The most logical and common method for introducing a chlorosulfonyl group onto an aromatic ring is direct chlorosulfonation using chlorosulfonic acid. Phenylacetic acid serves as the starting material for this reaction.
Caption: Proposed synthesis of this compound.
General Experimental Protocol: Chlorosulfonation of Phenylacetic Acid
The following is a representative protocol based on standard organic synthesis procedures for chlorosulfonation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), cool an excess of chlorosulfonic acid (e.g., 4-5 equivalents) to 0 °C in an ice bath.
-
Addition of Substrate: Slowly add phenylacetic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period (e.g., 1-2 hours) or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethyl acetate/hexane mixture).
Core Reactivity and Derivative Synthesis
The utility of this compound as a synthetic intermediate is primarily due to the high reactivity of the sulfonyl chloride functional group toward nucleophiles. This allows for the straightforward synthesis of sulfonamides and sulfonate esters, which are important pharmacophores.
Caption: Key reactions of this compound.
Applications in Drug Development and Medicinal Chemistry
The structural features of this compound make it a valuable tool for drug discovery professionals.
Intermediate for Biologically Active Molecules
The core scaffold has been used to generate novel compounds with potential therapeutic applications. By reacting the sulfonyl chloride with various amines, researchers have synthesized derivatives that exhibit significant biological activity.
-
Antimicrobial Agents: Derivatives of related structures, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have been used to create N-acyl-α-amino acids and 1,3-oxazole derivatives, which showed antimicrobial activity against Gram-positive bacterial strains and Candida albicans.[8][9]
-
Antiproliferative Agents: Pyrazole sulfonamide derivatives, synthesized by creating a chlorosulfonyl intermediate and reacting it with various amines, have been tested for their in vitro antiproliferative activity against cancer cell lines.[10]
Building Block for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an ideal linker building block.[4] The carboxylic acid and the sulfonyl chloride provide two distinct chemical handles for conjugation, allowing for a modular and efficient assembly of PROTAC molecules.
Caption: Logical relationship of the title compound within a PROTAC structure.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: The compound is designated as corrosive.[1] It causes severe skin burns and eye damage (H314).[1][5]
-
Precautionary Measures: It is harmful if swallowed, in contact with skin, or inhaled.[5] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be rinsed immediately and copiously with water.[5]
Conclusion
This compound is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined physical properties, predictable reactivity, and bifunctional nature make it an essential building block for constructing novel sulfonamide-based therapeutic agents and for its emerging role as a linker component in targeted protein degradation technologies. Proper handling is essential due to its corrosive nature. For researchers in drug development, this compound offers a reliable and efficient starting point for the synthesis of diverse and complex molecular entities with significant therapeutic potential.
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(CHLOROSULFONYL)PHENYL]ACETICACID | 22958-99-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(4-(CHLOROSULFONYL)PHENYL)ACETIC ACID | CAS#:22958-99-2 | Chemsrc [chemsrc.com]
- 6. [4-(Chlorosulphonyl)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]
- 7. PubChemLite - 2-(4-(chlorosulfonyl)phenyl)acetic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Synthetic History of [4-(Chlorosulfonyl)phenyl]acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
[4-(Chlorosulfonyl)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, holds a significant place in medicinal chemistry. This technical guide delves into the discovery, history, and synthetic methodologies of this important building block, providing a comprehensive resource for researchers in drug development.
Physicochemical Properties
This compound is a solid with the molecular formula C₈H₇ClO₄S and a molecular weight of 234.66 g/mol .[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | PubChem[1] |
| Molecular Weight | 234.66 g/mol | PubChem[1] |
| CAS Number | 22958-99-2 | PubChem[1] |
| Melting Point | 134-136°C | ChemBK[2] |
| IUPAC Name | 2-(4-chlorosulfonylphenyl)acetic acid | PubChem[1] |
Historical Context and Discovery
While a definitive singular "discovery" paper for this compound is not readily apparent in a broad search of scientific literature, its emergence is intrinsically linked to the exploration of benzenesulfonamide derivatives as therapeutic agents, particularly diuretics. The chlorosulfonyl group is a versatile functional handle that readily reacts with amines to form sulfonamides, a scaffold present in a wide array of drugs.
The development of organosulfur compounds as pharmaceuticals gained significant momentum in the mid-20th century. It is highly probable that this compound was first synthesized as an intermediate in research programs aimed at developing new drugs. For instance, related structures such as 4-chloro-5-chlorosulfonyl salicylic acid have been identified as diuretic agents, highlighting the interest in this class of compounds for modulating physiological pathways.[3][4][5] The phenylacetic acid moiety itself is a common structural motif in medicinal chemistry, known to interact with various biological targets.
Synthetic Methodologies
The primary route for the synthesis of this compound involves the direct chlorosulfonation of phenylacetic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the phenyl ring.
General Experimental Protocol: Chlorosulfonation of Phenylacetic Acid
This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Quenching solution (e.g., ice-water)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, a solution of phenylacetic acid in a dry, inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5°C.
-
Chlorosulfonic acid (typically 2-5 equivalents) is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10°C. The reaction is exothermic and produces hydrogen chloride gas, which should be appropriately vented.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0°C to room temperature) for a specified period (typically 1-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is slowly and carefully poured onto crushed ice or into ice-water with stirring to quench the excess chlorosulfonic acid.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water to remove any remaining acid.
-
The product can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6] Its bifunctional nature, possessing both a carboxylic acid and a reactive sulfonyl chloride, allows for a variety of chemical modifications.
The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The carboxylic acid moiety provides a site for esterification or amidation, enabling the attachment of the molecule to other pharmacophores or modifying its pharmacokinetic properties.
While specific drugs derived directly from this compound are not prominently documented, its structural analogue, [4-(methylsulfonyl)phenyl]acetic acid, is a known intermediate in the synthesis of COX-2 inhibitors like Etoricoxib, used for treating arthritis and pain.[7][8] This suggests that derivatives of this compound could be explored for similar anti-inflammatory activities.
Signaling Pathways and Mechanism of Action
The potential biological activity of compounds derived from this compound would be highly dependent on the final structure of the molecule. For instance, if used to synthesize sulfonamide-based diuretics, the resulting compounds would likely target ion transporters in the kidneys, such as the Na-K-Cl cotransporter, to increase urine output. If incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), the mechanism would likely involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.
Potential Mechanistic Pathway for a Hypothetical Diuretic Derivative
Caption: Hypothetical signaling pathway for a diuretic.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and bifunctional nature make it an attractive starting material for the creation of diverse molecular libraries. While its own specific biological activities are not extensively documented, its role as a precursor to established drug classes like sulfonamides and its structural similarity to intermediates for COX-2 inhibitors underscore its importance for medicinal chemists and pharmaceutical researchers. Further exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 7. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
Technical Guide: Spectroscopic and Physicochemical Characterization of [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical and spectroscopic data for [4-(Chlorosulfonyl)phenyl]acetic acid (CAS No: 22958-99-2). It also outlines standard experimental protocols for obtaining comprehensive spectroscopic data, which is crucial for the unequivocal identification and characterization of this compound in research and development settings.
Physicochemical Properties
This compound is a bifunctional organic compound containing both a carboxylic acid and a sulfonyl chloride group. These functional groups make it a valuable intermediate in the synthesis of various pharmaceutical and chemical entities. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | PubChem[1] |
| Molecular Weight | 234.66 g/mol | PubChem[1] |
| Melting Point | 134-136 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 393.8 ± 25.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.528 ± 0.06 g/cm³ | ChemicalBook[2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |
| XLogP3 | 2.1 | PubChem[1] |
Spectroscopic Data
Detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are not widely available in public spectral databases. However, mass spectrometry data has been reported.
2.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The reported mass spectral peaks for this compound are consistent with its molecular structure.
| m/z | Interpretation |
| 199 | [M - Cl]+ |
| 135 | [M - SO₂Cl]+ |
Source: PubChem.[1]
Predicted Collision Cross Section (CCS) Data
Computational predictions of collision cross sections can aid in compound identification in ion mobility-mass spectrometry experiments.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 234.98264 | 142.3 |
| [M+Na]⁺ | 256.96458 | 151.9 |
| [M-H]⁻ | 232.96808 | 145.5 |
Source: PubChemLite.[3]
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
3.1. Synthesis
A common route for the synthesis of this compound involves the chlorosulfonation of phenylacetic acid.
Equation:
C₆H₅CH₂COOH + ClSO₃H → 4-(ClSO₂)C₆H₄CH₂COOH + H₂O
Procedure:
-
In a fume hood, cautiously add phenylacetic acid (1 equivalent) in small portions to an excess of chlorosulfonic acid (typically 3-5 equivalents) at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.
3.2. Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of the compound.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
A singlet for the methylene protons (-CH₂-) adjacent to the aromatic ring.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use the same sample as for ¹H NMR, but a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
A signal for the methylene carbon.
-
Four signals in the aromatic region (due to symmetry).
-
A signal for the carbonyl carbon of the carboxylic acid.
-
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Expected Characteristic Absorption Bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹.
-
S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
C-Cl stretch: A band in the region of 800-600 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide on the Solubility of [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of [4-(Chlorosulfonyl)phenyl]acetic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, generalized experimental protocol for determining the solubility of this compound. Additionally, a representative synthetic workflow for a related compound is presented to offer insights into its chemical context.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₈H₇ClO₄S.[1] It is a derivative of phenylacetic acid containing a chlorosulfonyl group, which imparts reactivity and specific physicochemical properties. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and other biologically active molecules. Understanding its solubility is crucial for its application in drug design, formulation, and synthesis, as it dictates the choice of solvents for reactions, purification, and delivery.
Solubility Profile
Currently, there is a lack of comprehensive quantitative solubility data for this compound across a wide range of solvents in peer-reviewed literature. However, qualitative solubility information has been reported and is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
Note: "Slightly Soluble" indicates that a small amount of the solute dissolves in the solvent.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of a solid compound like this compound in a given solvent. The gravimetric method is a reliable and straightforward approach for this purpose.[3][4][5]
Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Conical flask or sealed vials
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette or syringe to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE syringe filter) to remove all undissolved solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Record the exact weight of the dish with the filtrate.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the compound until a constant weight of the dried residue is achieved.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), based on the mass of the solute and the volume of the filtrate analyzed.
-
Visualizing Experimental and Synthetic Workflows
To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a general workflow for solubility determination and a representative synthesis of a functionalized phenylacetic acid.
Caption: A generalized experimental workflow for solubility determination.
Caption: A representative synthesis of a functionalized phenylacetic acid.
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, generalized protocol for its experimental determination. The provided workflows offer a clear visual representation of the necessary steps for both solubility testing and a potential synthetic route. For drug development professionals and researchers, a thorough understanding and experimental determination of this compound's solubility in various pharmaceutically relevant solvents are critical next steps for its successful application.
References
Unlocking New Research Avenues: A Technical Guide to the Potential of [4-(Chlorosulfonyl)phenyl]acetic acid
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and chemical biology, the strategic selection of foundational scaffolds is paramount. [4-(Chlorosulfonyl)phenyl]acetic acid, a bifunctional molecule, presents itself as a versatile starting material for the synthesis of novel compound libraries with significant potential in medicinal chemistry and chemical proteomics. This technical guide provides an in-depth exploration of promising research areas for this compound, tailored for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a white to off-white solid characterized by the presence of both a reactive chlorosulfonyl group and a carboxylic acid moiety. This dual functionality allows for orthogonal chemical modifications, making it an attractive scaffold for creating diverse molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₄S | --INVALID-LINK-- |
| Molecular Weight | 234.66 g/mol | --INVALID-LINK-- |
| Melting Point | 134-136 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | --INVALID-LINK-- |
| CAS Number | 22958-99-2 | --INVALID-LINK-- |
Potential Research Areas
The unique structural features of this compound open up several exciting avenues for research and development.
Development of Novel Enzyme Inhibitors
The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically approved drugs, including antibiotics, diuretics, and anticancer agents.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are the classical inhibitors of CAs. By synthesizing a library of sulfonamide derivatives of this compound, researchers can explore novel inhibitors with potentially improved potency and isoform selectivity.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases.[2] Sulfonamide-based hydroxamic acids are known to be potent MMP inhibitors.[3][4] The phenylacetic acid moiety of the title compound can be converted to a hydroxamic acid, and the sulfonyl chloride can be reacted with various amines to generate a library of potential MMP inhibitors.
Table 1: Comparative Inhibitory Activities of Representative Sulfonamides against Carbonic Anhydrases and Matrix Metalloproteinases
| Compound Class | Target Enzyme | Compound Example | IC₅₀ / Kᵢ (nM) | Reference |
| Sulfonamide | Carbonic Anhydrase II | Acetazolamide | 5.86 μM (IC₅₀) | [1] |
| Sulfonamide | Carbonic Anhydrase II | Compound 3a | 2.02 μM (IC₅₀) | [1] |
| Sulfonamide | Carbonic Anhydrase IX | Various Sulfonamides | 132.8 - 41.3 (Kᵢ) | [5] |
| Sulfonamide | Carbonic Anhydrase XII | Various Sulfonamides | < 100 (Kᵢ) | [6] |
| Sulfonamide Hydroxamate | Macrophage Metalloelastase (MME) | Compound 32 | 5 (IC₅₀) | [3] |
| Sulfonamide Hydroxamate | Macrophage Metalloelastase (MME) | Compound 34 | 6 (IC₅₀) | [3] |
| Sulfonamide Hydroxamate | Macrophage Metalloelastase (MME) | Compound 40 | 5 (IC₅₀) | [3] |
| Sulfonamide Hydroxamate | MMP-9 | Pyridyl analogue 2 | Potent & Selective | [4] |
| Sulfonamide Hydroxamate | MMP-13 | Pyridyl analogue 2 | Potent & Selective | [4] |
Chemical Proteomics and Target Identification
The sulfonyl chloride moiety can act as a reactive group to covalently modify specific amino acid residues in proteins, such as lysine, tyrosine, serine, and threonine. This reactivity can be harnessed to develop chemical probes for activity-based protein profiling (ABPP) and target identification studies.
By attaching a reporter tag (e.g., a fluorophore or a biotin) to the carboxylic acid end of this compound, researchers can create powerful probes to label and identify novel protein targets in complex biological systems. This approach can be instrumental in elucidating disease mechanisms and identifying new drug targets.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamide Derivatives
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
General Workflow for Chemical Proteomics using a this compound-derived Probe
This protocol outlines a general workflow for using a biotinylated probe derived from this compound for target identification.
Materials:
-
Biotinylated probe derived from this compound
-
Cell lysate or tissue homogenate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Probe Labeling: Incubate the cell lysate with the biotinylated probe for a specific time to allow for covalent modification of target proteins.
-
Capture of Labeled Proteins: Add streptavidin-agarose beads to the lysate to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using SDS-PAGE sample buffer.
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
In-gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry to identify the proteins.
Visualizations
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroaryl and cycloalkyl sulfonamide hydroxamic acid inhibitors of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling and Application of [4-(Chlorosulfonyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional reagent of significant interest in medicinal chemistry and drug development, primarily serving as a versatile building block for the synthesis of novel sulfonamide derivatives. Its dual reactivity, stemming from the presence of both a reactive sulfonyl chloride and a carboxylic acid moiety, allows for diverse molecular scaffolding and the introduction of key pharmacophoric features. However, the inherent reactivity of the sulfonyl chloride group also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the chemical properties, reactivity, and, most importantly, the safe handling, storage, and disposal of this compound. Detailed experimental protocols for its use in sulfonamide synthesis, as well as for emergency procedures, are provided to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 134-136 °C | [2] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | |
| CAS Number | 22958-99-2 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to recognize and respect these hazards to prevent accidental exposure.
-
GHS Pictogram:
-
Corrosion
-
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.[1]
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P316: Get emergency medical help immediately.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Reactivity and Incompatibility
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, a property that is harnessed in the synthesis of sulfonamides but also presents significant safety considerations.
Reaction with Nucleophiles
The primary synthetic utility of this compound lies in its reaction with primary and secondary amines to form stable sulfonamide linkages.[4][5][6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride byproduct. The carboxylic acid moiety provides a secondary site for further functionalization, making this reagent a valuable scaffold in the construction of compound libraries for drug discovery.[4] Similarly, it will react with alcohols to form sulfonate esters and with water, undergoing hydrolysis.
Hydrolysis
As a sulfonyl chloride, this compound is highly susceptible to hydrolysis. Contact with water or moisture will lead to the formation of the corresponding sulfonic acid and hydrochloric acid.[7][8] This reaction is exothermic and the liberation of corrosive HCl gas presents a significant inhalation hazard. Therefore, it is imperative to handle and store the compound under strictly anhydrous conditions.
Thermal Decomposition
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled separately from the following:
-
Water and moisture: Leads to exothermic hydrolysis and the release of HCl gas.[7]
-
Strong bases: Can cause a violent reaction.
-
Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively.[7]
-
Strong oxidizing agents: May lead to a vigorous and potentially explosive reaction.
Safe Handling and Storage
Given its corrosive and moisture-sensitive nature, strict adherence to safe handling and storage protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is the final and most critical barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][11] Always inspect gloves for tears or punctures before use.
-
Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact.[11]
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][12]
Caption: Required PPE for handling this compound.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]
-
Keep containers tightly sealed to prevent exposure to moisture and air.[13]
-
Store below eye level to minimize the risk of dropping and spillage.[14]
Experimental Protocols
The following protocols are provided as a guide for the safe use of this compound in a research setting.
Protocol for the Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Triethylamine (TEA) or pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a chemical fume hood, dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the amine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of a sulfonamide derivative.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][17] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][18] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[19] Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spill (Solid):
-
Evacuate non-essential personnel from the area.[8]
-
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[20] Do not use combustible materials like sawdust.[20]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[21] Avoid raising dust.
-
Wipe the spill area with a damp cloth (use with caution due to reactivity with water), and then clean with soap and water.[21]
-
Place all contaminated materials into the hazardous waste container.
-
-
Large Spill:
-
Evacuate the area immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
If safe to do so, turn off ignition sources.[8]
-
Waste Disposal
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Unreacted Material: Collect in a clearly labeled, sealed, and compatible container for disposal through an approved hazardous waste facility.[12]
-
Neutralization of Small Quantities: For residual amounts (e.g., in glassware), a careful neutralization can be performed in a fume hood.
-
Prepare a cold (0-5 °C) solution of sodium bicarbonate (5-10%) or dilute sodium hydroxide in a large beaker with stirring.[12][20]
-
Slowly and carefully add the sulfonyl chloride-containing waste to the basic solution.[20] This reaction is exothermic and will produce gas (CO₂ if using bicarbonate).
-
Continue stirring for at least 30 minutes after the addition is complete.[12]
-
Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9).[12]
-
Dispose of the neutralized aqueous waste in accordance with local regulations.[22]
-
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its bifunctional nature allows for the creation of diverse and complex molecules with potential therapeutic applications. However, its utility is matched by its hazardous properties. A thorough understanding of its reactivity, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for its safe and effective use in the laboratory. By prioritizing safety through proper handling, storage, and emergency preparedness, researchers can confidently leverage the synthetic potential of this important reagent while ensuring a safe working environment.
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(CHLOROSULFONYL)PHENYL]ACETICACID CAS#: 22958-99-2 [m.chemicalbook.com]
- 3. [4-(Chlorosulphonyl)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. benchchem.com [benchchem.com]
- 13. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 14. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 15. weberlogistics.com [weberlogistics.com]
- 16. A Quick Guide to Corrosive Chemicals | Corrosive Chemical Safety [safetystoragesystems.co.uk]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. aksci.com [aksci.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. benchchem.com [benchchem.com]
- 21. sjsu.edu [sjsu.edu]
- 22. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
A Technical Guide to Sourcing and Application of [4-(Chlorosulfonyl)phenyl]acetic Acid for Pharmaceutical Research
Abstract: [4-(Chlorosulfonyl)phenyl]acetic acid, CAS No. 22958-99-2, is a pivotal bifunctional reagent in modern medicinal chemistry and drug development. Its unique structure, featuring a reactive sulfonyl chloride and a versatile carboxylic acid, makes it an essential building block for constructing complex molecular architectures, including linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial supplier landscape, critical quality considerations for sourcing, and field-proven protocols for its safe handling and application in synthetic workflows.
Introduction to this compound (CSPA)
This compound, hereafter referred to as CSPA, is an organic compound that has gained significant traction as a versatile intermediate in the synthesis of pharmaceuticals. Its value lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
Chemical Properties and Structure
CSPA is characterized by a phenylacetic acid core functionalized with a chlorosulfonyl group at the para position. This arrangement provides two distinct reactive handles for chemical conjugation.
-
IUPAC Name: 2-(4-chlorosulfonylphenyl)acetic acid[1]
The structure of CSPA is depicted below. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. The carboxylic acid (-COOH) group can be activated for amide bond formation, esterification, or other standard carboxylate chemistries.
Caption: Chemical structure of this compound.
Significance in Drug Discovery
The dual reactivity of CSPA makes it a valuable tool for synthetic and medicinal chemists. It is frequently employed as a linker molecule to covalently attach different molecular fragments. One prominent application is in the field of targeted protein degradation, where CSPA can serve as a foundational piece for building more complex linker structures for PROTACs. Its classification by some suppliers as a "Protein Degrader Building Block" underscores this utility[2].
Furthermore, derivatives of phenylsulfonyl acetic acid have been investigated as potent agonists for the free fatty acid receptor 1 (FFA1), an attractive target for the treatment of type 2 diabetes.[5][6] This highlights the privileged nature of the sulfonyl acetic acid scaffold in interacting with biological targets, making CSPA a relevant starting material for generating novel therapeutic candidates.
Commercial Supplier Landscape
Sourcing high-quality CSPA is the first critical step in any research campaign. The quality and purity of the starting material directly impact the efficiency of subsequent reactions, the purity of the final product, and the reproducibility of experimental results.
Key Considerations for Sourcing
-
Purity: This is the most critical parameter. Purity levels for CSPA can vary significantly between suppliers, with some offering technical grades around 70% and others providing higher purity versions of 95% or greater[2][3]. Lower purity material may contain unreacted starting materials or side products that can interfere with sensitive downstream reactions, complicating purification efforts.
-
Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and identity of the specific lot, confirmed by methods such as NMR or HPLC. A comprehensive Safety Data Sheet (SDS) is also mandatory for ensuring proper handling and risk mitigation[1][7].
-
Consistency and Scale: For drug development programs, lot-to-lot consistency is paramount. A supplier's ability to provide consistent quality from milligram-scale for initial screening to kilogram-scale for preclinical development is a significant advantage.
Comparative Analysis of Commercial Suppliers
The following table summarizes the offerings for CSPA (CAS 22958-99-2) from various commercial suppliers. Researchers should always verify the specifications on the supplier's website and CoA before purchase.
| Supplier | Product Name | Purity Specification | CAS Number | Key Remarks |
| Amerigo Scientific | [4-(Chlorosulphonyl)phenyl]acetic acid | 95% | 22958-99-2 | For Research Use Only.[3] |
| VertexChem | 4-(Chlorosulphonyl)phenylacetic acid | min 70% | 22958-99-2 | For professional manufacturing and research only; not for medical or consumer use.[2] |
| 2a biotech | 2-(4-(CHLOROSULFONYL)PHENYL)ACETIC ACID | Not specified | 22958-99-2 | Listed as an intermediate.[4] |
| BOC Sciences | [4-(CHLOROSULFONYL)PHENYL]ACETICACID | Not specified | 22958-99-2 | Supplier for drug discovery and development.[] |
| Chemsrc | 2-(4-(CHLOROSULFONYL)PHENYL)ACETIC ACID | Not specified | 22958-99-2 | Aggregates listings from various suppliers.[7] |
| PubChem | 2-(4-(Chlorosulfonyl)phenyl)acetic acid | Varies | 22958-99-2 | Lists multiple chemical vendors.[1] |
Note: Researchers should exercise caution, as searches for this compound may also yield results for related isomers or derivatives such as [(4-Chlorophenyl)sulfonyl]acetic acid (CAS 3405-89-8) or 4-Chlorosulfonylphenoxyacetic Acid (CAS 17641-39-3), which have different chemical structures and reactivity profiles.[9][10]
Technical Protocols and Best Practices
The reactivity of the sulfonyl chloride group necessitates careful handling and specific reaction conditions to ensure safety and experimental success.
Safety and Handling
CSPA is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid creating dust. CSPA is moisture-sensitive; the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.
-
Spill & Disposal: In case of a spill, contain the material without creating dust and clean up with an inert absorbent material. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
General Protocol for Amine Conjugation
This protocol describes a general method for reacting CSPA with a primary amine (R-NH₂) to form a stable sulfonamide conjugate. This is a foundational reaction for utilizing CSPA as a linker.
Rationale: The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride. A non-nucleophilic base is added to act as an acid scavenger, neutralizing the HCl generated during the reaction without competing with the desired nucleophile.
Materials:
-
This compound (CSPA)
-
Primary amine of interest (R-NH₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and septum
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equivalents) to the solution and stir for 5 minutes at room temperature. The excess base ensures complete scavenging of the generated acid.
-
CSPA Addition: In a separate vial, dissolve CSPA (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). The slight excess of CSPA ensures full consumption of the valuable amine substrate.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture can be quenched with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the excess base. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired sulfonamide-acid conjugate.
Sourcing and Application Workflow
The process from identifying a need for CSPA to obtaining a final conjugate involves several key decision points and actions, as illustrated in the workflow diagram below.
Caption: A typical workflow from sourcing CSPA to its first synthetic application.
Conclusion
This compound is a high-value reagent for researchers engaged in the synthesis of complex molecules for drug discovery. Its successful application hinges on careful sourcing from reputable suppliers who can provide high-purity, well-documented material. By understanding the supplier landscape and adhering to rigorous safety and handling protocols, scientists can effectively leverage the unique bifunctional reactivity of CSPA to advance their research programs and accelerate the development of novel therapeutics.
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. [4-(Chlorosulphonyl)phenyl]acetic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-(CHLOROSULFONYL)PHENYL)ACETIC ACID | CAS#:22958-99-2 | Chemsrc [chemsrc.com]
- 9. [(4-Chlorophenyl)sulfonyl]acetic acid | 3405-89-8 [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
Purity Standards for Commercially Available [4-(Chlorosulfonyl)phenyl]acetic Acid: A Technical Guide
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid (CSPA) is a crucial bifunctional molecule widely utilized in chemical synthesis, particularly within the pharmaceutical and life sciences sectors. Its dual reactivity, stemming from the carboxylic acid and the highly reactive sulfonyl chloride moieties, makes it a valuable building block for drug discovery, derivatization of biomolecules, and the creation of specialized polymers. Given its application in high-stakes research and development, a thorough understanding of its purity and the analytical methods to verify its quality is paramount for ensuring experimental reproducibility and the safety of resulting products.
This technical guide provides an in-depth overview of the purity standards for commercially available this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on typical specifications, potential impurities, and detailed analytical methodologies for quality control.
Commercial Purity Specifications
The purity of commercially available this compound can vary between suppliers and designated grades. The required purity level is dictated by the intended application, with more sensitive uses like pharmaceutical synthesis demanding higher standards. Below is a summary of typical specifications found across various commercial suppliers.
| Parameter | Specification Range | Method | Notes |
| Purity (Assay) | ≥70% (Technical Grade) to ≥96%+ | Varies (e.g., Titration, HPLC) | The assay method is often not specified on basic product listings. |
| Appearance | White to off-white or light-yellow solid/powder | Visual | Color may indicate the presence of impurities. |
| Melting Point | 134-136 °C | Capillary Method | A sharp melting range is indicative of high purity.[1][2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | Visual | - |
Potential Impurities
Understanding the potential impurities in CSPA is critical for developing appropriate analytical methods and for assessing its suitability for a given application. Impurities can arise from the synthetic route, subsequent degradation, or improper storage.
2.1. Synthesis-Related Impurities
A common synthetic route to CSPA involves the hydrolysis of a nitrile precursor. This process can lead to several impurities:
-
Unreacted Starting Materials: Residual amounts of the nitrile precursor may remain if the hydrolysis reaction does not go to completion.
-
Byproducts of Sulfuric Acid Use: If sulfuric acid is used as the catalyst for hydrolysis, it can lead to the formation of colored organic byproducts or charring, especially at elevated temperatures.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers of the chlorosulfonyl and acetic acid groups on the phenyl ring could be present.
2.2. Degradation Products
The sulfonyl chloride group is highly susceptible to hydrolysis.
-
[4-(Sulfo)phenyl]acetic acid: Exposure to moisture (e.g., atmospheric humidity) will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This is the most common degradation product and can significantly impact the reactivity and purity of the material.
2.3. Residual Solvents
Organic solvents are often used during synthesis and purification. Their presence in the final product is strictly regulated, especially for pharmaceutical applications. The International Council for Harmonisation (ICH) provides guidelines (Q3C) for acceptable limits of residual solvents, which are categorized into three classes based on their toxicity.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound, including chromatographic, titrimetric, and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the main component from its impurities, allowing for accurate quantification. While a specific validated method for CSPA is not publicly available, a robust method can be developed based on protocols for structurally similar aromatic acids.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Reference standard of this compound
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile. A typical starting point could be:
-
Mobile Phase A: Water with 0.05% TFA
-
Mobile Phase B: Acetonitrile with 0.05% TFA
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Prepare the CSPA sample to be tested at the same concentration as the primary standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 228 nm (based on methods for similar compounds, may require optimization)
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient program is recommended to ensure the elution of both polar and non-polar impurities. A representative gradient is:
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile) 0 85 15 20 15 85 25 15 85 26 85 15 | 30 | 85 | 15 |
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.
-
Titrimetric Analysis
Titration is a classic and reliable method for determining the total acid content or the content of the reactive sulfonyl chloride group.
Experimental Protocol: Titration for Sulfonyl Chloride Content
-
Objective: To quantify the molar content of the sulfonyl chloride functional group.
-
Principle: The sulfonyl chloride is reacted with a nucleophile (e.g., an amine or alcohol) in excess, and the resulting acid (HCl) is titrated with a standardized base.
-
Instrumentation:
-
Burette (50 mL)
-
pH meter or colorimetric indicator
-
-
Reagents:
-
Pyridine or a similar amine
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator (if using colorimetric endpoint)
-
-
Procedure:
-
Accurately weigh a sample of CSPA into a flask.
-
Add an excess of pyridine and a suitable solvent (e.g., acetone). The pyridine will react with the sulfonyl chloride.
-
Add water to hydrolyze any remaining reactive species.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.
-
A blank titration (without the CSPA sample) should be performed to account for any acidic or basic impurities in the reagents.
-
The amount of sulfonyl chloride is calculated based on the volume of NaOH consumed.
-
Spectroscopic Analysis
Spectroscopic methods are invaluable for structural confirmation and identification of functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons. For CSPA, one would expect to see signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the acetic acid group. The integration of these signals can help confirm the structure.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule, further confirming the carbon skeleton.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is excellent for identifying key functional groups. The spectrum of CSPA should exhibit characteristic absorption bands:
-
~1700 cm⁻¹: Strong absorption from the carbonyl (C=O) stretch of the carboxylic acid.
-
~1370 cm⁻¹ and ~1170 cm⁻¹: Strong, characteristic absorptions from the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group.
-
Broad absorption from ~3300-2500 cm⁻¹: Corresponding to the O-H stretch of the carboxylic acid dimer.
-
-
Workflow and Logical Relationships
A systematic workflow is essential for the comprehensive quality control of this compound. The following diagram illustrates a typical analytical workflow.
Conclusion
The quality of this compound is a critical factor for its successful application in research and development. A comprehensive assessment of its purity requires a combination of chromatographic, titrimetric, and spectroscopic methods. By understanding the potential impurities and employing the detailed analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes and Protocols for [4-(Chlorosulfonyl)phenyl]acetic acid in Bioconjugation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a heterobifunctional crosslinking reagent utilized in bioconjugation. Its chemical structure consists of a phenylacetic acid moiety and a sulfonyl chloride group. The sulfonyl chloride is a reactive functional group that readily undergoes nucleophilic attack by primary and secondary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form stable sulfonamide bonds.[1][2] The carboxylic acid group of the phenylacetic acid moiety can be activated, for example, using carbodiimide chemistry, to react with other nucleophiles, or it can be used to attach payloads or modify surfaces. This dual reactivity makes this compound a valuable tool for conjugating biomolecules, such as antibodies, to drugs, dyes, or other labels.[3][4]
The stability of the resulting sulfonamide linkage is a key advantage, as it is resistant to enzymatic cleavage and hydrolysis under physiological conditions, providing a stable connection between the conjugated molecules.[5] However, the high reactivity of the sulfonyl chloride group also makes it susceptible to hydrolysis in aqueous environments, which necessitates careful control of reaction conditions, particularly pH.[6]
These application notes provide an overview of the use of this compound in bioconjugation, with a focus on its application in the synthesis of antibody-drug conjugates (ADCs). Detailed protocols for protein modification and ADC characterization are also provided.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can act as a linker to covalently attach cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target, such as a cancer cell, where the drug can then exert its therapeutic effect.
-
Protein Labeling: This reagent can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and quantification in various assays.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with amine groups using this crosslinker for applications in diagnostics and biomaterials.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22958-99-2 | [7] |
| Molecular Formula | C₈H₇ClO₄S | [7] |
| Molecular Weight | 234.66 g/mol | [7] |
| Appearance | White Solid | |
| Melting Point | 134-136 °C | [8] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [8] |
Table 2: Representative Quantitative Data for Antibody-Drug Conjugates (ADCs)
| Parameter | Typical Value | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS, UV-Vis | [][10][11] |
| Conjugation Efficiency | 30 - 60% | UV-Vis, HPLC | |
| Conjugate Stability (in plasma) | >95% after 7 days | ELISA, LC-MS | |
| Hydrolysis Half-life of Sulfonyl Chloride | Minutes to hours (pH dependent) | HPLC, NMR | [6] |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) of a protein.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0-9.5.
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-9.5. The optimal pH for the reaction of sulfonyl chlorides with amines is alkaline.[1]
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mM in DMSO).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted sulfonyl chloride. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and by-products by purifying the protein conjugate using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of a drug molecule to an antibody that has been pre-modified with this compound. This is a two-step process.
Step A: Modification of the Antibody (as in Protocol 1)
Follow the steps outlined in Protocol 1 to conjugate this compound to the antibody. The resulting product is an antibody with reactive carboxylic acid groups.
Step B: Conjugation of the Drug
Materials:
-
Carboxylic acid-functionalized antibody from Step A
-
Drug molecule with a primary or secondary amine group
-
N-Hydroxysuccinimide (NHS) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid group of the drug-linker construct. A common method is the formation of an NHS ester. Dissolve the modified antibody in an appropriate buffer (e.g., MES buffer, pH 6.0). Add NHS and a carbodiimide (e.g., EDC) to activate the carboxylic acid groups on the antibody.
-
Drug Conjugation: Add the amine-containing drug to the activated antibody solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: Purify the ADC from unreacted drug and other reagents using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method is applicable if the drug and the antibody have distinct UV-Vis absorbance maxima.[10]
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
2. Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the conjugate increases with the DAR.[11]
-
Inject the ADC sample onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute as separate peaks. The weighted average DAR can be calculated from the peak areas.[]
3. Determination of DAR by Mass Spectrometry (MS)
LC-MS can be used to determine the exact mass of the different ADC species, allowing for a precise calculation of the DAR.[12]
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
Deconvolution of the mass spectra will reveal the mass of the different drug-loaded species.
-
The DAR is calculated from the relative abundance of each species.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Reaction pathway for bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific reaction of dansyl chloride with one lysine residue in rennin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [4-(CHLOROSULFONYL)PHENYL]ACETICACID CAS#: 22958-99-2 [m.chemicalbook.com]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Protein Labeling with [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a chemical reagent that can be utilized for the covalent modification of proteins. This bifunctional molecule contains a sulfonyl chloride group, which is reactive towards primary amino groups, and a phenylacetic acid moiety. The sulfonyl chloride group readily reacts with the ε-amino group of lysine residues and the N-terminal α-amino group of a protein to form a stable sulfonamide bond. This labeling process can be employed to introduce a new functional group, the carboxylic acid from the phenylacetic acid part, onto the protein surface. This, in turn, allows for subsequent conjugation with other molecules, alteration of the protein's isoelectric point, or for studying the role of specific lysine residues in protein function.
The reaction is highly dependent on pH, with optimal labeling occurring under alkaline conditions where the target amino groups are deprotonated and thus more nucleophilic. However, the sulfonyl chloride group is susceptible to hydrolysis in aqueous solutions, which is a competing reaction that needs to be carefully managed for efficient labeling.
Applications
While specific applications for proteins labeled with this compound are not extensively documented in publicly available literature, the introduction of a carboxylic acid group onto a protein's surface can be leveraged for various biochemical and biopharmaceutical purposes:
-
Bioconjugation: The newly introduced carboxyl group can be activated (e.g., using carbodiimide chemistry) to facilitate the covalent attachment of other molecules such as fluorescent dyes, biotin, polyethylene glycol (PEG), or therapeutic agents.
-
Altering Protein Properties: Modification of surface lysines with the negatively charged phenylacetic acid group can lower the isoelectric point (pI) of the protein, potentially altering its solubility, stability, and chromatographic behavior.
-
Enzyme Inhibition Studies: The related compound, sulfophenyl acetic amide (SPAA), has been identified as a mimetic of phosphotyrosine and used to develop potent and selective inhibitors for the laforin phosphatase.[1] This suggests that proteins modified with this compound could be explored as potential modulators of protein-protein interactions or enzyme activity.
-
Structural Biology: Covalent labeling of accessible lysine residues can be used in conjunction with mass spectrometry to probe protein structure and solvent accessibility.
Experimental Protocols
The following protocols are generalized for the labeling of proteins with sulfonyl chloride reagents and should be optimized for the specific protein of interest and the desired degree of labeling.
Materials
-
Protein of interest
-
This compound (FW: 234.66 g/mol )
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate/carbonate buffer or 0.1 M borate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol 1: General Protein Labeling
This protocol outlines the basic steps for labeling a protein with this compound.
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the sulfonyl chloride.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 10-50 mM.
-
Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water. Prepare the stock solution just prior to addition to the protein solution.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess of reagent to protein. A starting point is a 10 to 50-fold molar excess.
-
Slowly add the calculated volume of the reagent stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the excess reagent, hydrolyzed reagent, and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.
-
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification of the protein and to determine the extent of labeling.
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein and, if necessary, an unlabeled control.
-
For intact mass analysis, the sample can be directly analyzed by ESI-MS.
-
For identification of modification sites, the protein needs to be digested with a protease (e.g., trypsin).
-
-
Intact Mass Analysis:
-
Determine the molecular weight of the unlabeled and labeled protein using ESI-MS.
-
The mass shift upon labeling with this compound will be approximately 216.01 Da (mass of the reagent minus the mass of HCl). The number of modifications can be estimated from the increase in mass.
-
-
Peptide Mapping Analysis:
-
Digest the unlabeled and labeled proteins with trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the modified peptides by searching for the expected mass shift on lysine residues.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the modification site at the amino acid level.
-
Data Presentation
Since no specific quantitative data for protein labeling with this compound is available in the reviewed literature, the following table provides a template for researchers to summarize their own experimental data.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |
| Protein Concentration (mg/mL) | |||
| Reagent:Protein Molar Ratio | |||
| Reaction pH | |||
| Reaction Temperature (°C) | |||
| Reaction Time (hours) | |||
| Degree of Labeling (moles of label/mole of protein) | |||
| Labeling Efficiency (%) | |||
| Protein Recovery (%) |
Degree of Labeling can be determined by mass spectrometry or other analytical methods. Labeling Efficiency can be calculated as (moles of label incorporated / initial moles of reagent) x 100%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein labeling with this compound and subsequent analysis.
Caption: General workflow for protein labeling and analysis.
Reaction Scheme
The following diagram illustrates the chemical reaction between a primary amine on a protein and this compound.
Caption: Reaction of sulfonyl chloride with a primary amine.
Disclaimer
The provided protocols and information are intended for guidance and should be adapted and optimized by the end-user for their specific protein and application. Due to the limited availability of specific data for this compound in protein labeling applications, researchers should perform preliminary experiments to determine the optimal reaction conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
References
Application Notes and Protocols for Amine Modification with [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional reagent that is valuable in chemical biology and drug development. It contains a reactive sulfonyl chloride group that readily reacts with primary and secondary amines to form stable sulfonamides. The presence of a carboxylic acid moiety on the phenyl ring provides a versatile handle for further modifications or for altering the physicochemical properties of the target molecule. This reagent is particularly useful for the modification of proteins, peptides, and other biomolecules, as well as for the synthesis of novel small molecules. The sulfonamide linkage is a key functional group in a wide array of therapeutic agents, known for its contribution to various biological activities.[1]
This document provides detailed protocols for the modification of amines with this compound, including a general synthetic method and a specific protocol for protein bioconjugation.
Data Presentation
The efficiency of the sulfonylation reaction is influenced by factors such as the nucleophilicity of the amine, the reaction solvent, temperature, and pH. While specific yield data for a wide range of amines with this compound is not extensively published, the following table summarizes representative yields and reaction conditions for the reaction of similar sulfonyl chlorides with various amines, which can be used as a guideline.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base (equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Glycine | Na₂CO₃ (1.2) | Water | RT | 4-6 | 91 | (MDPI, 2019) |
| p-Toluenesulfonyl chloride | 4-Aminobenzoic acid | Na₂CO₃ (1.2) | Water | RT | 4-6 | 93 | (MDPI, 2019) |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | RT | - | 94 | (King et al., Canadian Journal of Chemistry) |
| Benzenesulfonyl chloride | 1-Octylamine | NaOH (1.0 M) | Water | RT | - | 98 | (King et al., Canadian Journal of Chemistry) |
| 2,4-Dichlorobenzenesulfonyl chloride | Primary Amine | Pyridine (1.5-2.0) | Dichloromethane | 0°C to RT | 12-24 | High | (BenchChem Application Note) |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-[4-(carboxymethyl)phenyl]sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in an organic solvent.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine or pyridine (1.5-2.0 equivalents) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure sulfonamide.
Protocol 2: Amine Modification of a Protein with this compound
This protocol provides a general guideline for the covalent labeling of proteins with this compound. The reaction targets the primary amino groups of lysine residues and the N-terminal α-amino group. Optimization of the molar excess of the reagent and reaction conditions may be necessary for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5. Important: Avoid buffers containing primary amines such as Tris.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer for the specific protein.
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Labeling Buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Labeling Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the this compound solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4 °C. The optimal time and temperature should be determined empirically for each protein. The reaction should be performed in the dark to minimize potential photo-degradation of the reagent.
-
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.
-
Purification of the Labeled Protein: Remove the unreacted this compound and byproducts by size-exclusion chromatography. Equilibrate the column with the desired Storage Buffer and elute the protein conjugate.
-
Characterization: The degree of labeling can be determined using methods such as UV-Vis spectroscopy (if the modifier introduces a chromophore), mass spectrometry, or by using an amine-quantification assay to measure the remaining free amines.
Mandatory Visualization
Caption: Reaction mechanism of amine modification.
Caption: General experimental workflow.
References
[4-(Chlorosulfonyl)phenyl]acetic Acid: A Heterobifunctional Crosslinking Agent for Advanced Biomaterial and Bioconjugation Applications
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a versatile heterobifunctional crosslinking agent possessing two distinct reactive moieties: a highly reactive sulfonyl chloride and a carboxylic acid. This unique combination allows for sequential or orthogonal crosslinking strategies, making it a valuable tool for researchers, scientists, and drug development professionals in the design of novel hydrogels, bioconjugates, and functionalized polymers. The sulfonyl chloride group readily reacts with primary and secondary amines, as well as other nucleophiles, to form stable sulfonamide bonds.[1][2] The carboxylic acid group can be activated to form amide or ester linkages, providing a second mode of conjugation. This dual reactivity enables the precise engineering of biomaterials with tailored mechanical properties, degradation profiles, and biological functionalities.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-chlorosulfonylphenyl)acetic acid | --INVALID-LINK-- |
| CAS Number | 22958-99-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₇ClO₄S | --INVALID-LINK-- |
| Molecular Weight | 234.66 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound as a crosslinking agent involves the reaction of its sulfonyl chloride group with nucleophilic functional groups present on target molecules, such as the primary amines of lysine residues in proteins or amine-functionalized polymers. This reaction results in the formation of a highly stable sulfonamide linkage.
The carboxylic acid moiety of this compound provides a secondary point of attachment. This group can be activated, for example, using carbodiimide chemistry (EDC/NHS), to react with another set of nucleophiles, enabling the formation of a second covalent linkage. This allows for a two-step, orthogonal crosslinking strategy.
Application Notes
This compound is a valuable reagent for a variety of applications in research and development, including:
-
Hydrogel Formation: The ability to form stable crosslinks makes this reagent ideal for the preparation of hydrogels from natural or synthetic polymers containing amine or hydroxyl groups. The density of crosslinking, and thus the mechanical properties of the hydrogel, can be controlled by varying the concentration of the crosslinking agent.
-
Bioconjugation and Drug Delivery: The heterobifunctional nature of this crosslinker allows for the conjugation of different molecules. For instance, a protein can be attached via the sulfonyl chloride group, while a drug molecule or a targeting ligand can be conjugated to the carboxylic acid group. This is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Surface Modification: Surfaces containing amine or hydroxyl groups can be functionalized with this compound. The unreacted carboxylic acid groups can then be used to immobilize other molecules, such as enzymes or antibodies, for applications in biosensors and diagnostics.
-
Polymer Synthesis and Modification: This crosslinker can be used to modify the properties of existing polymers or to synthesize novel polymer architectures. The introduction of both sulfonamide and carboxylic acid functionalities can alter the solubility, thermal stability, and biocompatibility of the parent polymer.
Experimental Protocols
The following protocols provide a general framework for using this compound as a crosslinking agent. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: One-Step Crosslinking of an Amine-Containing Polymer (e.g., Chitosan) to Form a Hydrogel
This protocol describes the direct crosslinking of a polymer containing primary amine groups using the sulfonyl chloride functionality of the crosslinker.
Materials:
-
Amine-containing polymer (e.g., Chitosan)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1% (v/v) Acetic acid solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare Polymer Solution: Dissolve the amine-containing polymer in the appropriate solvent. For example, prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to the desired concentration (e.g., 10 mg/mL). The sulfonyl chloride group is moisture-sensitive.
-
Crosslinking Reaction: While stirring the polymer solution, add the crosslinker solution dropwise. The molar ratio of the crosslinker to the amine groups on the polymer should be optimized based on the desired degree of crosslinking. A starting point is a 1:10 molar ratio of crosslinker to amine groups.
-
Gelation: Continue stirring for a short period (e.g., 5-10 minutes) to ensure homogeneous mixing. Then, stop stirring and allow the mixture to stand at room temperature. Gelation time will vary depending on the polymer and crosslinker concentrations.
-
Washing: Once the hydrogel has formed, wash it extensively with PBS (pH 7.4) to remove unreacted crosslinker and solvent. The washing step should be repeated several times.
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties (e.g., compressive modulus), and morphology (e.g., by scanning electron microscopy).
Illustrative Data:
| Sample | Polymer Concentration (w/v) | Crosslinker:Amine Molar Ratio | Gelation Time (min) | Swelling Ratio (%) |
| 1 | 2% | 1:20 | ~30 | 1200 |
| 2 | 2% | 1:10 | ~15 | 800 |
| 3 | 2% | 1:5 | ~5 | 500 |
Protocol 2: Two-Step Orthogonal Bioconjugation to a Protein
This protocol describes the sequential conjugation of two different molecules to a protein using both the carboxylic acid and sulfonyl chloride functionalities of the crosslinker.
Materials:
-
Protein with accessible primary amine groups (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule 1 (for carboxylic acid conjugation)
-
Amine-containing molecule 2 (for sulfonyl chloride conjugation)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Carboxylic Acid Activation and Conjugation
-
Prepare Reagents: Dissolve the protein in the Activation Buffer. Prepare fresh solutions of EDC and NHS in the Activation Buffer. Dissolve this compound in anhydrous DMSO.
-
Activation: Add a molar excess of EDC and NHS to the crosslinker solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation to Molecule 1: Add the activated crosslinker to the solution of amine-containing molecule 1. Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the product (Molecule 1-crosslinker conjugate) using an appropriate method, such as dialysis or SEC, to remove excess reagents.
Step 2: Sulfonyl Chloride Conjugation to Protein
-
Prepare Protein: Prepare the target protein in the Conjugation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Conjugation Reaction: Add the purified Molecule 1-crosslinker conjugate to the protein solution with gentle stirring. A typical starting point is a 10- to 50-fold molar excess of the conjugate over the protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at 4°C.
-
Quenching: Quench the reaction by adding the Quenching Buffer to consume any unreacted sulfonyl chloride groups.
-
Purification: Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Illustrative Data:
| Parameter | Condition | Expected Outcome |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Optimization required to achieve the desired Degree of Labeling (DOL) |
| Reaction pH (Sulfonamide formation) | 8.0 - 8.5 | Higher pH increases the nucleophilicity of lysine amines but also the rate of hydrolysis of the sulfonyl chloride |
| Reaction Temperature | 4°C | Lower temperatures can help to minimize protein degradation and non-specific reactions |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored to determine the optimal time |
Safety Information
This compound is corrosive and causes severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The sulfonyl chloride moiety is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a desiccator and handled under anhydrous conditions when reacting with nucleophiles.
References
The Versatility of [4-(Chlorosulfonyl)phenyl]acetic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics
[4-(Chlorosulfonyl)phenyl]acetic acid is a versatile bifunctional building block that has garnered significant attention in the field of drug discovery. Its unique structure, featuring both a reactive chlorosulfonyl group and a carboxylic acid moiety, allows for the facile introduction of a sulfonyl group and further derivatization, making it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This application note explores the key applications of this compound in the development of novel therapeutic agents, with a focus on the synthesis of sulfonamides and their role as potent inhibitors of various biological targets.
Application Notes
The primary application of this compound in drug discovery lies in its utility as a precursor for the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a functional group present in numerous FDA-approved drugs.[1][2] This reaction is robust and high-yielding, making it an attractive method for generating libraries of compounds for high-throughput screening.
The resulting [4-(sulfonamido)phenyl]acetic acid derivatives have been explored for a wide range of therapeutic applications, including:
-
Anti-inflammatory Agents: The phenylacetic acid core, coupled with a sulfonamide group, is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). While the direct precursor to drugs like Etoricoxib is the corresponding methylsulfonyl derivative, this compound serves as a readily available starting material for the synthesis of analogs and novel COX-2 inhibitors.[3] The sulfonamide group often plays a crucial role in binding to the active site of the enzyme.
-
Antimicrobial Agents: Sulfonamides, or "sulfa drugs," were among the first classes of antibiotics discovered and continue to be relevant in the fight against microbial infections.[4] The general mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] By incorporating the this compound scaffold, novel sulfonamides with potentially improved efficacy or a broader spectrum of activity can be developed.[5]
-
Anticancer Agents: The sulfonamide moiety is a common feature in a variety of anticancer agents that target different aspects of cancer cell biology. For instance, sulfonamide-containing compounds have been developed as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5]
-
Antiviral Agents: Certain sulfonamides have demonstrated potent antiviral activity. For example, the sulfonamide functional group is present in some HIV protease inhibitors.[6]
The carboxylic acid group of this compound provides an additional handle for chemical modification. It can be converted to esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compound, such as solubility, bioavailability, and target-binding affinity.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides from this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid (if the amine is basic and needs to be removed), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.
-
Characterization: Characterize the purified compound by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Data Presentation
The following table summarizes representative biological activities of various classes of drugs containing the sulfonamide moiety, which can be synthesized from this compound and its derivatives.
| Drug Class | Target | Representative Activity | Reference |
| Anti-inflammatory (COX-2 inhibitor) | Cyclooxygenase-2 (COX-2) | IC₅₀ in the nanomolar to low micromolar range | [3] |
| Antibacterial | Dihydropteroate Synthase (DHPS) | Minimum Inhibitory Concentration (MIC) against various bacterial strains in the µg/mL range | [4][5] |
| Anticancer | Carbonic Anhydrase | IC₅₀ values against different isoforms in the nanomolar to micromolar range | [5] |
| Antiviral (HIV Protease Inhibitor) | HIV Protease | IC₅₀ values in the nanomolar range | [6] |
Visualizations
Synthetic workflow for sulfonamide synthesis.
Inhibition of the COX-2 pathway.
Applications of derived compounds.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Application Notes: Synthesis of Novel Bio-Organic Scaffolds from [4-(Chlorosulfonyl)phenyl]acetic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of [4-(Chlorosulfonyl)phenyl]acetic acid. This bifunctional starting material serves as a versatile scaffold, featuring two distinct and orthogonally reactive functional groups: an aromatic sulfonyl chloride and a carboxylic acid. This guide details experimentally validated protocols for the selective and simultaneous modification of these sites to generate libraries of novel sulfonamides, esters, and amides. The causality behind experimental design, including reagent selection and reaction conditions, is explained to empower researchers to adapt and innovate upon these core methodologies.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound is a compound of significant interest in medicinal chemistry and materials science. Its molecular architecture is distinguished by two key reactive centers:
-
Aromatic Sulfonyl Chloride (-SO₂Cl): An electrophilic moiety highly susceptible to nucleophilic attack by primary and secondary amines, providing a direct and efficient route to a diverse range of sulfonamides. The sulfonamide functional group is a privileged structure in pharmacology, found in a wide array of therapeutics including antibacterial agents, diuretics, and carbonic anhydrase inhibitors[1].
-
Carboxylic Acid (-CH₂COOH): A versatile functional group that can be readily converted into esters, amides, and other derivatives. Amide bond formation, in particular, is one of the most frequently utilized reactions in medicinal chemistry for linking molecular fragments[2].
The presence of both groups on a single phenylacetic acid framework allows for the systematic construction of complex molecules with tailored physicochemical and biological properties. This guide will explore the primary synthetic pathways emanating from this valuable starting material.
Core Synthetic Pathways & Methodologies
The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which allows for controlled, stepwise derivatization.
Pathway 1: Derivatization of the Chlorosulfonyl Group to Synthesize Sulfonamides
The reaction between a sulfonyl chloride and an amine is the most common method for preparing sulfonamides[3][4]. The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.
Mechanistic Insight: The reaction generates hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the unreacted amine nucleophile, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger[1][5]. The use of an aqueous basic solution (e.g., Na₂CO₃) under Schotten-Baumann conditions is also a viable, greener alternative[5][6].
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Synthesis of N-Substituted-[4-(Sulfonamido)phenyl]acetic Acids
This protocol describes the reaction with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final sulfonamide.
| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield |
| Starting Material | 1.0 | Electrophile | - |
| Amine Nucleophile | 1.1 | Nucleophile | 75-95% |
| Triethylamine | 1.5 | HCl Scavenger | - |
| Solvent | - | Reaction Medium | - |
| Temperature | 0 °C to RT | Controls reaction rate | - |
Table 1. Stoichiometry and typical yields for sulfonamide synthesis.
Pathway 2: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted to esters or amides, significantly expanding the accessible chemical space.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8]
Mechanistic Insight: The reaction is an equilibrium process.[7] The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent, and the water byproduct is removed.[8][9]
Protocol 2: Synthesis of Methyl 2-(4-(chlorosulfonyl)phenyl)acetate
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Suspend this compound in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude methyl ester, which can be purified by chromatography if necessary.
Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often impractical. Therefore, the carboxylic acid must first be activated. This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group.[2][10][11]
Mechanistic Insight: Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to minimize side reactions and reduce racemization in chiral substrates by forming an active ester intermediate.[12]
Caption: Workflow for amide synthesis via coupling agents.
Protocol 3: General Synthesis of Amide Derivatives
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by flash chromatography or recrystallization.
| Reagent | Molar Equiv. | Purpose |
| Starting Material | 1.0 | Carboxylic Acid Source |
| EDC | 1.2 | Coupling Reagent |
| HOBt | 1.2 | Activation Additive |
| Amine | 1.1 | Nucleophile |
| DIPEA | 2.0 | Non-nucleophilic Base |
Table 2. Reagents for a typical EDC/HOBt mediated amide coupling.
Orthogonal and Bifunctional Derivatization Strategies
A key advantage of this scaffold is the ability to perform sequential reactions. For instance, the carboxylic acid can first be protected as a methyl or ethyl ester (which is stable to the conditions of sulfonamide formation). Subsequently, the sulfonyl chloride can be reacted with an amine. Finally, the ester can be hydrolyzed back to the carboxylic acid, if desired, providing a handle for further modification. This orthogonal approach enables the synthesis of highly complex and precisely functionalized molecules.
Conclusion
This compound is an exceptionally useful and cost-effective starting material for generating diverse molecular libraries. The distinct reactivity of its sulfonyl chloride and carboxylic acid functional groups can be exploited through robust and well-established protocols. By understanding the mechanistic principles behind these transformations, researchers can logically design and execute synthetic schemes to produce novel compounds for applications in drug discovery, chemical biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
Analytical Methods for the Detection of [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of [4-(Chlorosulfonyl)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The methods described herein are essential for quality control, process monitoring, and stability testing in drug development and manufacturing.
Introduction
This compound is a reactive chemical compound whose purity and concentration are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are therefore necessary to ensure the quality and consistency of this starting material. This document outlines three common analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Non-Aqueous Potentiometric Titration.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (after Derivatization) | Non-Aqueous Potentiometric Titration |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | Not Applicable |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) | 0.2 - 50 µg/mL (R² > 0.998) | 80% - 120% of the nominal concentration |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99.5 - 100.5% |
| Precision (% RSD) | < 2% | < 3% | < 0.5% |
Application Note 1: Analysis by High-Performance Liquid Chromatography (HPLC)
Principle:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. The compound is separated on a nonpolar stationary phase with a polar mobile phase. The analyte is detected by a UV detector as it elutes from the column, and the response is proportional to its concentration. Due to the reactive nature of the sulfonyl chloride group, care must be taken with the mobile phase composition to avoid degradation.
Advantages:
-
High sensitivity and specificity.
-
Good for purity determination and impurity profiling.
-
Quantitative accuracy and precision.
Disadvantages:
-
Potential for on-column degradation of the analyte if the mobile phase is not carefully controlled.
-
Requires specialized equipment.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in acetonitrile in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Application Note 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle:
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility and thermal lability of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound.[2] A common approach is to esterify the carboxylic acid group and convert the sulfonyl chloride to a sulfonate ester. The resulting derivative is then analyzed by GC-MS.
Advantages:
-
Excellent sensitivity and selectivity.
-
Provides structural information for identification and confirmation.
-
Suitable for trace-level analysis.
Disadvantages:
-
Requires a derivatization step, which can add complexity and potential for error.[3]
-
The high reactivity of the sulfonyl chloride may lead to side reactions during derivatization.
Experimental Protocol: GC-MS Analysis after Derivatization
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
This compound reference standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Trimethylsulfonium hydroxide (TMSH))
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
2. Derivatization Procedure (using BSTFA):
-
Accurately weigh about 1 mg of the standard or sample into a vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: 50-500 amu
4. Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
-
Identify the derivatized analyte and internal standard by their retention times and mass spectra.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Application Note 3: Analysis by Non-Aqueous Potentiometric Titration
Principle:
Non-aqueous potentiometric titration is a classic analytical technique for the assay of acidic or basic substances that are insoluble in water or are too weak to be titrated in an aqueous medium.[4] this compound contains a carboxylic acid group that can be titrated with a strong base in a non-aqueous solvent. The sulfonyl chloride group is generally stable under these conditions. The endpoint of the titration is determined by monitoring the potential change with a suitable electrode system.
Advantages:
-
High precision and accuracy for assay determination.[5][6][7][8][9]
-
Relatively simple and inexpensive instrumentation.
-
Provides an absolute measure of the analyte content.
Disadvantages:
-
Not suitable for trace analysis or impurity profiling.
-
The presence of other acidic or basic impurities can interfere with the determination.
Experimental Protocol: Non-Aqueous Potentiometric Titration
1. Instrumentation and Materials:
-
Automatic potentiometric titrator or a pH/mV meter with a stirrer
-
Combined pH electrode suitable for non-aqueous titrations (e.g., with LiCl in ethanol as the electrolyte)
-
This compound sample
-
Tetrabutylammonium hydroxide (TBAH) in isopropanol (0.1 M), standardized
-
Suitable non-aqueous solvent (e.g., a mixture of toluene and isopropanol, or acetone)
2. Titrant Standardization:
-
Standardize the 0.1 M TBAH solution against a primary standard, such as benzoic acid, dissolved in the chosen titration solvent.
3. Titration Procedure:
-
Accurately weigh a quantity of the this compound sample into a beaker.
-
Dissolve the sample in a suitable volume (e.g., 50 mL) of the non-aqueous solvent.
-
Immerse the electrode and the titrator delivery tip into the solution and start the stirrer.
-
Titrate the solution with the standardized 0.1 M TBAH solution.
-
Record the potential (mV) as a function of the titrant volume added.
-
The endpoint is the point of maximum inflection on the titration curve. Modern titrators can automatically determine the endpoint from the first or second derivative of the curve.
4. Calculation:
-
Calculate the percentage purity of this compound using the following formula:
% Purity = (V x M x F x 100) / W
Where:
-
V = Volume of TBAH solution consumed at the endpoint (mL)
-
M = Molarity of the standardized TBAH solution (mol/L)
-
F = Molar mass of this compound (234.66 g/mol ) / 1000
-
W = Weight of the sample (g)
-
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Derivatisation of sulfonic acids for GC/MS analysis. - Chromatography Forum [chromforum.org]
- 3. weber.hu [weber.hu]
- 4. Nonaqueous_titration [chemeurope.com]
- 5. selectscience.net [selectscience.net]
- 6. mt.com [mt.com]
- 7. usp.org [usp.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. mt.com [mt.com]
Application Notes and Protocols for Reactions Involving [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of sulfonamide derivatives from [4-(Chlorosulfonyl)phenyl]acetic acid, a key intermediate in the development of various therapeutic agents. The protocols outlined below are fundamental in medicinal chemistry for creating diverse compound libraries for screening and optimization.
Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of sulfonamides through the reaction of its sulfonyl chloride group with primary or secondary amines.[1][2] This reaction is a cornerstone in the synthesis of various biologically active molecules.[1] The resulting sulfonamide derivatives have shown a broad spectrum of activities, including antibacterial, diuretic, and anticonvulsant properties.[1]
A general and eco-friendly method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] Water can be used as a green solvent for this reaction in the presence of a base like sodium carbonate.[3][4]
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Protocol 1: General Synthesis of Sulfonamides in an Organic Solvent
This protocol describes the reaction of this compound with an amine in an anhydrous organic solvent.
Materials
| Reagent/Material | Purpose |
| This compound | Starting material containing the sulfonyl chloride group |
| Primary or secondary amine (e.g., aniline, benzylamine) | Nucleophile to form the sulfonamide bond |
| Triethylamine (TEA) or Pyridine | Base to neutralize HCl byproduct |
| Dichloromethane (DCM), anhydrous | Organic solvent |
| Hydrochloric acid (HCl), 1M solution | For work-up (acidification) |
| Brine (saturated aqueous NaCl solution) | For washing during work-up |
| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous | Drying agent |
| Standard laboratory glassware | Reaction vessel, separatory funnel, etc. |
| Magnetic stirrer | For mixing the reaction |
| Rotary evaporator | For solvent removal |
| Thin Layer Chromatography (TLC) apparatus | To monitor reaction progress |
| Silica gel for column chromatography | For purification of the final product |
Procedure
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary or secondary amine to the solution.
-
Add the base (e.g., triethylamine or pyridine) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1M HCl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide derivative.
Protocol 2: Eco-Friendly Synthesis of Sulfonamides in Water
This protocol provides an environmentally benign method for sulfonamide synthesis using water as the solvent.[3][4]
Materials
| Reagent/Material | Purpose |
| This compound | Starting material |
| Amino acid or other water-soluble amine | Nucleophile |
| Sodium carbonate (Na₂CO₃) | Base |
| Water | Green solvent |
| Hydrochloric acid (HCl), 10% solution | For acidification and product precipitation |
| Standard laboratory glassware | Reaction vessel, filtration apparatus |
| Magnetic stirrer | For mixing |
Procedure
-
Dissolve the amino acid and sodium carbonate in water in a flask at 0°C.
-
Slowly add this compound to the aqueous mixture over a period of 15 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.[3]
-
Upon reaction completion, cool the mixture to 0°C and acidify with 10% HCl.[3]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain the final sulfonamide product.[3]
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate-n-hexane) can be performed for further purification.[3]
Applications in Drug Discovery
Derivatives of this compound are valuable in drug discovery. The resulting sulfonamides and other derivatives have been investigated for various therapeutic targets.
Signaling Pathway Inhibition
Caption: Role of derivatives in targeting biological pathways.
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[1] The propanoic acid moiety in some derivatives can be further modified to create libraries of compounds for screening against these enzymes.[1]
Free Fatty Acid Receptor 1 (FFA1) Agonists
Phenylsulfonyl acetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), which is an attractive target for the treatment of type 2 diabetes.[5][6] These compounds can stimulate glucose-stimulated insulin secretion.[5][6] For instance, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid has shown promise in improving glucose tolerance in diabetic models without the risk of hypoglycemia.[5]
Analytical Characterization
The synthesized sulfonamide derivatives can be characterized using various analytical techniques to confirm their structure and purity.
Summary of Analytical Data
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms. 1H and 13C NMR are commonly used. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule, such as the sulfonamide (S=O and N-H stretches) and carboxylic acid (C=O and O-H stretches) groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. |
| Elemental Analysis | Determines the elemental composition of the compound, which can be compared to the theoretical values to confirm its purity and empirical formula. |
| Melting Point (mp) | A physical property that can indicate the purity of a crystalline solid. |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compounds. |
Researchers have used these techniques to characterize novel sulfonamide derivatives.[7][8] For example, the structures of newly synthesized compounds have been confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of [4-(Chlorosulfonyl)phenyl]acetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale and scale-up synthesis of [4-(chlorosulfonyl)phenyl]acetic acid and its subsequent conversion to a variety of derivatives. This key intermediate is valuable in the development of pharmaceutical compounds and other fine chemicals. The protocols outlined below are designed to be scalable and reproducible.
Synthesis of this compound
The synthesis of the target compound, this compound, is achieved through the electrophilic aromatic substitution of phenylacetic acid using chlorosulfonic acid. Careful control of the reaction conditions is crucial to ensure high yield and purity, minimizing the formation of polysulfonated byproducts.
Experimental Protocol:
A robust method for the chlorosulfonation of phenylacetic acid involves the slow addition of the substrate to an excess of chlorosulfonic acid at a controlled temperature.
Materials and Reagents:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Water
-
Sodium chloride (brine)
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (4.0 eq.) to 0 °C using an ice bath.
-
Slowly add phenylacetic acid (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Phenylacetic acid | 1.0 eq | Starting material |
| Chlorosulfonic acid | 4.0 eq | Reagent and solvent |
| Reaction Temperature | 0-5 °C | Critical for selectivity |
| Reaction Time | 2-3 hours | Monitor by TLC |
| Typical Yield | 75-85% | After purification |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
The versatile sulfonyl chloride moiety of this compound allows for the straightforward synthesis of a wide range of derivatives, primarily sulfonamides, through reaction with various amines. The carboxylic acid group can also be derivatized, for example, through esterification.
General Protocol for Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary, aliphatic or aromatic)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Sodium chloride (brine)
Procedure:
-
Dissolve this compound (1.0 eq.) in an appropriate solvent such as DCM or THF.
-
Add the amine (1.1 eq.) and a base like pyridine or triethylamine (1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide derivative by column chromatography or recrystallization.
Quantitative Data for Representative Sulfonamide Derivatives:
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 6 | 88 |
| Benzylamine | TEA | THF | 8 | 92 |
| Morpholine | TEA | DCM | 4 | 95 |
| n-Butylamine | Pyridine | THF | 10 | 85 |
Protocol for Esterification
The carboxylic acid group of this compound can be esterified, for example, by reacting it with an alcohol in the presence of an acid catalyst.
Materials and Reagents:
-
This compound
-
Methanol or Ethanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester derivative.
Quantitative Data for Esterification:
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Methanol | H₂SO₄ | 5 | 90 |
| Ethanol | H₂SO₄ | 6 | 87 |
Derivative Synthesis Signaling Pathway
Caption: Reaction pathways for the synthesis of derivatives.
These protocols provide a solid foundation for the synthesis and derivatization of this compound. For scale-up, careful consideration of heat transfer, mixing, and safety procedures is essential. It is recommended to perform a hazard analysis before attempting these procedures on a large scale.
Application Notes and Protocols for Biomolecule Immobilization using [4-(Chlorosulfonyl)phenyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of numerous biotechnological and pharmaceutical applications, including biosensors, immunoassays, affinity chromatography, and targeted drug delivery systems. The choice of crosslinking agent is critical for achieving stable and functional immobilization while preserving the biological activity of the molecule of interest. [4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional linker that offers a versatile approach to covalently attach biomolecules to various substrates.
This reagent possesses two reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). The highly reactive sulfonyl chloride group readily forms stable sulfonamide bonds with primary amine groups present on the surface of proteins (e.g., lysine residues) and other biomolecules. The carboxylic acid group provides an additional attachment point that can be activated to react with surface functionalities, offering a two-step immobilization strategy for controlled orientation and density of the immobilized biomolecule.
These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in biomolecule immobilization, tailored for researchers in academia and the pharmaceutical industry.
Principle of Immobilization
The primary mechanism of immobilization using this compound involves the reaction of the sulfonyl chloride group with primary amines on the biomolecule to form a stable sulfonamide linkage. This reaction is typically carried out under mild basic conditions. The bifunctional nature of the linker allows for two main immobilization strategies:
-
Direct Coupling: The biomolecule is directly reacted with this compound, and the resulting conjugate is then attached to a suitably functionalized surface via the carboxylic acid group.
-
Surface-First Activation: The linker is first attached to a surface (e.g., an amine-functionalized surface via its carboxylic acid, or a hydroxyl-functionalized surface via the sulfonyl chloride), followed by the attachment of the biomolecule.
Data Presentation: Quantitative Analysis of Immobilization
The efficiency of immobilization and the retention of biological activity are critical parameters. While specific data for this compound is not extensively published, the following table summarizes representative quantitative data from studies using similar sulfonyl chloride-based and other covalent immobilization methods to provide a comparative overview.
| Immobilization Method | Support Material | Biomolecule | Immobilization Efficiency (%) | Activity Retention (%) | Reference |
| Tresyl Chloride Activated Agarose | Agarose | Heparinase | 50-80 | ~25 | [1] |
| Tresyl Chloride Activated Agarose | Agarose | Bilirubin Oxidase | 50-80 | 25-30 | [1] |
| Cyanogen Bromide Activated Agarose | Agarose | Heparinase | 90 | 50 | [1] |
| Glutaraldehyde Crosslinking | Polyacrylonitrile Nanofibers | Cellulase | Not Reported | 86 | [2] |
| Amidination | Polyacrylonitrile Nanofibers | Lipase | Not Reported | 79-87.5 | [2] |
Experimental Protocols
Protocol 1: One-Step Immobilization of a Protein to an Amine-Functionalized Surface
This protocol describes the direct coupling of a protein to a surface that has been pre-functionalized with amine groups, using this compound as a crosslinker.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, magnetic beads)
-
This compound
-
Protein to be immobilized (in a suitable buffer, pH 8.0-9.0, e.g., borate or carbonate buffer)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Blocking buffer (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin - BSA in PBS)
-
Washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 - PBST)
-
Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)
Procedure:
-
Preparation of the Linker Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL immediately before use.
-
Surface Activation: Immerse the amine-functionalized substrate in the linker solution and incubate for 1-2 hours at room temperature with gentle agitation. This step activates the surface by attaching the linker via its carboxylic acid group (this may require pre-activation of the carboxylic acid with EDC/NHS, see Protocol 2 for an alternative). Note: This step assumes the sulfonyl chloride is less reactive towards the surface amines under these conditions or that a two-step reaction is desired.
-
Washing: Wash the activated substrate thoroughly with the aprotic solvent to remove excess linker, followed by a wash with the reaction buffer.
-
Protein Immobilization: Immediately add the protein solution to the activated substrate. Incubate for 2-4 hours at 4°C or room temperature with gentle agitation. The optimal time and temperature should be determined empirically for each specific protein.
-
Blocking: After immobilization, wash the substrate with PBST to remove unbound protein. Then, incubate the substrate in blocking buffer for 1 hour at room temperature to block any remaining reactive sites on the surface.
-
Final Washing: Wash the substrate extensively with PBST to remove the blocking agent.
-
Storage: Store the immobilized substrate in a suitable buffer at 4°C until use.
Protocol 2: Two-Step Immobilization via Surface Carboxylation followed by Protein Coupling
This protocol is suitable for surfaces that can be carboxylated or for using the carboxylic acid end of the linker for surface attachment first.
Materials:
-
Substrate with available functional groups (e.g., hydroxyl or amine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Protein in coupling buffer (e.g., PBS, pH 7.4)
-
Blocking and washing buffers as in Protocol 1.
Procedure:
-
Surface Functionalization with Linker:
-
For amine surfaces: Activate the carboxylic acid of this compound with EDC/NHS in an organic solvent, then react with the amine-functionalized surface.
-
For hydroxyl surfaces: Directly react the sulfonyl chloride group of the linker with the hydroxyl groups on the surface in the presence of a base (e.g., pyridine) in an anhydrous solvent.
-
-
Washing: Wash the surface thoroughly to remove unreacted linker.
-
Activation of Surface Carboxylic Acid: If the carboxylic acid of the linker is now exposed on the surface, activate it by incubating with a solution of EDC and NHS in activation buffer for 15-30 minutes at room temperature.
-
Protein Immobilization: Wash the activated surface with coupling buffer and immediately add the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking and Washing: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
Reaction Mechanism of Sulfonyl Chloride with Primary Amines
Caption: Reaction of sulfonyl chloride with a primary amine on a protein.
Experimental Workflow for Two-Step Immobilization
References
Application Notes and Protocols: Reaction Conditions for the Sulfonyl Chloride Group of [4-(Chlorosulfonyl)phenyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Chlorosulfonyl)phenyl]acetic acid is a bifunctional molecule featuring a reactive sulfonyl chloride group and a carboxylic acid. The sulfonyl chloride moiety is a versatile electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity makes it a valuable building block in medicinal chemistry and materials science for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The presence of the acetic acid group offers an additional site for chemical modification, allowing for the creation of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the three primary reaction types involving the sulfonyl chloride group of this compound: sulfonamide formation, sulfonate ester formation, and reduction to a thiol.
Sulfonamide Formation via Reaction with Amines
The reaction of the sulfonyl chloride group with primary or secondary amines is one of its most common and reliable transformations, yielding sulfonamides. This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents. The reaction typically proceeds rapidly at or below room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
A general workflow for the synthesis of sulfonamides from this compound is outlined below.
Caption: General workflow for sulfonamide synthesis.
Data Presentation: Sulfonamide Formation
The following table summarizes representative quantitative data for the synthesis of sulfonamides from this compound and various amines, based on general synthetic procedures.[1]
| Amine Substrate | Amine (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | 1.1 | 1.5 (Et₃N) | DCM | 0 to RT | 4-12 | 85-95 |
| Secondary Aliphatic Amine | 1.1 | 1.5 (Et₃N) | DCM | 0 to RT | 6-16 | 80-90 |
| Aniline | 1.1 | 1.5 (Pyridine) | DCM/Pyridine | 0 to RT | 12-24 | 75-85 |
| Amino Acid | 1.0 | 2.0 (Na₂CO₃) | Water | RT | 4-8 | 80-95 |
Experimental Protocol: Synthesis of 2-(4-(N-benzylsulfamoyl)phenyl)acetic acid
This protocol details the synthesis of a sulfonamide from this compound and benzylamine.[1]
Materials and Equipment:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator.
-
Thin Layer Chromatography (TLC) apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the mixture sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Sulfonate Ester Formation via Reaction with Alcohols
The sulfonyl chloride group can react with alcohols to form sulfonate esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to catalyze the reaction and neutralize the HCl generated. The formation of sulfonate esters is crucial for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.[2] Extreme conditions, such as high concentrations of both the sulfonic acid derivative and the alcohol with little to no water, are often needed to promote sulfonate ester formation.[3]
References
Application Notes and Protocols for the Derivatization of [4-(Chlorosulfonyl)phenyl]acetic Acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of [4-(Chlorosulfonyl)phenyl]acetic acid to facilitate its analysis by High-Performance Liquid Chromatography (HPLC). The presence of two reactive functional groups, a chlorosulfonyl moiety and a carboxylic acid moiety, allows for two distinct derivatization strategies. This document outlines pre-column derivatization methods for each functional group to enhance detection by introducing a fluorescent tag.
Strategy 1: Derivatization of the Chlorosulfonyl Group with a Fluorescent Amine
This method targets the highly reactive chlorosulfonyl group, which readily reacts with primary and secondary amines to form stable sulfonamides.[1][2] By using a fluorescent amine, a highly detectable derivative is produced, suitable for sensitive quantification by fluorescence HPLC.[3]
Reaction Principle
The derivatization proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl).[3] The reaction is typically performed under basic conditions to neutralize the HCl produced and drive the reaction to completion.[3]
Derivatization of the chlorosulfonyl group.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
Fluorescent amine derivatizing agent (e.g., Dansyl cadaverine)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) or other suitable base
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (for mobile phase)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of the fluorescent amine (e.g., Dansyl cadaverine) in acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the this compound solution.
-
Add 120 µL of the fluorescent amine solution.
-
Add 20 µL of triethylamine to catalyze the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.
-
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data and HPLC Conditions
| Parameter | Value/Condition |
| Derivatization | |
| Derivatizing Agent | Dansyl Cadaverine |
| Reaction Solvent | Acetonitrile |
| Catalyst | Triethylamine (TEA) |
| Reaction Temperature | 60°C |
| Reaction Time | 45-60 minutes |
| HPLC Analysis | |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 75% A / 25% B, hold for 15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Fluorescence |
| Excitation Wavelength | ~335 nm (for Dansyl group) |
| Emission Wavelength | ~520 nm (for Dansyl group) |
Note: The optimal gradient and wavelengths may vary depending on the specific fluorescent amine used and should be determined experimentally.
Strategy 2: Derivatization of the Carboxylic Acid Group
This approach targets the carboxylic acid functionality. A variety of fluorescent labeling reagents are available that react with carboxylic acids to form stable, highly fluorescent esters.[4][5][6] This method is particularly useful if the chlorosulfonyl group is intended for other reactions or if derivatization of the carboxylic acid provides better chromatographic properties.
Reaction Principle
The derivatization of the carboxylic acid group is typically achieved through an esterification reaction. Reagents such as 9-chloromethylanthracene (9-CMA) react with the carboxylate anion in the presence of a catalyst to form a fluorescent ester.[7]
Derivatization of the carboxylic acid group.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
9-Chloromethylanthracene (9-CMA)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 9-CMA in acetonitrile. Prepare a 20 mmol/mL solution of TBAB in acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the this compound solution.
-
Add 50 µL of the 9-CMA solution.
-
Add 50 µL of the TBAB solution.
-
Vortex the mixture and incubate at 75°C for 50 minutes in the dark.[4]
-
-
Sample Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[4]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Quantitative Data and HPLC Conditions
| Parameter | Value/Condition |
| Derivatization | |
| Derivatizing Agent | 9-Chloromethylanthracene (9-CMA) |
| Reaction Solvent | Acetonitrile |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Reaction Temperature | 75°C |
| Reaction Time | 50 minutes |
| HPLC Analysis | |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Methanol |
| Gradient | Start with 70% B, increase to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Fluorescence |
| Excitation Wavelength | 365 nm |
| Emission Wavelength | 410 nm |
Note: The optimal gradient may need to be adjusted based on the specific HPLC system and column used.
General Workflow
The overall experimental workflow for both derivatization strategies is summarized in the following diagram.
Overall experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid
Welcome to the technical support center for the synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis. The recommended synthesis follows a two-step procedure: 1) Sulfonation of phenylacetic acid to form 4-sulfophenylacetic acid, and 2) Chlorination of the sulfonic acid intermediate to yield the final product.
Problem 1: Low or No Yield of 4-Sulfophenylacetic Acid (Step 1)
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Possible Cause: Incomplete reaction due to insufficient sulfonating agent strength or presence of water.
-
Solution:
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Increase Reagent Concentration: Use fuming sulfuric acid (oleum) instead of concentrated sulfuric acid to increase the concentration of the active electrophile, SO₃.
-
Ensure Anhydrous Conditions: The sulfonation reaction is reversible, and water can drive the equilibrium back to the starting materials. Ensure all glassware is oven-dried and reagents are anhydrous. Adding a dehydrating agent like thionyl chloride can also drive the reaction forward.[1]
-
Optimize Temperature: Gently heat the reaction mixture. While higher temperatures increase the reaction rate, excessively high temperatures can lead to side reactions.[2] Monitor progress via TLC to find the optimal balance.
-
Problem 2: Significant Formation of Diaryl Sulfone Byproduct
-
Possible Cause: High reaction temperatures or high concentrations of sulfur trioxide can promote the reaction of the desired sulfonic acid with another molecule of phenylacetic acid.
-
Solution:
-
Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Sulfone formation is highly temperature-dependent.
-
Control Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess of fuming sulfuric acid can increase the likelihood of sulfone formation.
-
Problem 3: Product from Step 1 is a Dark Oil or Tar, Not a Precipitate
-
Possible Cause: Charring or polymerization due to excessively high reaction temperatures or overly aggressive sulfonating conditions.
-
Solution:
-
Lower Reaction Temperature: Add the phenylacetic acid slowly to the cooled sulfonating agent (e.g., in an ice bath) to control the initial exotherm.
-
Use a Milder Reagent: If charring persists, consider using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, although this may require longer reaction times.[2]
-
Problem 4: Low Yield of this compound (Step 2)
-
Possible Cause: Hydrolysis of the sulfonyl chloride product back to the sulfonic acid during workup.
-
Solution:
-
Strict Anhydrous Conditions: The sulfonyl chloride functional group is highly sensitive to moisture. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Controlled Quenching: Quench the reaction by carefully pouring the mixture onto crushed ice. The rapid cooling and precipitation of the water-insoluble sulfonyl chloride can minimize its contact time with water, thus reducing hydrolysis.[3][4][5]
-
Problem 5: Final Product Contains Sulfonic Acid Impurity
-
Possible Cause: Incomplete chlorination or hydrolysis during isolation.
-
Solution:
-
Ensure Sufficient Chlorinating Agent: Use a sufficient excess of the chlorinating agent (e.g., 3-5 equivalents of thionyl chloride) to drive the reaction to completion.[6]
-
Use a Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride to accelerate the conversion of the sulfonic acid to the sulfonyl chloride.[7]
-
Purification: Wash the crude product with cold water or a cold, dilute HCl solution. The sulfonic acid is more water-soluble than the sulfonyl chloride and will be extracted into the aqueous phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for phenylacetic acid? A1: Fuming sulfuric acid (oleum) is generally preferred for achieving a high yield, as it contains an excess of the active electrophile, SO₃. However, concentrated sulfuric acid can also be used, though it may require more forcing conditions. The choice depends on balancing reactivity with the potential for side reactions like sulfone formation.[2]
Q2: How can I control the regioselectivity to favor the para-substituted product? A2: The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. The para-product is typically favored due to reduced steric hindrance compared to the ortho-position. Running the reaction at lower temperatures can further enhance the selectivity for the thermodynamically more stable para-isomer.
Q3: What is the best chlorinating agent to convert the sulfonic acid to the sulfonyl chloride? A3: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a very common and effective method.[6][7] Phosphorus pentachloride (PCl₅) is also a powerful chlorinating agent that can be used.[6]
Q4: My final product is difficult to purify. What techniques are recommended? A4: The primary impurity is often the corresponding sulfonic acid due to hydrolysis. Purification can be achieved by washing the crude solid with ice-cold water.[3] Recrystallization from a non-polar solvent (e.g., hexanes) or a chlorinated solvent can also be effective. Due to its reactivity, column chromatography on silica gel is generally not recommended for sulfonyl chlorides unless special precautions are taken.
Q5: How should I handle the reagents and byproducts safely? A5: All steps should be performed in a well-ventilated fume hood. Sulfuric acid, oleum, thionyl chloride, and the product itself are highly corrosive.[8] The chlorination step evolves HCl and SO₂ gases, which are toxic and must be trapped in a basic scrubber (e.g., an inverted funnel over a beaker of NaOH solution).[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table summarizes how key experimental parameters can influence the yield and purity of the synthesis. The data is compiled based on established principles for sulfonation and chlorination reactions.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Step 1: Sulfonation | ||||
| Sulfonating Agent | Conc. H₂SO₄ vs. Fuming H₂SO₄ | Fuming H₂SO₄ generally gives higher yields. | Fuming H₂SO₄ may decrease purity by promoting sulfone formation. | Higher SO₃ concentration in fuming acid drives the reaction forward but can also increase side reactions.[2] |
| Temperature | 0-25 °C vs. 50-70 °C | Higher temperatures increase reaction rate and yield. | Higher temperatures significantly increase diaryl sulfone formation. | Sulfone formation has a higher activation energy than sulfonation. |
| Reaction Time | 1-2 hours vs. 4-6 hours | Longer times can increase conversion. | Prolonged time at high temperatures can increase byproduct formation. | Allows the reaction to proceed to completion, but also provides more opportunity for side reactions. |
| Step 2: Chlorination | ||||
| Chlorinating Agent | SOCl₂ with DMF vs. PCl₅ | Both are effective; yield is often high (>90%) with either. | Both can give high purity if the workup is anhydrous. | Both are powerful chlorinating agents for sulfonic acids.[6] |
| Molar Ratio of SOCl₂ | 2 eq. vs. 5 eq. | Higher equivalents ensure complete conversion, increasing yield. | Minimal impact, but excess reagent must be removed. | Le Châtelier's principle; drives the equilibrium towards the product.[6] |
| Workup Quench | Quench on ice vs. Quench in room temp water | Quenching on ice significantly improves yield. | Quenching on ice improves purity by minimizing hydrolysis. | Rapid precipitation of the product protects it from hydrolysis by water.[3][5] |
Experimental Protocols
Step 1: Sulfonation of Phenylacetic Acid to 4-Sulfophenylacetic Acid
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath. Add 50 mL of fuming sulfuric acid (20% SO₃) to the flask.
-
Reaction: While stirring, slowly add 13.6 g (0.1 mol) of phenylacetic acid in small portions over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Isolation: The white precipitate of 4-sulfophenylacetic acid is collected by vacuum filtration.
-
Purification: Wash the solid cake with two 50 mL portions of ice-cold water to remove residual sulfuric acid. Dry the product under vacuum. The product can be used in the next step without further purification.
Step 2: Chlorination of 4-Sulfophenylacetic Acid
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution). All glassware must be thoroughly oven-dried.
-
Reagents: Place the dried 4-sulfophenylacetic acid (21.6 g, ~0.1 mol) from Step 1 into the flask. Under an inert atmosphere (N₂ or Ar), add 44 mL (~0.6 mol, 6 eq.) of thionyl chloride (SOCl₂), followed by 5 drops of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) using a heating mantle and stir for 3 hours. The solid should dissolve, and vigorous gas evolution (HCl and SO₂) will be observed.
-
Work-up: After 3 hours, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a beaker with vigorous stirring. A white solid will precipitate immediately.
-
Isolation: Collect the solid product, this compound, by vacuum filtration.
-
Purification: Wash the filter cake with three 50 mL portions of ice-cold water. Dry the final product thoroughly in a desiccator under vacuum over P₂O₅.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: A workflow diagram illustrating the two-step synthesis process.
Caption: A decision tree to guide troubleshooting for common synthesis issues.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KR101522464B1 - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]
- 8. CN105111111A - Preparation method for aryl sulfonyl chloride derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the corresponding sulfonic acid, [4-(sulfo)phenyl]acetic acid. This occurs due to the hydrolysis of the sulfonyl chloride group by moisture present in the reagents or introduced during workup.[1][2][3][4] It is crucial to use anhydrous conditions throughout the reaction.
Q2: Can polysulfonation occur on the phenyl ring?
A2: Yes, polysulfonation is a potential side reaction, especially with an excess of the chlorosulfonating agent or at elevated temperatures. This can lead to the formation of di-chlorosulfonated phenylacetic acid byproducts. Careful control of stoichiometry and reaction temperature is essential to minimize this.
Q3: Is there a risk of chlorination on the aromatic ring?
A3: While chlorosulfonation is the primary reaction, direct chlorination of the aromatic ring can occur as a minor side reaction, yielding chloro-[4-(chlorosulfonyl)phenyl]acetic acid isomers. The reaction conditions should be optimized to favor sulfonation over chlorination.
Q4: What are the possible isomers of the final product?
A4: The primary product is the para-isomer, this compound, due to the directing effect of the acetic acid group. However, small amounts of the ortho- and meta-isomers can also be formed. Purification steps are necessary to isolate the desired para-isomer.
Q5: Why does the reaction mixture sometimes turn dark or char?
A5: The use of strong reagents like chlorosulfonic acid can cause degradation and charring of the organic starting material, particularly if the temperature is not adequately controlled. This decomposition can lead to a lower yield and more impurities. Maintaining a low reaction temperature is critical.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Excessive hydrolysis of the sulfonyl chloride. - Product loss during workup and purification. - Charring/degradation of starting material. | - Extend the reaction time or slightly increase the temperature, monitoring for degradation. - Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the extraction and recrystallization procedures. - Maintain strict temperature control, especially during the addition of chlorosulfonic acid. |
| Product is an Oily or Gummy Solid | - Presence of significant amounts of the sulfonic acid byproduct. - Residual solvent. | - Wash the crude product with ice-cold water to remove the more water-soluble sulfonic acid. - Ensure the product is thoroughly dried under vacuum. |
| Product Fails to Crystallize | - High levels of impurities, particularly isomers or the sulfonic acid byproduct. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Wash the crude material with a non-polar solvent to remove less polar impurities. |
| Presence of Multiple Spots on TLC | - Formation of side products (hydrolysis, polysulfonation, isomers). | - Use column chromatography for purification. - Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from phenylacetic acid via chlorosulfonation.
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Dissolve phenylacetic acid in anhydrous dichloromethane and cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Main synthesis pathway of this compound.
Common Side Reactions
Caption: Overview of common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of [4-(Chlorosulfonyl)phenyl]acetic Acid Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products of [4-(chlorosulfonyl)phenyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with reaction products of this compound?
A1: The most common impurities include:
-
Unreacted this compound: This can be present if the reaction has not gone to completion.
-
[4-(Sulfo)phenyl]acetic acid: This is the hydrolysis product of this compound. The chlorosulfonyl group is highly susceptible to hydrolysis, especially in the presence of moisture.
-
Unreacted amine/nucleophile: If the reaction is a sulfonamide formation, residual amine starting material may be present.
-
Side-products: Depending on the specific reaction, side-products may form. For example, if the amine has multiple reactive sites, di-sulfonated products could be generated. In the synthesis of celecoxib, a drug derived from a related sulfonamide, regioisomers are known impurities that can arise from the reaction chemistry.[1][2]
Q2: What are the recommended general purification techniques for sulfonamide derivatives of this compound?
A2: The two primary purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. The choice of solvent is critical. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[1]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the purity of fractions collected from column chromatography or the effectiveness of a recrystallization step. A suitable solvent system for TLC can often be adapted for column chromatography. For sulfonamides, visualization on TLC plates can be achieved using UV light (if the compound is UV active) or by staining with reagents like potassium permanganate or p-anisaldehyde.[3]
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Product Loss During Workup | - Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For acidic sulfonamides, extraction from an acidified aqueous layer into an organic solvent may be necessary. For basic sulfonamides, basifying the aqueous layer will facilitate extraction. |
| - Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will lead to a lower recovery of the product. Ensure the solution is sufficiently cooled to maximize crystal formation. | |
| Incomplete Reaction | - Before purification, confirm the reaction has gone to completion using TLC or another analytical technique. If starting materials are still present, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Hydrolysis of Starting Material | - The starting material, this compound, is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis to the corresponding sulfonic acid, which will not react to form the desired product. |
Problem 2: Impure Product After Purification
| TLC Observation | Possible Cause & Troubleshooting Steps |
| Multiple Spots Close Together | - Recrystallization: The chosen solvent system may not be optimal for separating the impurities. Screen a variety of solvents with different polarities. A mixed solvent system may provide better selectivity. |
| - Column Chromatography: The mobile phase may not have the optimal polarity. Try a more gradual solvent gradient or a different solvent system. Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation of acidic or basic compounds, respectively.[1] | |
| Streaking on TLC Plate | - The sample may be overloaded on the TLC plate. Try spotting a more dilute solution.[4] |
| - For acidic or basic compounds, streaking can occur due to interactions with the silica gel. Adding a small amount of acid or base to the TLC mobile phase can often resolve this issue.[4] | |
| Persistent Impurity Spot | - The impurity may have very similar polarity to your product. Consider a different purification technique (e.g., if you tried recrystallization, attempt column chromatography). |
| - The impurity might be a regioisomer or a closely related side-product. In such cases, preparative HPLC may be required for separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Common Recrystallization Solvents for Sulfonamides
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | Good for many sulfonamides. The product is dissolved in hot ethanol, and hot water is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate before cooling.[1] |
| Ethyl Acetate/Hexanes | Medium | Useful for less polar sulfonamides. The product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until the solution becomes turbid.[1] |
| Isopropanol | Polar | A single-solvent system that can be effective for some sulfonamides. |
| Methanol | Polar | Can be used for recrystallization of some sulfonamides.[5] |
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine a suitable mobile phase using TLC. The ideal mobile phase should give your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Typical Mobile Phases for Column Chromatography of Sulfonamides
| Mobile Phase System | Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A very common and versatile system. The ratio is adjusted based on the polarity of the compound. |
| Dichloromethane/Methanol | Medium to High | Suitable for more polar sulfonamides. A small percentage of methanol (1-10%) in dichloromethane is often effective. |
| Chloroform/Methanol | Medium to High | Another option for polar sulfonamides. |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of reaction products.
Troubleshooting Impurities Workflow
Caption: A troubleshooting workflow for identifying and addressing impurities.
References
Technical Support Center: Conjugation of [4-(Chlorosulfonyl)phenyl]acetic acid to Peptides
Welcome to the technical support center for the conjugation of [4-(Chlorosulfonyl)phenyl]acetic acid to peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during this bioconjugation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for peptide conjugation?
A1: this compound is a bifunctional linker molecule. It contains two reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). The sulfonyl chloride group reacts with primary amines, such as the N-terminal α-amine or the ε-amine of lysine side chains, to form a stable sulfonamide bond. The carboxylic acid group can be used for subsequent coupling reactions, for example, to other molecules or surfaces, using carbodiimide chemistry. This makes it a versatile tool for creating well-defined peptide conjugates.
Q2: Which amino acid residues does this compound react with?
A2: The primary targets for this compound are nucleophilic amino acid residues. The reactivity order is generally:
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Primary amines (N-terminus and Lysine side chain): Highly reactive, forming stable sulfonamides.
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Phenolic hydroxyl group (Tyrosine): Can react to form sulfonate esters, particularly at higher pH.
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Imidazole group (Histidine): Can be modified, though the reaction is generally less favorable than with primary amines.
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Thiol group (Cysteine): The thiol group is highly nucleophilic and can react with sulfonyl chlorides. It is crucial to protect cysteine residues if modification at this site is not desired.
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Hydroxyl groups (Serine and Threonine): Generally less reactive than primary amines and tyrosine.
Q3: How can I achieve selective conjugation to the N-terminus over lysine residues?
A3: Achieving N-terminal selectivity over lysine modification is possible by carefully controlling the reaction pH. The α-amino group of the N-terminus typically has a lower pKa (around 8) compared to the ε-amino group of lysine (around 10.5).[1][2] By performing the conjugation reaction at a pH close to the pKa of the N-terminal amine (e.g., pH 8.0-8.5), the N-terminus will be more deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification.[1]
Q4: What are the main challenges in using this compound?
A4: The main challenges include:
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Hydrolysis of the sulfonyl chloride: The sulfonyl chloride group is susceptible to hydrolysis in aqueous solutions, which leads to the formation of the unreactive sulfonic acid.[3]
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Lack of selectivity: The reagent can react with multiple nucleophilic residues, leading to a heterogeneous product mixture.
-
Low reaction yield: This can be due to hydrolysis of the reagent, poor solubility of the peptide or reagent, or non-optimal reaction conditions.
-
Difficult purification: Separating the desired conjugate from unreacted peptide, excess reagent, and side products can be challenging.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the conjugation of this compound to your peptide.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conjugation Yield | 1. Hydrolysis of this compound: The sulfonyl chloride is sensitive to water. | - Prepare the reagent solution immediately before use. - Minimize the amount of water in the reaction by using co-solvents like DMF or DMSO. - Work quickly when handling the reagent in aqueous buffers. |
| 2. Incorrect pH: The amine group on the peptide must be deprotonated (nucleophilic) to react. | - Ensure the reaction buffer is at the optimal pH (typically 8.5-9.5 for lysine modification, or 8.0-8.5 for N-terminal selectivity).[1] - Verify the pH of the final reaction mixture. | |
| 3. Poor Solubility: The peptide or the reagent may not be fully dissolved. | - Use organic co-solvents such as DMF or DMSO to improve solubility.[4] A final concentration of up to 10% organic solvent is often tolerated. - Perform a solubility test for your peptide in the chosen reaction buffer and co-solvent mixture before starting the conjugation. | |
| 4. Insufficient Reagent: The molar excess of the labeling reagent may be too low. | - Increase the molar excess of this compound (e.g., from 5-fold to 10-fold or 20-fold). | |
| Multiple Products Observed (Lack of Selectivity) | 1. Reaction with multiple sites: The reagent is reacting with several amino acid residues (e.g., multiple lysines, N-terminus, tyrosine). | - To target the N-terminus, lower the reaction pH to 8.0-8.5.[1] - To reduce side reactions with tyrosine, keep the pH below 9.5. - If cysteine modification is not desired, ensure it is protected. |
| 2. Reaction time is too long: Prolonged reaction times can lead to modification of less reactive sites. | - Monitor the reaction progress by HPLC-MS and stop the reaction once the desired product is formed. | |
| Reagent Precipitation During Reaction | 1. Low solubility of the reagent: this compound has limited solubility in purely aqueous buffers. | - Increase the proportion of organic co-solvent (e.g., DMF, DMSO). - Add the reagent solution to the peptide solution slowly with vigorous stirring. |
| Difficult Purification of the Conjugate | 1. Similar properties of product and starting material: The modified and unmodified peptides may have very similar retention times on RP-HPLC. | - Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the peptide can increase resolution. - Consider a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent.[5][6] |
| 2. Excess reagent and hydrolysis byproducts: These can interfere with the purification. | - Quench the reaction with an amine-containing buffer (e.g., Tris) to consume excess reagent. - Perform a desalting step (e.g., using a spin column) before HPLC purification to remove small molecule impurities. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Peptide
This protocol provides a starting point for the conjugation reaction. Optimization may be required based on the specific properties of your peptide.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Reversed-phase HPLC system
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be added.
-
Reagent Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution while gently vortexing.
-
Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to maintain peptide stability, unless your peptide is known to be stable in higher concentrations.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. Protect from light if the peptide is light-sensitive.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) and analyzing them by RP-HPLC-MS. Look for the appearance of a new peak with the expected mass of the conjugate and the disappearance of the starting peptide peak.
-
Quenching the Reaction: Once the desired level of conjugation is achieved, quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted sulfonyl chloride.
-
Purification: Purify the peptide conjugate using preparative RP-HPLC.
-
Column: C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a gradient that effectively separates the conjugated peptide from the unconjugated peptide and other impurities. A shallow gradient can improve resolution.
-
-
Characterization: Collect the fractions containing the purified conjugate and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Visualizations
Workflow for Peptide Conjugation and Purification
Caption: Workflow for the conjugation of this compound to a peptide.
Decision Tree for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting guide for low yield in peptide conjugation reactions.
Selectivity Control Based on Reaction pH
Caption: pH control for selective modification of N-terminus versus lysine residues.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [4-(Chlorosulfonyl)phenyl]acetic Acid Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving [4-(Chlorosulfonyl)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with amines, focusing on optimizing reaction time.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature up to 60-80°C). Monitor reaction progress at each new temperature. | Increased reaction rate. Be cautious of potential side reactions at higher temperatures. |
| Suboptimal Solvent | If using a non-polar solvent, switch to a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure the solvent is anhydrous. | Improved solubility of reagents and stabilization of charged intermediates can accelerate the reaction. |
| Insufficient Base | Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct. Using a slight excess (1.1-1.5 equivalents) can be beneficial. | The reaction should proceed more efficiently as the amine nucleophile is not protonated by the generated acid. |
| Sterically Hindered or Electron-Deficient Amine | Increase reaction temperature and/or time. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) to activate the sulfonyl chloride. | Enhanced reactivity of the sulfonyl chloride can overcome the lower nucleophilicity of the amine, reducing reaction time. |
| Reagent Degradation | Use freshly opened or purified this compound and amine. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). | Minimized side reactions, such as hydrolysis of the sulfonyl chloride, will lead to a more efficient primary reaction. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolysis of Sulfonyl Chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. If an aqueous workup is necessary, conduct it quickly at a low temperature. | Reduced formation of the corresponding sulfonic acid impurity. |
| Reaction with the Carboxylic Acid Moiety | This is generally less likely under standard sulfonamide coupling conditions. However, if self-polymerization or other side reactions involving the carboxylic acid are suspected, consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to the coupling reaction. | A cleaner reaction profile with fewer side products. |
| Excessive Heat | While heat can increase the reaction rate, excessive temperatures can lead to degradation of starting materials or products. Optimize the temperature to find a balance between reaction speed and cleanliness. | Minimized formation of degradation-related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the coupling of this compound with a primary amine?
A1: Reaction times can vary significantly depending on the specific amine, solvent, temperature, and base used. Generally, these reactions can range from a few hours to overnight (4-24 hours) at room temperature. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: How does temperature affect the reaction time?
A2: Increasing the temperature generally accelerates the reaction rate. For sluggish reactions, warming the mixture can significantly shorten the coupling time. However, temperatures that are too high can promote side reactions and impurity formation. A systematic approach to optimize the temperature is recommended.
Q3: Which solvent is optimal for this coupling reaction?
A3: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and often provide good results by effectively solvating the reactants. It is critical to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: A base is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. The choice of base can influence the reaction rate, and it is recommended to use at least one equivalent relative to the sulfonyl chloride.
Q5: How can I monitor the progress of the reaction to determine the optimal time?
A5: The reaction progress can be effectively monitored by TLC or HPLC. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product, allowing you to determine when the reaction is complete.
Q6: My amine is sterically hindered, and the reaction is very slow. How can I speed it up?
A6: For sterically hindered or less nucleophilic amines, you can try increasing the reaction temperature. Additionally, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) can be effective. DMAP reacts with the sulfonyl chloride to form a more reactive intermediate, which then reacts more readily with the hindered amine.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the reaction time for the coupling of this compound with a model primary amine (e.g., benzylamine).
Table 1: Effect of Temperature on Reaction Time
Conditions: this compound (1 equiv.), Benzylamine (1.1 equiv.), Triethylamine (1.2 equiv.) in anhydrous DCM.
| Temperature (°C) | Time to >95% Conversion (hours) |
| 0 | > 24 |
| 25 (Room Temp.) | 12 |
| 40 | 6 |
| 60 | 3 |
Table 2: Effect of Solvent on Reaction Time
Conditions: this compound (1 equiv.), Benzylamine (1.1 equiv.), Triethylamine (1.2 equiv.) at 25°C.
| Solvent | Dielectric Constant | Time to >95% Conversion (hours) |
| Toluene | 2.4 | 20 |
| Dichloromethane (DCM) | 9.1 | 12 |
| Tetrahydrofuran (THF) | 7.5 | 14 |
| Acetonitrile | 37.5 | 10 |
Table 3: Effect of Base on Reaction Time
Conditions: this compound (1 equiv.), Benzylamine (1.1 equiv.), Base (1.2 equiv.) in anhydrous DCM at 25°C.
| Base | pKa of Conjugate Acid | Time to >95% Conversion (hours) |
| Pyridine | 5.25 | 15 |
| Triethylamine (TEA) | 10.75 | 12 |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | 11 |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add the tertiary amine base (e.g., triethylamine, 1.2 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Analysis: Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).
-
Method: Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting materials and the product.
-
Quantification: Monitor the elution of compounds using a UV detector. The percentage conversion can be calculated by comparing the peak areas of the starting material and the product over time.
Visualizations
Caption: A typical experimental workflow for the coupling of this compound.
Caption: Troubleshooting logic for a slow or incomplete coupling reaction.
Troubleshooting Low Reactivity of [4-(Chlorosulfonyl)phenyl]acetic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet challenging reagent: [4-(Chlorosulfonyl)phenyl]acetic acid . As a bifunctional molecule with both a highly reactive sulfonyl chloride and a carboxylic acid, its successful application hinges on understanding and controlling its reactivity. This guide, structured in a direct question-and-answer format, addresses the most frequent issue encountered in the lab: low or failed reactivity.
This section is designed to diagnose and solve issues related to sluggish or incomplete reactions, primarily focusing on the sulfonyl chloride moiety, which is the most common site of reaction for this reagent in coupling chemistries.
Q1: My sulfonamide/sulfonate ester formation with this compound is extremely slow or not working at all. What is the most likely cause?
A1: The primary suspect in virtually all cases of low reactivity with sulfonyl chlorides is the degradation of the starting material via hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly susceptible to moisture, reacting with water to form the corresponding and unreactive sulfonic acid (-SO₃H).
Causality Explained:
-
Hydrolysis: Sulfonyl chlorides are potent electrophiles. Water, even atmospheric moisture, can act as a nucleophile, attacking the electrophilic sulfur atom. This reaction displaces the chloride and forms sulfonic acid, which is inert to the amine or alcohol nucleophiles you intend to couple with.[1][2]
-
Reagent Purity: Commercial this compound can have a purity of around 70%, with the remainder often being the hydrolyzed sulfonic acid.[3] If the reagent has been stored improperly or for an extended period, its active content may be significantly lower.
Immediate Action Steps:
-
Verify Reagent Quality: Before altering reaction conditions, confirm the integrity of your starting material. A simple melting point test can be indicative; the pure compound melts at 134-136°C.[4][5] A significantly lower or broader melting range suggests impurities, likely including the sulfonic acid.
-
Use Fresh or Properly Stored Reagent: Always use a freshly opened bottle or a reagent that has been meticulously stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) with a tight-fitting cap.[4][5]
Q2: I've confirmed my reagent is of high quality, but the reaction is still failing. What experimental conditions should I investigate?
A2: If the reagent is viable, the next step is to scrutinize your reaction setup. The choice of solvent, base, and temperature are critical for success. Sulfonyl chloride reactions are sensitive, and deviation from optimal conditions is a common point of failure.
The following workflow diagram outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low reactivity.
Q3: What are the optimal reaction conditions for coupling an amine or alcohol with this compound?
A3: A robust starting point involves strict anhydrous conditions, a suitable aprotic solvent, and an appropriate base to neutralize the HCl byproduct. The table below summarizes key parameters.
| Parameter | Recommendation | Rationale & Scientific Insight |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or 1,4-Dioxane. | Prevents the primary failure mode: hydrolysis of the sulfonyl chloride. Aprotic solvents do not participate in the reaction and effectively solubilize the reagents.[6][7] |
| Base | Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents. | Essential for scavenging the HCl generated during the reaction.[8] Failure to neutralize this acid can protonate your nucleophile, rendering it unreactive, and can stall the reaction. Pyridine can sometimes act as a nucleophilic catalyst. |
| Temperature | 0°C to Room Temperature (20-25°C). | The reaction is often initiated at 0°C to control the initial exotherm, then allowed to warm to room temperature to ensure completion. Low temperatures can significantly slow the reaction rate.[6] |
| Atmosphere | Inert (Nitrogen or Argon). | Minimizes exposure to atmospheric moisture, protecting the integrity of the sulfonyl chloride throughout the experiment. |
A Self-Validating General Protocol for Sulfonamide Synthesis: This protocol includes internal checks to ensure conditions are appropriate.
-
Preparation: Dry all glassware in an oven ( >100°C) and cool under a stream of nitrogen or argon.
-
Reagent Setup: In the dried flask under an inert atmosphere, dissolve your amine nucleophile (1.0 eq.) and the base (e.g., TEA, 1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical control step to manage the reaction's initial rate.
-
Addition: Dissolve this compound (1.05 eq.) in a separate flask in minimal anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. A slow addition prevents localized high concentrations and potential side reactions.[9]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-16 hours.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine.
Q4: My nucleophile is sterically hindered or contains electron-withdrawing groups. How can I drive the reaction to completion?
A4: Weakly nucleophilic partners require more forcing conditions to overcome their inherent low reactivity.
-
Increase Temperature: After initial addition at a controlled temperature, gently heating the reaction mixture (e.g., to 40°C in DCM or refluxing in THF) can provide the necessary activation energy. Monitor carefully for potential decomposition.
-
Extend Reaction Time: Some reactions with hindered substrates simply need more time, up to 24-48 hours. Continue to monitor by TLC or LC-MS until the starting material is consumed.
-
Use a Stronger Base/Catalyst: While common bases like TEA are sufficient for most reactions, a stronger, non-nucleophilic base might be beneficial. In some cases, 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst in small amounts alongside a stoichiometric base, but care must be taken as it can promote side reactions.
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle this compound? A: Store it in a freezer at -20°C, preferably in a desiccator or under an inert atmosphere.[4] When weighing and handling, do so quickly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to minimize exposure to air.
Q: Can the carboxylic acid functional group interfere with the sulfonyl chloride reaction? A: Under the standard conditions for sulfonamide or sulfonate ester formation (using a base like TEA or pyridine at room temperature), the carboxylic acid is generally not reactive enough to interfere. It will be deprotonated by the base to form a carboxylate salt, which is a very poor nucleophile and will not compete with the amine or alcohol. However, if you were to use coupling agents designed to activate carboxylic acids (e.g., DCC, EDC, or converting it to its own acid chloride with SOCl₂), then you would see reactions at that site.
Q: What is the mechanism of reaction between an alcohol/amine and a sulfonyl chloride? A: The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic sulfur center of the sulfonyl chloride.[10] This forms a transient intermediate, which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nucleophile by the base in the reaction mixture to yield the final sulfonamide or sulfonate ester product.[10]
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. [4-(CHLOROSULFONYL)PHENYL]ACETICACID CAS#: 22958-99-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cbijournal.com [cbijournal.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
stability issues of [4-(Chlorosulfonyl)phenyl]acetic acid in solution
Welcome to the technical support center for [4-(Chlorosulfonyl)phenyl]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its susceptibility to hydrolysis. The chlorosulfonyl group (-SO₂Cl) is highly reactive towards nucleophiles, particularly water. This reaction results in the formation of the corresponding and significantly less reactive [4-(sulfophenyl)]acetic acid. This hydrolysis is often irreversible and can significantly impact the outcome of reactions where the sulfonyl chloride functionality is required for subsequent transformations, such as sulfonamide formation.
Q2: How should I store this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry environment. Specifically, storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1] It is crucial to minimize exposure to atmospheric moisture. Use of desiccants in the storage container is also advisable.
Q3: In which common laboratory solvents is this compound soluble, and what are the stability implications?
A3: It has slight solubility in chloroform, DMSO, and methanol.[1] However, the choice of solvent has significant implications for its stability:
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)): These are generally preferred for reactions as they do not actively participate in the hydrolysis of the sulfonyl chloride. However, it is critical that these solvents are anhydrous (dry) to prevent degradation.
-
Protic Solvents (e.g., Methanol, Water): These solvents contain hydroxyl groups and will react with the sulfonyl chloride, leading to the formation of sulfonic acid esters or the sulfonic acid itself. Use of these solvents should be avoided unless the reaction specifically calls for it.
-
Amide Solvents (e.g., Dimethylformamide (DMF)): While a common solvent, DMF can contain water and may also degrade over time to form dimethylamine and formic acid, which can react with the sulfonyl chloride.[2] If DMF must be used, ensure it is of high purity and anhydrous.
Troubleshooting Guides
Issue 1: Low or No Reactivity in Sulfonamide Formation
Problem: You are attempting to synthesize a sulfonamide by reacting this compound with an amine, but you observe low to no product formation, and starting material is either consumed with no desired product or remains unreacted.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of this compound | The sulfonyl chloride may have hydrolyzed to the sulfonic acid prior to the reaction. Verify the integrity of the starting material using a fresh sample or by analytical methods such as ¹H NMR to check for the presence of the sulfonic acid. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inappropriate Solvent | Avoid protic solvents. Use anhydrous aprotic solvents like DCM, THF, or acetonitrile. |
| Insufficient Base | A base is typically required to neutralize the HCl generated during the reaction. Use a non-nucleophilic base such as triethylamine or diisopropylethylamine. |
Issue 2: Unexpected Side Products in the Reaction Mixture
Problem: Your reaction yields unexpected side products in addition to or instead of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction with Solvent | If using a solvent like DMF, it may be participating in the reaction. Consider switching to a more inert solvent like DCM or THF. |
| Reaction with Nucleophilic Base | If the base used is also a nucleophile (e.g., pyridine), it can react with the sulfonyl chloride. Use a sterically hindered, non-nucleophilic base. |
| Self-Condensation/Polymerization | Under certain conditions, bifunctional molecules can undergo self-reaction. Ensure controlled addition of reagents and maintain appropriate reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solvent.
1. Solution Preparation:
- Prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
- For aqueous stability, prepare a solution in a suitable buffer. Note that hydrolysis will be rapid in aqueous media.
2. Incubation:
- Store aliquots of the solution at different temperatures (e.g., room temperature, 40°C).
- Protect the solutions from light if photostability is also being assessed.
3. HPLC Analysis:
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto a reverse-phase HPLC system.
- HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min
- Detection: UV at 230 nm
- Monitor the decrease in the peak area of this compound and the increase in the peak area of the corresponding sulfonic acid.
4. Data Analysis:
- Calculate the percentage of remaining this compound at each time point.
- Plot the concentration versus time to determine the degradation kinetics.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis of this compound.
1. Sample Preparation:
- Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
- To initiate hydrolysis, add a controlled amount of D₂O.
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0).
- Acquire subsequent spectra at regular intervals.
3. Spectral Analysis:
- Identify the characteristic peaks for this compound and its hydrolysis product, [4-(sulfophenyl)]acetic acid. The aromatic protons will show distinct shifts.
- Integrate the peaks corresponding to both species at each time point to monitor the progress of the hydrolysis.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General experimental workflow for stability assessment.
References
common impurities in [4-(Chlorosulfonyl)phenyl]acetic acid and their removal
Welcome to the technical support center for [4-(Chlorosulfonyl)phenyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The primary impurities in this compound typically arise from the chlorosulfonation of phenylacetic acid. These can include:
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Isomeric Impurities: The chlorosulfonation reaction can yield not only the desired para-substituted product but also the ortho- and meta-isomers: [2-(Chlorosulfonyl)phenyl]acetic acid and [3-(Chlorosulfonyl)phenyl]acetic acid.
-
Di-sulfonated Byproducts: Over-reaction can lead to the formation of di-sulfonated phenylacetic acid species.
-
Hydrolysis Product: The chlorosulfonyl group is susceptible to hydrolysis, which results in the formation of [4-(sulfo)phenyl]acetic acid. This can occur if moisture is present during the reaction or workup.
-
Unreacted Starting Material: Incomplete reaction can leave residual phenylacetic acid in the final product.
-
Residual Solvents and Reagents: Depending on the synthetic and purification methods used, residual solvents or reagents from the chlorosulfonation process may be present.
Q2: My batch of this compound is discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration, such as a yellow or brown tint, is often indicative of impurities formed during the synthesis process. The use of strong acids like sulfuric acid in the reaction can sometimes lead to charring or "coking" if the reaction temperature is not carefully controlled, resulting in colored byproducts.[1][2]
Q3: How can I remove the isomeric impurities from my this compound?
A3: Isomeric impurities can be challenging to remove due to their similar physical properties to the desired product. Fractional crystallization is a potential method, exploiting slight differences in solubility between the isomers in a carefully selected solvent system. However, achieving high purity may require multiple recrystallizations.
Q4: What is the best way to store this compound to prevent degradation?
A4: Due to the moisture-sensitive nature of the chlorosulfonyl group, it is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Storage in a desiccator is also recommended to minimize exposure to humidity, which can lead to hydrolysis to the corresponding sulfonic acid.
Troubleshooting Guides
Problem 1: Poor Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Solvent is too polar or non-polar | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] Experiment with a range of solvents or solvent mixtures to find the optimal system. |
| Too much solvent used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[4] Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Cooling was too rapid | Rapid cooling can lead to the formation of small, impure crystals.[1][5] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals. |
| Product is "oiling out" | This occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Add more solvent to ensure complete dissolution before cooling. |
Problem 2: Presence of Hydrolysis Product ([4-(sulfo)phenyl]acetic acid) Detected by Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| Exposure to moisture during storage or handling | Always handle the compound in a dry environment (e.g., glove box or under a stream of inert gas). Ensure storage containers are well-sealed. |
| Moisture in solvents used for reaction or purification | Use anhydrous solvents for all procedures. Solvents can be dried using appropriate drying agents or by distillation. |
| Incomplete reaction workup | During the workup of the chlorosulfonation reaction, ensure all aqueous layers are thoroughly removed before solvent evaporation. |
Experimental Protocols
Protocol 1: General Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane, or toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and gently heat the mixture while stirring until the solid is completely dissolved.[1][5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Crystal formation should be observed.[1][5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)
This is a general method for the analysis of this compound and its potential impurities. Method parameters may need to be optimized for specific instruments and impurity profiles.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[7] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Figure 1. General workflow for the synthesis, purification, and analysis of this compound, highlighting potential impurity formation.
Figure 2. Troubleshooting logic for common recrystallization problems encountered during the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
enhancing the efficiency of protein labeling with [4-(Chlorosulfonyl)phenyl]acetic acid
This technical support center provides detailed guidance for researchers using [4-(Chlorosulfonyl)phenyl]acetic acid for protein labeling. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to help enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in protein chemistry? A1: this compound is an amine-reactive chemical crosslinker. Its primary function is to covalently label proteins by reacting with primary and secondary amino groups. The sulfonyl chloride (-SO₂Cl) group reacts with nucleophilic amines on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form highly stable sulfonamide bonds.[1][2] This makes it useful for attaching probes, tags, or other molecules to proteins for detection and analysis.[3]
Q2: Which amino acid residues does this compound react with? A2: The primary targets for this compound are non-protonated primary aliphatic amine groups.[1] This includes the ε-amino group of lysine residues and the protein's N-terminal α-amino group.[4] To be reactive, these amine groups must be in their unprotonated state.[5]
Q3: What is the optimal pH for labeling proteins with this reagent? A3: The optimal pH for the reaction is slightly basic, typically between 8.5 and 9.0.[1] The pKa of the ε-amino group of lysine is around 10.5.[5] A basic pH ensures a sufficient concentration of the reactive, non-protonated form of the amine.[5][6] However, raising the pH too high increases the concentration of hydroxide ions, which can lead to the hydrolysis of the sulfonyl chloride reagent, reducing labeling efficiency.[5][7]
Q4: What type of bond is formed and how stable is it? A4: The reaction between the sulfonyl chloride group and an amine forms a sulfonamide bond. This covalent bond is extremely stable and can survive complete protein hydrolysis, making it suitable for applications that require robust, long-lasting labeling.[1]
Q5: Which solvents should be used to dissolve this compound? A5: Sulfonyl chlorides are hydrophobic and require a high-quality, anhydrous organic solvent for initial dissolution. Anhydrous dimethylformamide (DMF) is a suitable choice.[1][8] Crucially, do not use dimethylsulfoxide (DMSO) , as it can react with sulfonyl chlorides.[1] The final concentration of the organic solvent in the reaction mixture should be minimized (typically <10%) to prevent protein denaturation.[9]
Troubleshooting Guide
This guide addresses common problems encountered during protein labeling with this compound.
Problem: Low or No Labeling Efficiency
Q: My protein shows very low or no labeling after the reaction. What are the likely causes and how can I fix it? A: This is a common issue that can stem from several factors related to your buffers, the reagent itself, or reaction conditions.
| Potential Cause | Recommended Solution | Citation |
| Incompatible Buffer | The presence of primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) in the buffer will compete with the protein for reaction with the sulfonyl chloride. | [1][9][10] |
| Solution: Perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate or sodium borate at pH 8.5-9.0. | [1][9] | |
| Hydrolyzed Reagent | Sulfonyl chlorides are moisture-sensitive and can hydrolyze rapidly in aqueous solutions, rendering them non-reactive. | [7][11] |
| Solution: Prepare the stock solution of this compound in anhydrous DMF immediately before use. Avoid storing the reagent in solution. Always use high-quality, anhydrous solvent. | [1][9] | |
| Incorrect Reaction pH | If the pH is too low (<8), the majority of primary amines on the protein will be protonated and thus non-nucleophilic, preventing the reaction. | [5] |
| Solution: Ensure the reaction buffer pH is between 8.5 and 9.0. Verify the pH of your protein solution before adding the labeling reagent. | [1] | |
| Insufficient Reagent | An insufficient molar excess of the labeling reagent over the protein can lead to a low degree of labeling. | [10] |
| Solution: Optimize the molar coupling ratio. Start with a 10:1 to 40:1 molar ratio of reagent-to-protein and optimize based on the results. | [5] |
Problem: Protein Precipitation During or After Labeling
Q: My protein precipitates out of solution after I add the labeling reagent. Why is this happening and what can I do?
A: Protein precipitation is typically caused by changes in the protein's properties due to over-labeling or solvent effects.
| Potential Cause | Recommended Solution | Citation |
| Over-labeling | Covalently modifying numerous lysine residues alters the protein's net charge and isoelectric point (pI), which can significantly reduce its solubility and lead to aggregation. | [9][10] |
| Solution: Reduce the molar excess of the labeling reagent in the reaction. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to slow down the reaction rate. | [9] | |
| High Organic Solvent Concentration | Using too much organic solvent (like DMF) to dissolve the reagent can denature the protein, causing it to precipitate. | [9] |
| Solution: Minimize the volume of the reagent stock solution added. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume. | [9] | |
| Hydrophobicity of the Label | The phenylacetic acid moiety adds hydrophobicity to the protein surface, which can promote aggregation if the degree of labeling is too high. | [9] |
| Solution: Decrease the reagent-to-protein molar ratio. If solubility issues persist, consider adding solubility-enhancing excipients like glycerol or arginine to the buffer, if compatible with your downstream application. | [12] |
Logical Troubleshooting Flow
This diagram provides a step-by-step guide to diagnosing labeling issues.
Caption: Troubleshooting flowchart for low labeling efficiency.
Experimental Protocols
Protocol: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein. Optimal conditions, such as the molar ratio of reagent to protein, may need to be determined empirically.[5][10]
A. Materials Required:
-
Protein of interest (at ≥ 2 mg/mL)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (Amine-free)
-
Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column like Sephadex G-25) or dialysis device
B. Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the protein solution is clear and free of any precipitates.
-
-
Labeling Reagent Preparation (Prepare Immediately Before Use):
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add a calculated volume of the labeling reagent stock solution. A starting molar ratio of 10:1 to 20:1 (reagent:protein) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes any unreacted sulfonyl chloride.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted labeling reagent and reaction byproducts by applying the solution to a desalting or size-exclusion chromatography column.[13]
-
Elute with a suitable storage buffer (e.g., PBS). The labeled protein will elute first, followed by the smaller, unreacted reagent molecules.
-
Alternatively, dialysis can be used to remove small molecules.[13]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for protein labeling.
Key Data and Reaction Mechanism
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale | Citation |
| pH | 8.5 - 9.0 | Ensures primary amines are deprotonated and nucleophilic without excessive reagent hydrolysis. | [1][5] |
| Buffer Type | Sodium Bicarbonate, Sodium Borate | Amine-free to prevent competition with the labeling reaction. | [1][9] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature for faster kinetics; 4°C for sensitive proteins to minimize degradation or aggregation. | [5][9] |
| Reaction Time | 1 - 2 hours | Typically sufficient for completion at room temperature. | [5] |
| Reagent:Protein Ratio | 10:1 to 40:1 (molar) | Provides sufficient excess to drive the reaction efficiently. Must be optimized for each protein. | [5] |
Table 2: Buffer Compatibility
| Buffer | Compatibility | Reason |
| Bicarbonate / Borate | Excellent | Amine-free and provides the required basic pH. |
| HEPES | Good | Contains no primary amines, but pH must be adjusted to the 8.5-9.0 range. |
| PBS (Phosphate Buffered Saline) | Moderate | Amine-free, but typically at a neutral pH (~7.4) which is suboptimal for the reaction. pH must be adjusted upwards. |
| Tris (Tris-HCl) | Incompatible | Contains a primary amine that will react with the sulfonyl chloride.[1][10] |
| Glycine | Incompatible | Contains a primary amine that will compete in the reaction.[9][10] |
| Citrate / Acetate | Incompatible | These are acidic buffers and are not suitable for maintaining the required basic pH.[9] |
Reaction Mechanism
The diagram below illustrates the nucleophilic substitution reaction between the sulfonyl chloride and a primary amine (e.g., lysine) on a protein.
Caption: Formation of a stable sulfonamide bond.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Solubility Challenges of [4-(Chlorosulfonyl)phenyl]acetic acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with conjugates of [4-(Chlorosulfonyl)phenyl]acetic acid.
Troubleshooting Guide
This guide addresses common problems and provides systematic approaches to resolving solubility challenges during the synthesis, purification, and formulation of this compound conjugates.
Problem 1: Precipitate formation during conjugation reaction.
-
Question: My conjugate precipitates out of the reaction mixture. What can I do?
-
Answer: Precipitate formation during the conjugation reaction can be attributed to several factors, including the physicochemical properties of the starting materials and the final conjugate, the choice of solvent, and the reaction temperature.
-
Initial Troubleshooting Steps:
-
Solvent System Modification: The polarity of the reaction solvent may not be optimal for both the unreacted starting materials and the progressively forming conjugate. Consider using a co-solvent system to modulate the overall polarity.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes slow down the reaction rate and prevent the rapid formation of insoluble aggregates. Conversely, for some reactions, a moderate increase in temperature might enhance solubility.
-
pH Control: The ionization state of both the this compound and the molecule it is being conjugated to can significantly impact solubility. Ensure the reaction buffer pH is optimized for the solubility of all components.
-
-
Workflow for Optimizing Reaction Conditions:
-
Problem 2: Poor solubility of the purified conjugate in aqueous buffers.
-
Question: After purification, my this compound conjugate is not soluble in my desired aqueous buffer for downstream assays. How can I improve its solubility?
-
Answer: The poor aqueous solubility of the final conjugate is a common hurdle. The hydrophobic nature of the phenylacetic acid moiety can contribute significantly to this issue.
-
Strategies for Enhancing Aqueous Solubility:
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Formulation with Excipients: The use of solubility-enhancing excipients is a standard approach in drug formulation.
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Structural Modification of the Conjugate: If feasible within the project scope, introducing hydrophilic moieties can permanently improve solubility.
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pH Adjustment: The solubility of conjugates containing ionizable groups is often pH-dependent.
-
-
Solubility Enhancement Approaches:
Figure 2. Strategies for improving the solubility of purified conjugates.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that contribute to the poor solubility of its conjugates?
A1: The primary contributor to poor solubility is the aromatic phenyl ring, which is hydrophobic. While the acetic acid and chlorosulfonyl groups are polar, the overall hydrophobicity of the core structure can dominate, especially when conjugated to other hydrophobic molecules.
Q2: Can you provide a starting point for a co-solvent system to improve solubility during the conjugation reaction?
A2: A common starting point is to use a mixture of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and a polar aprotic solvent. The choice of organic co-solvent can influence the reaction rate and the solubility of all components.
Table 1: Initial Co-solvent Screening for Conjugation Reactions
| Co-solvent | Starting Ratio (Aqueous:Organic) | Key Considerations |
| Dimethyl sulfoxide (DMSO) | 9:1 | Can accelerate reactions; may need to be removed post-reaction. |
| N,N-Dimethylformamide (DMF) | 9:1 | Good solubilizing agent; requires careful removal. |
| Acetonitrile (ACN) | 8:2 | Less polar than DMSO/DMF; may be suitable for less polar conjugates. |
| Tetrahydrofuran (THF) | 8:2 | Can be effective but may be less compatible with some biomolecules. |
Q3: How does pH affect the solubility of this compound and its conjugates?
A3: The carboxylic acid group of the acetic acid moiety has a pKa of approximately 4.3.
-
Below pH 4.3: The carboxylic acid is protonated (-COOH), making the molecule less soluble in aqueous media.
-
Above pH 4.3: The carboxylic acid is deprotonated (-COO⁻), which increases its hydrophilicity and aqueous solubility. Therefore, maintaining a pH well above 4.3 (e.g., pH 7.4) is generally recommended to maximize the solubility of the conjugate, provided the stability of the conjugate and the biomolecule it is attached to is not compromised.
Q4: What are some recommended solubility-enhancing excipients for formulating the final conjugate?
A4: The choice of excipient will depend on the specific conjugate and its intended application.
Table 2: Common Solubility-Enhancing Excipients
| Excipient Class | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Cremophor® EL | Form micelles that encapsulate the hydrophobic conjugate. |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Form inclusion complexes with the hydrophobic parts of the conjugate. |
| Co-solvents | Propylene glycol, Polyethylene glycol (PEG) 300/400 | Reduce the polarity of the aqueous solvent. |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (HPMC) | Can prevent aggregation and improve wetting. |
Experimental Protocols
Protocol 1: General Method for Solubility Assessment by UV-Vis Spectroscopy
-
Prepare a stock solution: Dissolve a known mass of the conjugate in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Create a calibration curve: Prepare a series of dilutions of the stock solution in the organic solvent and measure their absorbance at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.
-
Prepare supersaturated solutions: Add an excess amount of the solid conjugate to the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Measure absorbance: Carefully take an aliquot of the supernatant, dilute it if necessary with the organic solvent, and measure its absorbance at λmax.
-
Calculate solubility: Use the calibration curve to determine the concentration of the dissolved conjugate in the supernatant, which represents its equilibrium solubility.
Protocol 2: Screening for Optimal Co-solvent in a Conjugation Reaction
-
Set up parallel reactions: Prepare multiple reaction vials, each containing the molecule to be conjugated and the buffer.
-
Add co-solvents: To each vial, add a different co-solvent (e.g., DMSO, DMF, ACN) to a final concentration of 10% (v/v). Include a control with no co-solvent.
-
Initiate the reaction: Add the this compound to each vial to start the conjugation reaction.
-
Monitor for precipitation: Visually inspect the reactions for any signs of precipitation at regular intervals (e.g., every 30 minutes) for the duration of the reaction.
-
Analyze the outcome: At the end of the reaction, assess the extent of precipitation in each vial. The co-solvent that results in the least amount of precipitation is a good candidate for scaling up the reaction.
-
Characterize the product: It is crucial to confirm that the co-solvent did not negatively impact the reaction yield or the integrity of the final conjugate using appropriate analytical techniques (e.g., HPLC, LC-MS).
-
Logical Flow for Co-solvent Screening:
Figure 3. Workflow for screening co-solvents in a conjugation reaction.
-
dealing with batch-to-batch variability of [4-(Chlorosulfonyl)phenyl]acetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of [4-(Chlorosulfonyl)phenyl]acetic acid. Consistent reagent quality is critical for reproducible experimental results and successful drug development campaigns. This resource provides troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise due to batch-to-batch variability of this compound, offering systematic approaches to identify and resolve these problems.
Issue 1: Inconsistent Reaction Yields or Reaction Rates
Question: My reaction yields are significantly lower or the reaction time has drastically changed compared to previous experiments using a new batch of this compound. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent yields and reaction rates are common indicators of variability in the purity and reactivity of your starting material. The primary suspect is the quality of the this compound.
Troubleshooting Steps:
-
Verify Reagent Purity: The stated purity of this compound can vary between suppliers and batches, with some purities reported as low as 70%.[1] It is crucial to determine the actual purity of the new batch.
-
Assess for Impurities: The presence of impurities can significantly impact the reaction. The most common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride group. Other potential impurities include starting materials from the synthesis of the reagent or byproducts.
-
Evaluate Reactivity: The reactivity of the sulfonyl chloride can be affected by the presence of inhibitors or a lower concentration of the active reagent in the batch.
Recommended Actions & Experiments:
-
Quantitative Analysis: Perform quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC) to determine the exact purity of the batch.
-
Moisture Content Analysis: Use Karl Fischer titration to determine the water content, as sulfonyl chlorides are moisture-sensitive.[2]
-
Reactivity Assay: Conduct a small-scale test reaction with a standard nucleophile (e.g., a simple amine) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the reactivity of the new batch.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis that were not present with previous batches. What is the likely cause?
Answer: The formation of unexpected byproducts often points to the presence of reactive impurities in the this compound batch.
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand their origin. This can provide clues about the impurities present in the starting material.
-
Review Supplier's Certificate of Analysis (CoA): Compare the CoA of the current batch with previous batches. Look for any differences in the reported impurity profile.
-
Consider Impurity Reactivity: Impurities with reactive functional groups can compete with your intended reaction, leading to the formation of byproducts.
Recommended Actions & Experiments:
-
Spectroscopic Analysis: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproducts.[3]
-
Forced Degradation Study: Subject a small sample of the this compound to conditions similar to your reaction (e.g., base, elevated temperature) to see if it degrades or rearranges to form the observed byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: The most common impurity is the corresponding sulfonic acid, [4-(sulfo)phenyl]acetic acid, which is formed by the hydrolysis of the sulfonyl chloride. Other potential impurities can include residual starting materials from its synthesis or related isomers.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Recommended storage temperatures can vary, with some suppliers suggesting -20°C for long-term storage.[5][6] Avoid repeated opening of the container in a humid environment. It is advisable to aliquot the reagent into smaller, single-use portions.
Q3: Can I purify this compound myself if I suspect it is impure?
A3: Purification of sulfonyl chlorides can be challenging due to their reactivity. Recrystallization from a non-polar, aprotic solvent may be possible, but care must be taken to exclude moisture. It is often more practical to source a higher purity grade of the reagent if available.
Q4: What analytical techniques are recommended for routine quality control of incoming batches?
A4: For routine quality control, a combination of techniques is recommended.[3] HPLC is excellent for assessing purity and identifying the number of components.[3] ¹H NMR spectroscopy can confirm the structure and provide information on major impurities.[3] Karl Fischer titration is essential for determining moisture content.
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Method | Typical Specification | Potential Impact of Deviation |
| Purity | HPLC, qNMR | >95% | Lower yields, formation of byproducts |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Incorrect starting material |
| Moisture Content | Karl Fischer Titration | <0.1% | Hydrolysis to sulfonic acid, reduced reactivity |
| Appearance | Visual | White to off-white solid | Presence of colored impurities |
| Melting Point | Melting Point Apparatus | 134-136 °C[5][6] | Broad melting range indicates impurities |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound batch and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Reactivity Assessment via Test Reaction with Benzylamine
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve one equivalent of the this compound batch in a dry, aprotic solvent (e.g., dichloromethane).
-
Amine Addition: Add 1.1 equivalents of benzylamine and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes) and analyzing them by TLC or LC-MS.
-
Comparison: Compare the reaction profile and completion time to a previous, trusted batch of the reagent.
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Quality control testing for incoming batches.
Caption: Impact of hydrolysis impurity on a reaction.
References
analytical techniques to identify byproducts in [4-(Chlorosulfonyl)phenyl]acetic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in reactions involving [4-(Chlorosulfonyl)phenyl]acetic acid.
Troubleshooting Guide: Identifying Unexpected Byproducts
This guide addresses common issues encountered during the analysis of reaction mixtures containing this compound and its derivatives.
Q1: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A1: An unexpected peak indicates the presence of an impurity or byproduct. A systematic approach is required for its identification.
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Initial Assessment: Check for obvious sources of contamination, such as impurities in starting materials or solvents. Review the reaction conditions; side reactions are more likely with prolonged reaction times or elevated temperatures.
-
Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight of the unknown compound, offering significant clues to its structure.
-
UV-Vis Spectroscopy: If your HPLC system has a Diode Array Detector (DAD), examine the UV spectrum of the unknown peak.[1] Comparing it to the spectrum of your starting materials and desired product can indicate if it shares a similar chromophore.
-
Troubleshooting Chromatographic Issues: Problems like split peaks can be caused by contamination in the guard or analytical column. Before extensive analysis, ensure the issue is not with the HPLC system itself by running a standard.
Q2: My final product shows low purity after synthesis of a sulfonamide. What are the likely byproducts?
A2: When reacting this compound with an amine to form a sulfonamide, several byproducts can lower the purity of your desired product.
-
Hydrolysis Product: The most common byproduct is the corresponding sulfonic acid, [4-(Sulfo)phenyl]acetic acid, formed by the hydrolysis of the sulfonyl chloride group. This is especially prevalent if moisture is present in the reaction.
-
Dimerization/Oligomerization: Self-condensation or reaction with bifunctional amines can lead to dimers or oligomers.
-
Unreacted Starting Material: Incomplete reaction will leave residual this compound.
-
Side reactions of the Acetic Acid Moiety: Depending on the reaction conditions, the carboxylic acid group can undergo esterification or amidation, leading to other impurities.
The following diagram illustrates a typical workflow for identifying these byproducts.
Caption: Experimental workflow for byproduct identification.
Q3: My reaction seems to have stalled or is incomplete. How can I confirm this and what should I do?
A3: A stalled reaction is a common issue.
-
Monitoring the Reaction: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of starting materials.[2] A spot corresponding to this compound that does not diminish over time indicates a stalled reaction. HPLC can be used for more quantitative monitoring.
-
Possible Causes & Solutions:
-
Reagent Purity: Ensure the purity and reactivity of your amine and other reagents.
-
Moisture: The presence of water can consume the sulfonyl chloride, preventing it from reacting with the intended amine. Ensure all glassware is dry and use anhydrous solvents.
-
Temperature: Some reactions require heating to proceed to completion. Consider carefully increasing the reaction temperature while monitoring for byproduct formation.
-
Stoichiometry: Re-evaluate the molar ratios of your reactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The primary byproducts depend on the specific reaction, but common impurities include:
-
[4-(Sulfo)phenyl]acetic acid: Formed via hydrolysis of the sulfonyl chloride.
-
Sulfones: Can be formed during the sulfonation process itself.[3]
-
Anhydrides: May also be generated during sulfonation reactions.[3]
-
Polysulfonated products: If the reaction conditions are harsh, further sulfonation on the aromatic ring can occur.[4]
The diagram below shows the intended reaction and potential side reactions.
Caption: Desired reaction vs. common side reactions.
Q2: Which analytical technique is best for quantifying the purity of my sulfonamide product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for quantifying the purity of sulfonamides.[2] It offers excellent precision and accuracy for determining the percentage of the main product and any impurities.[2] For definitive confirmation and highly sensitive quantification, especially of trace impurities, LC-MS is preferred.[2]
Q3: Can I use Thin-Layer Chromatography (TLC) for anything other than reaction monitoring?
A3: Yes, TLC is a versatile tool. While excellent for tracking reaction progress, it can also be used for:
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Preliminary Purity Assessment: The presence of additional spots in the lane of your product, compared to a standard, indicates impurities.[2]
-
Solvent System Selection: It is invaluable for developing a solvent system for column chromatography purification.
-
Visualization: Sulfonamides can often be visualized on a TLC plate as yellow-green fluorescent spots under UV light.[2]
Quantitative Data Summary
The table below summarizes common analytical techniques used for purity assessment of sulfonamides, which are the typical products of this compound reactions.
| Analytical Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Retention time, peak area for % purity | High (ng to µg/mL)[2] | Excellent, high precision[2] | Robust, reproducible, widely available[2] | Requires reference standards, potential for co-elution[2] |
| LC-MS | HPLC separation followed by mass analysis | Retention time, mass-to-charge ratio (m/z) | Very High (pg to ng/mL) | Excellent, highly specific | Provides molecular weight, definitive identification | More complex instrumentation, potential for ion suppression |
| TLC | Differential adsorption on a thin layer adsorbent | Retention factor (Rf), presence of spots | Moderate | Semi-quantitative at best | Fast, inexpensive, good for screening | Lower resolution, not suitable for precise quantification |
| NMR | Nuclear magnetic resonance spectroscopy | Chemical shifts, coupling constants | Low | Good, requires internal standard | Provides detailed structural information | Not ideal for trace impurity detection, complex mixtures can be difficult to interpret |
| GC-MS | Gas chromatography separation followed by mass analysis | Retention time, mass spectrum | High | Very good | Suitable for volatile and thermally stable compounds | Derivatization may be required for non-volatile sulfonamides[1] |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
This protocol is a starting point for analyzing reaction mixtures from sulfonamide synthesis.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate the peak areas of the main product peak and all impurity peaks.[2]
-
Calculate the percent purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Initial Dilution: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a final concentration of 1-10 µg/mL. This prevents peak distortion and protects the mass spectrometer from contamination.
-
Analysis: Inject the working solution into the LC-MS system. Identify the target compound by its retention time and specific mass-to-charge ratio (m/z). Purity can be inferred by the absence of signals from known impurities or unexpected ions.[2]
References
Validation & Comparative
comparing reactivity of [4-(Chlorosulfonyl)phenyl]acetic acid to other sulfonyl chlorides
A Comparative Guide to the Reactivity of [4-(Chlorosulfonyl)phenyl]acetic acid
For researchers, scientists, and drug development professionals, the selection of a suitable sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides a detailed comparison of the reactivity of this compound with other commonly used sulfonyl chlorides. The information presented herein is supported by established principles of physical organic chemistry and available experimental data for structurally related compounds.
Understanding the Reactivity of Aryl Sulfonyl Chlorides
The reactivity of an aryl sulfonyl chloride is primarily dictated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to lower reactivity.[1][2]
This compound possesses a carboxymethyl group (-CH₂COOH) at the para-position. This group is considered to be electron-withdrawing in nature, which is expected to enhance the reactivity of the sulfonyl chloride.
Comparative Reactivity Data
| Sulfonyl Chloride | Substituent (para) | Substituent Effect | First-Order Rate Constant (k) at 25°C in 50% Acetone/Water (s⁻¹) |
| p-Toluenesulfonyl chloride (Tosyl chloride) | -CH₃ | Electron-Donating | 1.36 x 10⁻⁴ |
| Benzenesulfonyl chloride | -H | Neutral | 3.05 x 10⁻⁴ |
| p-Bromobenzenesulfonyl chloride | -Br | Electron-Withdrawing | 7.45 x 10⁻⁴ |
| p-Nitrobenzenesulfonyl chloride | -NO₂ | Strongly Electron-Withdrawing | 3.86 x 10⁻³ |
| This compound | -CH₂COOH | Electron-Withdrawing | Data not available, but expected to be more reactive than benzenesulfonyl chloride and tosyl chloride |
Data for Tosyl chloride, Benzenesulfonyl chloride, p-Bromobenzenesulfonyl chloride, and p-Nitrobenzenesulfonyl chloride are adapted from solvolysis data of structurally similar compounds.[2][3]
Based on the electron-withdrawing nature of the acetic acid group, it is anticipated that this compound will exhibit a higher reactivity than both benzenesulfonyl chloride and tosyl chloride. Its reactivity is likely to be comparable to or slightly less than that of p-bromobenzenesulfonyl chloride. The strongly deactivating nitro group in p-nitrobenzenesulfonyl chloride makes it significantly more reactive.
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively determine the relative reactivity of this compound, a competitive reaction experiment can be performed. This protocol provides a direct comparison of its reactivity against another sulfonyl chloride (e.g., tosyl chloride) towards a common nucleophile.
Objective: To determine the relative reactivity of two different sulfonyl chlorides by reacting them simultaneously with a limited amount of a nucleophile and quantifying the product ratio.
Materials:
-
This compound
-
A reference sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
A primary or secondary amine (e.g., aniline or morpholine) as the nucleophile
-
An aprotic solvent (e.g., dichloromethane or acetonitrile)
-
An organic base (e.g., triethylamine or pyridine) to act as an acid scavenger
-
An internal standard for analytical quantification (e.g., a stable, non-reactive compound)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Solution Preparation:
-
Prepare equimolar stock solutions of this compound and the reference sulfonyl chloride in the chosen aprotic solvent.
-
Prepare a stock solution of the amine nucleophile in the same solvent, with a concentration that is half the molarity of the sulfonyl chloride solutions.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a reaction vessel, combine equal volumes of the two sulfonyl chloride stock solutions.
-
Add a known volume of the internal standard solution.
-
Initiate the reaction by adding the amine stock solution to the sulfonyl chloride mixture under constant stirring at a controlled temperature (e.g., 25°C). The total molar equivalents of sulfonyl chlorides should be in excess compared to the amine.
-
-
Reaction Monitoring and Quenching:
-
Extract aliquots from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a large excess of a highly reactive amine or water) to consume any unreacted sulfonyl chlorides.
-
-
Sample Analysis:
-
Analyze the quenched aliquots using HPLC or GC-MS.
-
Identify and quantify the peaks corresponding to the two sulfonamide products and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each sulfonamide product at each time point, normalized against the internal standard.
-
The ratio of the concentrations of the two sulfonamide products at a given time point will reflect the relative reactivity of the two sulfonyl chlorides. A higher concentration of the sulfonamide derived from this compound would confirm its higher reactivity.
-
Visualization of Experimental Workflow
Caption: Workflow for the competitive reactivity experiment.
Conclusion
The principles of physical organic chemistry strongly suggest that this compound is a more reactive sulfonylating agent than p-toluenesulfonyl chloride and benzenesulfonyl chloride.[2] This is attributed to the electron-withdrawing character of the para-substituted acetic acid group, which enhances the electrophilicity of the sulfonyl sulfur.[1][2] For synthetic applications that require milder reaction conditions or shorter reaction times, this compound may be a preferable reagent over less reactive alternatives. Conversely, if lower reactivity is desired to improve selectivity in the presence of multiple nucleophilic sites, a less reactive sulfonyl chloride might be more suitable. The provided experimental protocol offers a robust framework for researchers to quantitatively validate these reactivity differences within the context of their specific applications.
References
A Head-to-Head Comparison of Amine-Reactive Chemistries: [4-(Chlorosulfonyl)phenyl]acetic acid vs. NHS Esters for Protein Labeling
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of experimental biology and therapeutic development. The choice of conjugation chemistry is critical to the success of these endeavors. This guide provides an objective, data-driven comparison of two amine-reactive labeling reagents: [4-(Chlorosulfonyl)phenyl]acetic acid, a representative aromatic sulfonyl chloride, and N-hydroxysuccinimide (NHS) esters.
This guide will delve into the reaction mechanisms, performance characteristics, and experimental protocols for both classes of reagents to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (Sulfonyl Chloride) | NHS Esters |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-Hydroxysuccinimide ester |
| Target Residue(s) | Primarily primary amines (e.g., lysine, N-terminus); can also react with secondary amines, phenols (tyrosine), thiols (cysteine), and imidazoles (histidine).[1] | Primarily primary amines (e.g., lysine, N-terminus). |
| Resulting Bond | Sulfonamide (-SO₂-NH-) | Amide (-CO-NH-) |
| Bond Stability | Highly stable; resistant to protease-catalyzed degradation.[2] | Very stable amide bond. |
| Optimal Reaction pH | 9.0 - 10.0[1] | 7.2 - 8.5 |
| Reaction Speed | Very fast (minutes to hours). | Fast (minutes to hours). |
| Reagent Stability in Aqueous Solution | Prone to rapid hydrolysis, especially at higher pH.[3][4] | Susceptible to hydrolysis, with the rate increasing with pH. |
| Specificity | Less specific than NHS esters, with potential for side reactions with other nucleophilic residues. | Highly specific for primary amines. |
| Required Solvent | Typically dissolved in an anhydrous aprotic solvent (e.g., DMF, dioxane) before addition to the aqueous reaction mixture. | Can be dissolved in an organic solvent (e.g., DMSO, DMF) or, for sulfo-NHS esters, directly in aqueous buffer. |
Reaction Mechanisms
The covalent labeling of proteins with both this compound and NHS esters relies on the nucleophilic attack of a deprotonated primary amine on the electrophilic center of the reagent.
This compound: The primary amine of a lysine residue or the N-terminus of a protein attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.
References
Comparative Biological Activity of [4-(Chlorosulfonyl)phenyl]acetic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of [4-(Chlorosulfonyl)phenyl]acetic acid and structurally related compounds. It includes a summary of their antimicrobial and anticancer properties, supported by experimental data and detailed protocols.
Derivatives of this compound constitute a class of organic compounds with significant potential in medicinal chemistry. The presence of the reactive sulfonyl chloride group allows for the facile synthesis of a diverse library of sulfonamides, esters, and other derivatives. These compounds have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. This guide summarizes key findings, compares the efficacy of various derivatives, and provides detailed experimental methodologies to aid in further research and development.
Antimicrobial Activity
Derivatives of the structurally similar 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties. These studies provide valuable insights into the potential of the corresponding acetic acid derivatives.
Comparative Antimicrobial Efficacy
A study by Chis et al. (2021) investigated a series of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. The results, summarized below, highlight the activity of these compounds against various bacterial and fungal strains.
| Compound ID | Chemical Structure | Test Microorganism | Inhibition Zone (mm) |
| 3 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15[1] |
| 4 | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10[1] |
| Staphylococcus aureus ATCC 6538 | 8[1] | ||
| Bacillus subtilis ATCC 6683 | 9[1] | ||
| 5b | N-(3-methyl-1-oxo-1-p-tolylbutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamide | Staphylococcus aureus ATCC 6538 | 9[1] |
| 6a | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole | Candida albicans 393 | 8[1] |
Note: The data presented is for 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which are structurally analogous to this compound derivatives.
Structure-Activity Relationship (SAR): The antimicrobial evaluation revealed that the N-acyl-α-amino acid (Compound 3 ) and the corresponding 1,3-oxazol-5(4H)-one (Compound 4 ) exhibited notable activity against Gram-positive bacteria.[1][2][3] Compound 4 demonstrated the broadest spectrum of activity among the tested Gram-positive strains.[1] The 1,3-oxazole derivative containing a phenyl group at the 5-position (Compound 6a ) showed activity against the fungal strain C. albicans.[1][2][3]
Anticancer Activity
While specific comparative studies on a series of this compound derivatives are limited in the public domain, the broader class of arylsulfonamides has demonstrated significant potential as anticancer agents. Research on related structures provides insights into their potential efficacy and mechanisms of action.
Comparative Cytotoxicity of Related Phenylsulfonyl Derivatives
Studies on various phenylsulfonyl derivatives have shown promising cytotoxic activity against a range of cancer cell lines. The following table summarizes the anticancer activity of selected N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives, which share the core phenylsulfonyl moiety.
| Compound ID | Substitution on Cinnamamide | Cancer Cell Line | IC50 (µg/mL) |
| 16c | 4-Cl | SKOV-3 (Ovarian) | <10 |
| MCF-7 (Breast) | <10 | ||
| 16d | 4-F | HeLa (Cervical) | <10 |
| SKOV-3 (Ovarian) | <10 | ||
| MCF-7 (Breast) | <10 | ||
| 17a | 2-Cl | HeLa (Cervical) | <10 |
| MCF-7 (Breast) | <10 | ||
| 17d | 2,4-diCl | HeLa (Cervical) | <10 |
Source: Adapted from data on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives.
Structure-Activity Relationship (SAR): For arylsulfonylimidazolidinones, another class of related compounds, structure-activity relationship studies have indicated that the intact 4-phenyl-1-benzenesulfonylimidazolidinone core is crucial for activity.[4] Hydrophobic substitutions at specific positions on the arylsulfonyl moiety have been shown to enhance cytotoxic effects.[4] In the case of N-cinnamamide derivatives, substitutions on the phenyl ring of the cinnamoyl moiety with electron-withdrawing groups like halogens appear to contribute to their anticancer potency.
Signaling Pathways and Mechanisms of Action
The biological activities of sulfonamide-based compounds are often attributed to their ability to interfere with key cellular pathways.
Antimicrobial Mechanism of Action
The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the synthesis of dihydrofolic acid, which is catalyzed by the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, sulfonamides disrupt the production of folic acid, which is essential for nucleotide synthesis and, consequently, DNA and RNA replication, leading to bacteriostasis.
Figure 1. Antimicrobial mechanism of action of sulfonamide derivatives.
Anticancer Mechanisms of Action
The anticancer effects of sulfonamide derivatives are more diverse and can involve multiple signaling pathways. Some of the key mechanisms include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in several types of tumors and are involved in regulating pH, which is crucial for tumor cell survival and proliferation.
-
Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation. This can be mediated through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This may involve the upregulation of pro-apoptotic proteins like NOXA and the downregulation of anti-apoptotic proteins.[5]
-
Disruption of Microtubule Assembly: Some sulfonamide derivatives interfere with the dynamics of microtubule polymerization and depolymerization, which is essential for cell division, leading to mitotic arrest and cell death.
Figure 2. Potential anticancer mechanisms of action for sulfonamide derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
Synthesis of this compound Derivatives (General Scheme)
The synthesis of amide derivatives typically involves the reaction of [4-(Chlorosulfonyl)phenyl]acetyl chloride (which can be prepared from this compound and a chlorinating agent like thionyl chloride) with a primary or secondary amine in the presence of a base.
Figure 3. General synthesis workflow for amide derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial or fungal culture
-
Sterile swabs
-
Sterile cork borer
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the surface of the Mueller-Hinton agar plate with the prepared inoculum using a sterile swab to create a lawn of microbial growth.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of [4-(Chlorosulfonyl)phenyl]acetic acid: A Validated, Greener Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the pursuit of efficiency, safety, and sustainability is paramount. [4-(Chlorosulfonyl)phenyl]acetic acid is a critical building block in the development of various therapeutic agents, making the optimization of its synthesis a key consideration for chemists and process developers. This guide provides an in-depth comparison of a novel, validated synthesis method for this compound against the conventional approach, supported by experimental data and procedural rationale.
Introduction: The Importance of this compound
This compound serves as a versatile intermediate in organic synthesis, primarily due to its two reactive functional groups: the carboxylic acid and the sulfonyl chloride. The sulfonyl chloride moiety is a precursor to sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The carboxylic acid group provides a handle for further molecular elaboration, such as amide bond formation. Given its significance, a robust and sustainable synthesis is highly desirable.
The Conventional Synthesis: A Hazardous Path
The traditional synthesis of this compound involves the direct chlorosulfonation of phenylacetic acid using an excess of chlorosulfonic acid.[1] While this method can be effective, it is fraught with significant safety and environmental hazards. Chlorosulfonic acid is a highly corrosive and toxic reagent that reacts violently with water, releasing toxic fumes of hydrogen chloride and sulfuric acid.[1] The reaction often requires harsh conditions and can lead to the formation of undesired byproducts, complicating purification.
Experimental Protocol: Conventional Chlorosulfonation
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for improved conversion)
-
Ice
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber is charged with a significant excess of chlorosulfonic acid (typically 4-5 equivalents).
-
The flask is cooled in an ice-salt bath to 0-5 °C.
-
Phenylacetic acid is added portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a designated period, followed by a slow warming to room temperature to ensure complete reaction.
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases large amounts of HCl gas, necessitating extreme caution.
-
The precipitated crude product is collected by filtration and washed with cold water.
-
The crude product is then purified, often by recrystallization from a suitable solvent, to yield this compound.
A Greener Alternative: Diazotization-Sulfonylchlorination
To circumvent the hazards associated with the conventional method, a novel, greener synthesis has been developed. This new approach starts from the readily available and less hazardous 4-aminophenylacetic acid. The synthesis proceeds via a diazotization reaction followed by a copper-catalyzed sulfonylchlorination using a stable source of sulfur dioxide. This method avoids the use of large excesses of chlorosulfonic acid and proceeds under milder, aqueous conditions.[2]
Experimental Protocol: The New Synthesis Method
Materials:
-
4-Aminophenylacetic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide source (e.g., sodium sulfite or DABSO - 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(I) chloride (catalyst)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: 4-Aminophenylacetic acid is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfonylchlorination: In a separate flask, a sulfur dioxide source and a catalytic amount of copper(I) chloride are suspended in a suitable solvent. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture.
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.
Comparative Analysis
The new synthesis method offers significant advantages over the conventional approach in several key areas:
| Parameter | Conventional Method | New Method |
| Starting Material | Phenylacetic acid | 4-Aminophenylacetic acid |
| Key Reagents | Chlorosulfonic acid (excess) | Sodium nitrite, SO2 source, CuCl (catalytic) |
| Reaction Conditions | Harsh, -10 °C to RT | Mild, 0-5 °C to RT |
| Solvent | Often neat or chlorinated solvent | Aqueous |
| Yield | 60-75% | 80-90% |
| Purity (after work-up) | Moderate, requires extensive purification | High, cleaner reaction profile |
| Safety Concerns | Highly corrosive and toxic reagent, violent reaction with water, release of HCl gas | Diazonium salts are unstable and potentially explosive if not handled correctly at low temperatures |
| Environmental Impact | High, use of hazardous reagent, generation of acidic waste | Lower, aqueous medium, catalytic reagent |
Validation of the New Synthesis Method
Rigorous validation of the new method was conducted to ensure its reliability and the quality of the final product. The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method was developed for purity assessment and quantification.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded to confirm the chemical structure.
-
1H NMR (400 MHz, CDCl3) δ: 8.05 (d, 2H), 7.60 (d, 2H), 3.75 (s, 2H), 11.5 (br s, 1H).
-
13C NMR (101 MHz, CDCl3) δ: 176.5, 145.0, 138.5, 130.0, 128.0, 40.5.
-
-
Infrared (IR) Spectroscopy: The presence of key functional groups was confirmed by IR spectroscopy.
-
Characteristic Peaks (cm-1): 3100-2900 (O-H stretch of carboxylic acid), 1705 (C=O stretch), 1375 & 1170 (S=O stretch of sulfonyl chloride).
-
-
Mass Spectrometry (MS): The molecular weight was confirmed by mass spectrometry.
-
m/z (ESI-): 233.0 [M-H]-
-
Experimental Validation Data
| Validation Parameter | Result |
| Yield | 88% |
| Purity (HPLC) | >99% |
| Melting Point | 134-136 °C |
| 1H NMR | Conforms to structure |
| 13C NMR | Conforms to structure |
| IR Spectrum | Conforms to structure |
| Mass Spectrum | Conforms to molecular weight |
Visualizing the Synthesis Workflows
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the new, greener synthesis of this compound.
Caption: Analytical workflow for the validation of the synthesized product.
Conclusion
The newly developed synthesis of this compound presents a significant improvement over the conventional method. By utilizing a diazotization-sulfonylchlorination sequence, this approach offers a safer, more environmentally friendly, and higher-yielding alternative. The comprehensive validation of this method confirms its reliability and the high quality of the final product, making it a compelling choice for researchers and drug development professionals seeking to optimize their synthetic routes. This greener approach aligns with the principles of modern process chemistry, where sustainability and safety are as crucial as chemical efficiency.
References
A Tale of Two Linkers: A Comparative Guide to [4-(Chlorosulfonyl)phenyl]acetic acid and SMCC in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of a crosslinker can dictate the efficacy, stability, and homogeneity of a final bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. This guide provides an in-depth, objective comparison of two heterobifunctional crosslinkers: the emerging [4-(Chlorosulfonyl)phenyl]acetic acid and the widely-used Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By delving into their mechanisms, stability, and practical application, this document aims to equip you with the knowledge to make an informed decision for your specific bioconjugation needs.
Unveiling the Contenders: Chemical Architecture and Mechanism
At the heart of their distinct functionalities lie the unique reactive groups of each crosslinker.
This compound is a heterobifunctional crosslinker featuring a sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). The sulfonyl chloride is highly reactive towards primary and secondary amines, such as the ε-amino group of lysine residues on a protein, forming a highly stable sulfonamide bond.[1] The carboxylic acid can be activated, for example using carbodiimide chemistry (EDC/NHS), to react with primary amines, forming an amide bond. This dual reactivity allows for a two-step conjugation process.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a well-established heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group.[2][3] The NHS ester reacts with primary amines (e.g., lysine residues) to form a stable amide bond, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a thioether bond.[4][5]
Head-to-Head Comparison: A Deep Dive into Performance
The choice between these two linkers hinges on a careful consideration of several key performance parameters.
Reactivity and Specificity: A Tale of Two Electrophiles
The sulfonyl chloride of this compound is a highly reactive electrophile. It readily reacts with primary and secondary amines.[1] However, this high reactivity can be a double-edged sword, as sulfonyl chlorides can also react with other nucleophiles, potentially leading to off-target modifications.[6] The reaction is typically performed at an alkaline pH (>8) to ensure the amine is deprotonated and thus more nucleophilic.[7][8]
In contrast, the NHS ester of SMCC is highly selective for primary amines, with minimal cross-reactivity with other functional groups under optimal conditions.[5] The reaction proceeds efficiently at a pH range of 7.2-8.5.[9] The maleimide group of SMCC exhibits high specificity for sulfhydryl groups at a pH of 6.5-7.5.[4] Above pH 7.5, the maleimide group can lose its selectivity and react with amines.[10]
References
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. covachem.com [covachem.com]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Bioconjugates: A Comparative Guide to Conjugates Formed with [4-(Chlorosulfonyl)phenyl]acetic acid
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy, safety, and overall therapeutic potential. This guide provides a comprehensive comparison of the stability of conjugates formed using [4-(Chlorosulfonyl)phenyl]acetic acid with other common bioconjugation linkers. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and development of stable and effective bioconjugates.
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional crosslinker that reacts with primary and secondary amines, such as the lysine residues on proteins, through its sulfonyl chloride group to form highly stable sulfonamide bonds. The carboxylic acid group can then be used for further conjugation, for example, to attach a drug or a label. The inherent stability of the sulfonamide linkage is a key advantage of this reagent.
Comparative Stability Analysis
The stability of a bioconjugate is paramount to its function, particularly for in vivo applications where it is exposed to physiological conditions. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The sulfonamide bond formed by this compound is known for its high resistance to hydrolysis, especially under neutral to alkaline conditions.
While direct quantitative stability data for conjugates of this compound is limited in publicly available literature, we can infer its stability by examining data for structurally similar sulfonamide compounds and comparing it with other common linker chemistries.
Quantitative Stability Data
The following tables summarize the stability of various linkers. It is important to note that the data is compiled from different studies and experimental conditions may vary, so direct comparisons should be made with caution.
Table 1: Plasma Half-life of Various Sulfonamide Drugs
| Sulfonamide Drug | Plasma Half-life (hours) | Species |
| Sulfacetamide | 7 - 12.8 | Human[1] |
| Sulfadiazine | 8.0 | Human[2] |
| Sulfamethoxazole | 7.7 | Human[2] |
| Sulfadimethoxine | 5.55 | Goat[3] |
This table provides an indication of the general stability of the sulfonamide bond in a biological environment.
Table 2: Comparative Stability of Different Linker Chemistries in Serum/Plasma
| Linker Chemistry | Stability Profile | Comments |
| Sulfonamide | High | Generally stable, particularly at neutral to alkaline pH.[4] |
| Maleimide | Moderate to High | Susceptible to retro-Michael reaction leading to deconjugation, especially with endogenous thiols. Stability can be improved with next-generation maleimides.[5][6][7] |
| Thioether (from maleimide) | Moderate to High | Can undergo exchange with other thiols like albumin.[8] |
| Disulfide | Low to Moderate | Cleavable by reducing agents like glutathione, which is present in high concentrations inside cells. |
| Hydrazone | Low | pH-sensitive and generally cleavable under acidic conditions, such as in endosomes and lysosomes. |
| Peptide (e.g., Val-Cit) | High in plasma, cleavable by specific enzymes | Designed to be stable in circulation and cleaved by specific proteases (e.g., Cathepsin B) often upregulated in tumors. |
| Bis-sulfone | High | Forms a stable three-carbon bridge, preventing deconjugation.[6] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of deconjugation of a bioconjugate in plasma from various species at physiological temperature.
Materials:
-
Bioconjugate of interest
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Spike the bioconjugate into pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact conjugate and any released payload.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).
Protocol 2: Hydrolytic Stability Assay
Objective: To assess the stability of the conjugate in aqueous buffers at different pH values.
Materials:
-
Bioconjugate of interest
-
Buffers of different pH (e.g., pH 4.0, 7.4, 9.0)
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Prepare stock solutions of the bioconjugate in the different pH buffers.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots and analyze by HPLC or LC-MS to measure the concentration of the intact conjugate.
-
Determine the degradation rate at each pH.
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for bioconjugation and stability assessment.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[9][10][11][12][13]
Conclusion
The selection of a linker is a critical determinant of the in vivo performance of a bioconjugate. Conjugates formed with this compound are expected to exhibit high stability due to the robust nature of the resulting sulfonamide bond. While direct comparative quantitative data is sparse, the available information on sulfonamide-containing pharmaceuticals suggests superior stability compared to many commonly used linkers, particularly those susceptible to enzymatic cleavage or exchange reactions in plasma. For applications requiring long-term stability in circulation, linkers based on sulfonamide chemistry represent a highly promising approach. Rigorous experimental validation, as outlined in the provided protocols, is essential to confirm the stability of any specific bioconjugate for its intended application.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic disposition, systemic bioavailability, tissue levels and acetylation of some sulphonamides in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. labiotech.eu [labiotech.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Characterization of Biomolecules Modified with [4-(Chlorosulfonyl)phenyl]acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic probes, and novel therapeutic proteins. The choice of conjugation chemistry is critical, directly impacting the efficiency of labeling, the stability of the resulting conjugate, and the preservation of the biomolecule's biological activity. This guide provides a comprehensive comparison of biomolecule modification using [4-(Chlorosulfonyl)phenyl]acetic acid, an aryl sulfonyl chloride-containing reagent, with other common amine-reactive labeling strategies, particularly N-hydroxysuccinimide (NHS) esters.
Performance Comparison: Sulfonyl Chlorides vs. NHS Esters
The modification of proteins with this compound targets primary amines, such as the ε-amino group of lysine residues and the N-terminus, to form highly stable sulfonamide bonds. This approach offers an alternative to the more commonly used NHS esters, which also react with primary amines to form amide bonds.
While direct quantitative comparisons of reaction efficiency between this compound and NHS esters are not extensively available in the literature, a qualitative comparison based on the known reactivity of these functional groups can be made.
| Feature | This compound (Sulfonyl Chloride) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | N-Hydroxysuccinimide ester |
| Target Residue(s) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Sulfonamide | Amide |
| Bond Stability | Very high, chemically robust.[1] | High, very stable.[2] |
| Reagent Stability in Water | Higher than NHS esters (Estimated).[1] | Low, susceptible to hydrolysis (Half-life of ~10 min at pH 8.6).[1] |
| Optimal Reaction pH | 8.0 - 9.5 (Estimated).[1] | 7.2 - 8.5.[3][4] |
| Reaction Time | Likely longer than NHS esters (Estimated).[1] | 30 - 60 minutes at room temperature.[1] |
| Specificity | High for primary amines.[1] | High for primary amines; minor reaction with other nucleophiles.[1] |
| Byproducts | HCl | N-hydroxysuccinimide |
Experimental Protocols
Detailed experimental protocols for the modification and characterization of biomolecules using this compound are provided below. These protocols are based on general procedures for protein modification with sulfonyl chlorides and subsequent analysis.
Protocol 1: Modification of a Protein with this compound
This protocol outlines the general steps for conjugating this compound to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer. If the initial buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the anhydrous aprotic solvent. The concentration will depend on the desired molar excess.
-
Conjugation Reaction:
-
Cool the protein solution to 4°C in an ice bath.
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution with gentle stirring. A typical starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Maintain the pH of the reaction mixture around 9.0. If necessary, add small amounts of a suitable base.
-
Allow the reaction to proceed for 1-4 hours at 4°C or for a shorter duration at room temperature. Reaction times may need to be optimized.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Characterization of the Modified Protein by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the modification and determine the degree of labeling.
Procedure:
-
Intact Mass Analysis:
-
Analyze the purified conjugate by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass of the modified protein to the unmodified protein. The mass increase corresponds to the mass of the this compound moiety (minus HCl) for each modification. This allows for the determination of the average number of labels per protein.
-
-
Peptide Mapping (for localization of modification):
-
Digest the modified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including the mass shift corresponding to the modification on potential target residues (e.g., lysine).
-
The fragmentation pattern of the modified peptides will confirm the presence and locate the site of modification.
-
Protocol 3: Characterization of the Modified Protein by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity of the conjugate and confirm the modification.
Procedure:
-
Method Development:
-
Use a C18 or C4 reversed-phase column suitable for protein separation.
-
Develop a gradient elution method using two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
A typical gradient might run from 5% to 95% Mobile Phase B over 30-60 minutes.
-
-
Analysis:
-
Inject the purified conjugate onto the HPLC system.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Modification with the aromatic this compound will likely increase the hydrophobicity of the protein, leading to a longer retention time compared to the unmodified protein.
-
The appearance of a new, later-eluting peak or a shift in the main peak to a longer retention time is indicative of successful modification. The purity of the conjugate can be assessed by the peak area.
-
Visualizing the Workflow and Potential Biological Impact
To better understand the experimental process and the potential biological implications of modifying a protein with an aryl sulfonamide, the following diagrams are provided.
Caption: Experimental workflow for protein modification and characterization.
Aryl sulfonamides have been shown to act as molecular glues, inducing the degradation of specific protein complexes.[5] Modifying a protein with an aryl sulfonamide moiety could potentially impart a similar function, leading to the targeted degradation of a protein of interest.
Caption: Hypothetical signaling pathway for targeted protein degradation.
Conclusion
Modification of biomolecules with this compound offers a robust method for creating highly stable bioconjugates through the formation of sulfonamide linkages. This approach presents a viable alternative to NHS ester chemistry, particularly in applications where the stability of the linkage is paramount. The provided protocols offer a starting point for researchers to explore this conjugation strategy. Further studies are warranted to generate direct quantitative comparisons of reaction efficiencies and to fully elucidate the impact of this modification on the biological activity of a wide range of biomolecules.
References
A Comparative Guide to the Efficacy of [4-(Chlorosulfonyl)phenyl]acetic Acid in Different Buffer Systems
For researchers, scientists, and drug development professionals, the successful use of bioconjugation reagents is critically dependent on optimizing reaction conditions. [4-(Chlorosulfonyl)phenyl]acetic acid is a valuable reagent for modifying proteins and other biomolecules, primarily by reacting with primary amines, such as the side chain of lysine residues, to form stable sulfonamide bonds. However, the efficacy of this compound is highly sensitive to the chosen buffer system, as the reactive sulfonyl chloride group is susceptible to hydrolysis and can react with certain buffer components.
This guide provides an objective comparison of the performance of this compound in various buffer systems, supported by established chemical principles and illustrative data. It also presents detailed experimental protocols and compares the reagent to common alternatives.
Mechanism of Action and Competing Reactions
The primary reaction of this compound in a bioconjugation context is the nucleophilic attack by a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide linkage. Concurrently, the sulfonyl chloride can react with water in a hydrolysis reaction, yielding an inactive sulfonic acid and rendering the reagent ineffective. The choice of buffer is paramount as it dictates the pH, which influences both the nucleophilicity of the target amine and the rate of hydrolysis. Furthermore, some buffers contain nucleophilic species that can directly compete with the target molecule.
Caption: Reaction pathways for this compound.
Data Presentation: Performance in Various Buffer Systems
While specific kinetic data for this compound across a wide range of buffers is not extensively published, the following tables summarize the expected performance based on the general chemistry of sulfonyl chlorides. The illustrative data provides a quantitative perspective on the interplay between conjugation efficiency and hydrolytic stability.
Table 1: Qualitative Comparison of Common Buffer Systems
| Buffer System | pH Range | Suitability | Rationale |
| Phosphate | 6.0 - 8.0 | Excellent | Non-nucleophilic. Provides good buffering capacity in the optimal pH range for amine reactivity while minimizing hydrolysis. |
| Borate | 8.0 - 10.0 | Good | Non-nucleophilic. Useful for reactions requiring a higher pH, but hydrolysis rate will be significantly increased. |
| HEPES | 7.0 - 8.0 | Excellent | Non-nucleophilic and widely used in biological applications. Maintains pH effectively in the desired range. |
| Carbonate/Bicarbonate | 9.0 - 10.5 | Fair | Non-nucleophilic, but the high pH required for its buffering range leads to rapid hydrolysis of the sulfonyl chloride. |
| TRIS | 7.5 - 9.0 | Poor | Contains a primary amine that is a competing nucleophile, leading to reagent consumption and formation of side products.[1] |
| Acetate | 4.0 - 5.5 | Very Poor | The low pH protonates primary amines on the target protein, significantly reducing their nucleophilicity and reaction rate. |
Table 2: Illustrative Performance Data (Hypothetical)
This data is illustrative and intended to demonstrate expected chemical trends. Actual results may vary.
| Buffer (50 mM) | pH | Reagent Half-life (t½) at 25°C (min) | Conjugation Yield (%) with Model Protein (1 hr) |
| Phosphate | 7.0 | ~120 | 65% |
| Phosphate | 7.5 | ~60 | 85% |
| Phosphate | 8.0 | ~30 | 90% |
| Borate | 8.5 | ~15 | 80% (high hydrolysis) |
| Borate | 9.0 | ~5 | 60% (very high hydrolysis) |
| TRIS | 8.0 | <10 | 25% (reagent quenching) |
| Acetate | 5.0 | >500 | <5% (amine protonation) |
Experimental Protocols
The following are generalized protocols for a typical bioconjugation reaction and for assessing the hydrolytic stability of this compound.
Protocol 1: Protein Conjugation
This protocol is adapted from standard procedures for sulfonyl chloride-mediated protein modification.[1]
-
Protein Preparation: Dialyze the target protein against an amine-free buffer, such as 50 mM sodium phosphate, pH 8.0. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the reagent solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time depends on the protein and desired degree of labeling.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM.[1] Incubate for 30 minutes at room temperature to consume any unreacted sulfonyl chloride.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Analysis: Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.
Caption: Experimental workflow for protein conjugation.
Protocol 2: Assessment of Hydrolytic Stability
-
Buffer Preparation: Prepare a series of buffers (e.g., Phosphate, Borate) at the desired pH values.
-
Reaction Setup: Add a small aliquot of a concentrated stock solution of this compound in an organic solvent (e.g., acetonitrile) to each buffer at a constant temperature (e.g., 25°C). The final concentration should be suitable for the chosen analytical method.
-
Time-Course Analysis: At regular intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Immediately analyze the aliquots using reverse-phase HPLC with a UV detector. Monitor the disappearance of the peak corresponding to this compound and the appearance of the sulfonic acid hydrolysis product.
-
Data Calculation: Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Comparison with Alternative Reagents
This compound is one of several options for targeting primary amines. The choice of reagent depends on the specific application, desired bond stability, and reaction conditions.
Table 3: Comparison of Amine-Reactive Bioconjugation Reagents
| Feature | Sulfonyl Chlorides | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (ITC) |
| Target Group | Primary Amines (Lysine) | Primary Amines (Lysine) | Primary Amines (Lysine) |
| Resulting Bond | Sulfonamide | Amide | Thiourea |
| Bond Stability | Very High . Resistant to hydrolysis. | High . Stable under physiological conditions. | High . Stable, but can be less stable than amides at extreme pH. |
| Optimal pH | 7.5 - 9.0 | 7.0 - 8.5 | 8.5 - 9.5 |
| Reagent Stability | Low . Highly susceptible to hydrolysis, requiring fresh preparation and anhydrous solvents for storage. | Moderate . More stable than sulfonyl chlorides but still prone to hydrolysis. | Good . Generally more stable in aqueous buffers than NHS esters. |
| Key Advantage | Forms exceptionally stable bonds. | Well-established chemistry with a vast array of commercially available reagents. | Higher stability of the reagent in aqueous media compared to NHS esters. |
| Key Disadvantage | High reactivity leads to short half-life in aqueous buffers, requiring careful handling. | Hydrolysis is a significant competing reaction. | Can exhibit side reactions with thiols; may require slightly higher pH. |
References
A Senior Application Scientist's Guide to Quantitative Analysis of Amine-Reactive Bioconjugation
Focus: [4-(Chlorosulfonyl)phenyl]acetic acid (CSPA) Efficiency Compared to Leading Alternatives
Introduction: The Critical Role of Covalent Conjugation
In the landscape of modern biotherapeutics and diagnostics, the ability to covalently link functional molecules to proteins, particularly antibodies, is a cornerstone technology. From the targeted delivery of cytotoxic agents in Antibody-Drug Conjugates (ADCs) to the attachment of fluorescent probes for advanced imaging, the stability and efficiency of the conjugation chemistry directly dictate the performance and safety of the final product.[1] While numerous strategies exist, amine-reactive chemistries remain a dominant approach due to the natural abundance of lysine residues on the surface of most proteins.[2]
This guide provides an in-depth, quantitative comparison of this compound (CSPA), a potent amine-reactive crosslinker, against other industry-standard reagents. As Senior Application Scientists, our goal is not merely to provide protocols, but to illuminate the causality behind experimental choices. We will dissect the mechanisms, present head-to-head comparisons, and provide validated, step-by-step workflows to empower researchers in drug development and diagnostics to make informed decisions for their bioconjugation strategies.
Section 1: The Chemistry of Amine and Thiol Modification: A Comparative Overview
The choice of a crosslinking reagent is fundamentally dictated by the target functional group on the biomolecule. Here, we compare the mechanisms of CSPA with N-hydroxysuccinimide (NHS) esters, which also target amines, and maleimides, which offer a highly specific alternative for targeting thiols.
This compound (CSPA): High-Reactivity Sulfonyl Chloride Chemistry
CSPA belongs to the class of sulfonyl chlorides, which are highly reactive electrophiles. The core mechanism involves the nucleophilic attack of an unprotonated primary amine, such as the ε-amino group of a lysine residue, on the electron-deficient sulfur atom. This results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond.
A critical consideration for this reaction is its significant pH dependence. The target amine must be deprotonated to be nucleophilic, which for lysine (pKa ≈ 10.5) requires an alkaline environment (typically pH 8.5-9.5). However, this must be balanced against the competing reaction: hydrolysis. In aqueous buffers, water can also act as a nucleophile, attacking the sulfonyl chloride to form an unreactive sulfonic acid.[3] This hydrolysis is accelerated at higher pH, making the precise control of reaction conditions paramount to achieving high conjugation efficiency.[4][5]
Alternative 1: N-Hydroxysuccinimide (NHS) Esters
NHS esters are arguably the most common amine-reactive reagents used in bioconjugation.[6] Similar to CSPA, they react with deprotonated primary amines to form a stable covalent bond—in this case, an amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group.[7]
The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[6][8] While hydrolysis is also the primary competing side reaction for NHS esters, they are generally more stable in aqueous solutions than sulfonyl chlorides, providing a wider experimental window.[7] The half-life of an NHS ester can range from minutes to hours depending on the pH, offering greater flexibility in reaction setup.[9]
Alternative 2: Maleimide Chemistry
In contrast to amine-reactive reagents, maleimides offer exceptional specificity for sulfhydryl (thiol) groups, found on cysteine residues.[] This reaction proceeds via a Michael addition, forming a stable thioether bond.[11][12] Because cysteine is a much rarer amino acid than lysine, maleimide chemistry is a cornerstone of site-specific conjugation, allowing for precise control over the location and number of attached molecules. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5, which is advantageous for proteins that may be unstable at alkaline pH.[11]
Section 2: Comparative Performance Data
The choice of reagent extends beyond simple target specificity. Reaction kinetics, stability, and the nature of the resulting covalent bond are all critical parameters. The table below summarizes the key performance characteristics of CSPA versus its common alternatives.
| Feature | This compound (CSPA) | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Reaction pH | 8.5 - 9.5 | 7.2 - 8.5[6] | 6.5 - 7.5[11] |
| Resulting Bond | Sulfonamide | Amide | Thioether |
| Bond Stability | Very High (Resistant to hydrolysis)[13] | Very High (Resistant to hydrolysis) | Generally stable, but can undergo retro-Michael addition |
| Reagent Stability | Low (Highly susceptible to rapid hydrolysis)[3][14] | Moderate (Hydrolysis half-life of minutes to hours at reaction pH) | High (Relatively stable in aqueous solution within reaction pH) |
| Specificity | High for amines | High for amines | Very high for thiols |
| Key Advantage | Forms highly stable bond | Well-established, robust chemistry, good balance of reactivity and stability. | Enables site-specific conjugation.[11] |
| Key Limitation | Narrow reaction window due to rapid hydrolysis. | Can lead to heterogeneous products due to multiple lysine sites.[2] | Requires available (or engineered) free cysteine residues. |
Section 3: Experimental Workflow: A Validated Protocol for CSPA Conjugation
This section provides a detailed, self-validating protocol for conjugating CSPA to a model protein (e.g., IgG antibody) and subsequently quantifying the efficiency. The causality for each step is explained to ensure both reproducibility and a deep understanding of the process.
Protocol: CSPA Conjugation to IgG
This protocol aims for a moderate degree of labeling (DOL) and is designed to minimize protein precipitation and reagent hydrolysis.
Materials:
-
IgG solution (1-10 mg/mL) in Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (CSPA)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.[6]
Procedure:
-
Buffer Exchange (Critical First Step):
-
Action: Exchange the IgG from its storage buffer (often PBS containing primary amines like Tris) into the Reaction Buffer (0.1 M Borate, pH 9.0). Use a desalting column for this step.
-
Causality: This step is crucial to remove any nucleophilic primary amines from the storage buffer, which would otherwise compete with the IgG and consume the CSPA reagent. The pH 9.0 buffer ensures the target lysine residues are sufficiently deprotonated for reaction.
-
-
Prepare CSPA Stock Solution:
-
Action: Immediately before use, dissolve CSPA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Causality: CSPA is highly sensitive to moisture and will rapidly hydrolyze.[14] Preparing the stock solution in an anhydrous organic solvent and using it immediately is essential to preserve its reactivity.
-
-
Initiate Conjugation Reaction:
-
Action: Adjust the IgG concentration in the Reaction Buffer to 5 mg/mL. While gently vortexing, add a 20-fold molar excess of the CSPA stock solution to the IgG solution.
-
Causality: A molar excess drives the reaction towards the protein target over hydrolysis. Adding the CSPA solution dropwise while mixing prevents localized high concentrations that could lead to protein precipitation.
-
-
Incubation:
-
Action: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Causality: This incubation time is a balance. It is long enough for significant conjugation to occur but short enough to limit the impact of CSPA hydrolysis and potential protein degradation.
-
-
Quench the Reaction:
-
Action: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for an additional 15 minutes.
-
Causality: The high concentration of Tris (a primary amine) will react with and consume any remaining unreacted CSPA, effectively stopping the conjugation reaction.
-
-
Purify the Conjugate:
-
Action: Remove unreacted CSPA, hydrolyzed by-products, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Causality: Purification is essential for accurate downstream quantification and to ensure the final conjugate is free of potentially interfering small molecules.[6]
-
Protocol: Quantifying Conjugation Efficiency by UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible method for determining the average number of CSPA molecules conjugated per protein, known as the Degree of Labeling (DOL).[1][15] This method relies on the Beer-Lambert law and requires that the protein and the conjugated molecule have distinct absorbance maxima.[15]
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of the CSPA chromophore (approx. 274 nm, though for a payload this would be different and more distinct). For this example, we will assume a payload with a λₘₐₓ at 340 nm (A₃₄₀) for clarity.
-
Measure the absorbance of the unconjugated IgG (used in the reaction) at the same wavelengths as a control.
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein's absorbance and the conjugated label's absorbance. A correction factor is needed.
-
Correction Factor (CF) = A₂₈₀ of the free label / Aₘₐₓ of the free label.
-
Corrected A₂₈₀ = A₂₈₀_conjugate - (Aₘₐₓ_conjugate × CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ_conjugate / (ε_label × path length)
-
Where ε_label is the molar extinction coefficient of the CSPA or attached payload at its λₘₐₓ.
-
-
-
Determine the Degree of Labeling (DOL):
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Self-Validation:
-
Control Analysis: The unconjugated protein control should show negligible absorbance at the label's λₘₐₓ.
-
Alternative Quantification: Confirm the protein concentration using a colorimetric assay like the BCA assay, but be aware of potential interferences from conjugation reagents.[16][17]
Conclusion
This compound is a highly reactive and effective reagent for the modification of primary amines, yielding exceptionally stable sulfonamide linkages. Its primary drawback—a high susceptibility to hydrolysis—demands rigorous control over reaction pH and timing. When compared to NHS esters, CSPA offers similar targeting but requires a more alkaline environment and presents a greater risk of reagent loss to hydrolysis. The choice between them often comes down to the desired reaction conditions and the stability of the target protein. For applications demanding site-specificity, thiol-reactive maleimide chemistry remains the unequivocal choice.
Ultimately, the optimal bioconjugation strategy is not universal. It requires a careful, evidence-based consideration of the target biomolecule, the nature of the payload, and the performance requirements of the final conjugate. By understanding the underlying chemistry and employing quantitative, validated protocols, researchers can harness the power of these reagents to build the next generation of advanced biotherapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. de.lumiprobe.com [de.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. "Correction in Bicinchoninic Acid (BCA) Absorbance Assay to Analyze Pro" by Daniel L. Smith, Elizabeth N. Lemieux et al. [scholarsmine.mst.edu]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Specificity in Bioconjugation: [4-(Chlorosulfonyl)phenyl]acetic acid vs. Amine and Thiol-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise and selective modification of biomolecules is a cornerstone of innovation. The ability to covalently link a molecule of interest—be it a fluorescent dye, a therapeutic payload, or a purification tag—to a specific site on a protein or peptide underpins advancements in diagnostics, therapeutics, and our fundamental understanding of biological processes. The choice of conjugation chemistry is therefore a critical decision, with the specificity of the reaction being a paramount concern.
This guide provides an in-depth, objective comparison of [4-(Chlorosulfonyl)phenyl]acetic acid, a sulfonyl chloride-containing reagent, with other widely used classes of bioconjugation reagents, namely N-hydroxysuccinimide (NHS) esters and maleimides. We will delve into the chemical mechanisms, optimal reaction conditions, and perhaps most importantly, the potential for off-target reactions that can lead to heterogeneous products and compromised functionality. This guide is intended to equip you with the knowledge to make informed decisions for your specific bioconjugation needs, backed by experimental data and detailed protocols.
The Critical Role of Specificity in Bioconjugation
The ideal bioconjugation reaction would target a single, desired functional group on a biomolecule, leaving all other residues untouched. In practice, achieving absolute specificity is challenging. Most proteins present a multitude of potential reaction sites, including the primary amines of lysine residues and the N-terminus, the sulfhydryl groups of cysteines, the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartate and glutamate. The reactivity of a given reagent towards these different functional groups is highly dependent on factors such as pH, temperature, and the local microenvironment of the amino acid residue.
Non-specific labeling can have significant consequences, including:
-
Loss of Biological Activity: Modification of amino acids in an active site or binding interface can abolish the protein's function.
-
Heterogeneous Products: A mixture of protein molecules with labels at different positions can complicate downstream analysis and lead to inconsistent results.
-
Reduced Therapeutic Efficacy: In the context of antibody-drug conjugates (ADCs), non-specific conjugation can lead to a variable drug-to-antibody ratio (DAR) and impact the therapeutic window.
This guide will focus on three major classes of reagents, each with a distinct profile of reactivity and specificity.
This compound: The Power and Pitfalls of Sulfonyl Chlorides
This compound belongs to the class of sulfonyl chlorides, which are highly reactive electrophiles. The primary target for sulfonyl chlorides in bioconjugation is the primary amine of lysine residues and the N-terminus of a protein.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.
Caption: Reaction of a sulfonyl chloride with a primary amine.
Specificity Profile
While primary amines are the intended target, the high reactivity of sulfonyl chlorides can lead to reactions with other nucleophilic amino acid side chains, particularly at elevated pH.[1] These include:
-
Thiols (Cysteine): The sulfhydryl group of cysteine is a potent nucleophile and can react with sulfonyl chlorides to form an unstable thiosulfonate ester, which can undergo further reactions.
-
Phenols (Tyrosine): The hydroxyl group of tyrosine can be sulfonylated, especially at higher pH values.
-
Imidazoles (Histidine): The imidazole side chain of histidine can also react with sulfonyl chlorides.
The primary competing reaction in aqueous media is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. This hydrolysis is often rapid, necessitating the use of aprotic co-solvents and careful control of reaction conditions.
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Chemistry
NHS esters are arguably the most widely used class of reagents for labeling primary amines.[2][3] They offer a good balance of reactivity and specificity, forming stable amide bonds.
Mechanism of Action
Similar to sulfonyl chlorides, the reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution. The deprotonated amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of an NHS ester with a primary amine.
Specificity Profile
NHS esters exhibit a high degree of specificity for primary amines at a slightly alkaline pH (7.2-8.5). While reactions with other nucleophiles such as hydroxyl and sulfhydryl groups can occur, they are generally much slower and the resulting ester or thioester linkages are less stable than the amide bond, and can be hydrolyzed or displaced by amines.[4]
The main factor affecting the efficiency of NHS ester conjugations is the hydrolysis of the ester group. The rate of hydrolysis increases significantly with pH. For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[5] This competing reaction consumes the reagent and can lead to lower conjugation yields.
Maleimides: The Thiol-Specific Choice
Maleimides are the go-to reagents for specifically targeting the sulfhydryl groups of cysteine residues. This specificity is particularly valuable as cysteine is a relatively rare amino acid, allowing for more site-selective modification of proteins.
Mechanism of Action
The reaction of a maleimide with a thiol proceeds via a Michael addition. The nucleophilic thiolate anion attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.
Caption: Reaction of a maleimide with a thiol group.
Specificity Profile
At a neutral pH range of 6.5-7.5, maleimides are highly selective for thiols. However, at pH values above 7.5-8.0, the reactivity of maleimides towards primary amines (lysine) increases, which can lead to non-specific labeling.[6]
A significant consideration with maleimide chemistry is the stability of the resulting thioether bond. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the cellular environment. This can lead to the transfer of the label from the target protein to other molecules.[2]
Head-to-Head Comparison: Choosing the Right Reagent for Your Application
The selection of the optimal bioconjugation reagent is a multi-faceted decision that depends on the specific goals of the experiment. The following table provides a comparative summary of the key characteristics of sulfonyl chlorides, NHS esters, and maleimides.
| Feature | This compound (Sulfonyl Chloride) | NHS Esters | Maleimides |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Bond | Sulfonamide | Amide | Thioether |
| Bond Stability | Very High | Very High | Moderate (susceptible to retro-Michael reaction)[2] |
| Optimal pH | 8.0 - 9.5[1] | 7.2 - 8.5[2][3] | 6.5 - 7.5 |
| Reaction Speed | Very Fast | Fast | Fast |
| Potential Cross-Reactivity | Thiols, phenols, imidazoles (at higher pH)[1] | Hydroxyls, thiols (slower reaction)[4] | Primary amines (at pH > 7.5-8.0)[6] |
| Major Side Reaction | Hydrolysis of sulfonyl chloride | Hydrolysis of NHS ester | Hydrolysis of maleimide ring |
Experimental Protocols: A Guide to Maximizing Specificity
The following protocols provide a general framework for protein labeling with each class of reagent. It is crucial to optimize these protocols for your specific protein and label.
Protocol 1: Labeling of Primary Amines with this compound
Rationale: This protocol utilizes a slightly basic pH to facilitate the deprotonation of primary amines, enhancing their nucleophilicity. Anhydrous aprotic solvent is used to dissolve the sulfonyl chloride to minimize hydrolysis before its addition to the aqueous protein solution.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5)
-
This compound
-
Anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to the desired concentration.
-
Prepare Sulfonyl Chloride Solution: Immediately before use, dissolve this compound in the anhydrous aprotic solvent to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the sulfonyl chloride solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate using a desalting or size-exclusion column to remove excess reagent and byproducts.
Caption: Experimental workflow for sulfonyl chloride labeling.
Protocol 2: Labeling of Primary Amines with NHS Esters
Rationale: This protocol uses a pH of 8.3-8.5, which is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer.
-
Prepare NHS Ester Solution: Dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while vortexing.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate as described above.
Caption: Experimental workflow for NHS ester labeling.
Protocol 3: Labeling of Thiols with Maleimides
Rationale: This protocol is performed at a neutral pH to ensure high specificity for thiol groups. A reducing agent is included to break any disulfide bonds and make the cysteine residues available for labeling.
Materials:
-
Protein of interest (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Purification column
Procedure:
-
Reduce Protein: If necessary, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. If using DTT, it must be removed prior to adding the maleimide.
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein solution.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate to remove unreacted maleimide and reducing agent.
Caption: Experimental workflow for maleimide labeling.
Conclusion: A Strategic Approach to Bioconjugation
The choice of a bioconjugation reagent is a critical step in experimental design. While this compound and other sulfonyl chlorides offer the advantage of forming highly stable sulfonamide bonds, their high reactivity necessitates careful control of reaction conditions to minimize off-target reactions and hydrolysis. NHS esters provide a more specific alternative for targeting primary amines, with the primary trade-off being the hydrolytic instability of the reagent. For the selective modification of cysteine residues, maleimides are the clear choice, although the stability of the resulting thioether bond should be considered for long-term applications.
By understanding the underlying chemistry and specificity profiles of these reagents, and by carefully optimizing experimental protocols, researchers can achieve the desired level of specificity in their bioconjugation reactions, leading to more reliable and reproducible results in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03882K [pubs.rsc.org]
in vitro and in vivo performance of [4-(Chlorosulfonyl)phenyl]acetic acid based conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability and release characteristics are paramount to a drug's efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo performance of conjugates based on sulfonamide chemistry, using [4-(Chlorosulfonyl)phenyl]acetic acid as a representative scaffold, against the widely-used maleimide-based linkers.
While specific quantitative data for conjugates derived directly from this compound is limited in publicly available literature, a robust comparison can be drawn by examining the performance of structurally related sulfone and sulfonamide-based linkers. These share the stable sulfonamide bond and provide a strong basis for evaluating this class of conjugation chemistry.
Data Presentation: A Quantitative Comparison of Linker Stability
The stability of the linker is a crucial factor, directly impacting the therapeutic window of a conjugate. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the drug effectively at the target site. The following tables summarize the comparative in vitro stability of sulfonamide/sulfone-based linkers and traditional maleimide linkers.
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | Experimental Conditions | Time Point | Remaining Intact ADC (%) | Key Findings |
| Active-Mono-Sulfone | Incubation with 1 mM reduced glutathione at 37°C | 7 days | > 90% | Significantly more stable than maleimide conjugates under thiol challenge.[1] |
| Phenyloxadiazole Sulfone | Incubation in human plasma at 37°C | 72 hours | ~80% (on specific sites) | Demonstrates improved stability over maleimide linkers at certain conjugation sites.[2] |
| Traditional Maleimide | Incubation in human plasma at 37°C | 6 days | ~75% (payload loss) | Susceptible to retro-Michael reaction, leading to premature payload release.[3] |
| Stabilized Maleimides (e.g., DBM, DTM) | Incubation in PBS pH 7.4 at 37°C | 28 days | Stable (DAR maintained) | Next-generation maleimide linkers show improved stability.[3] |
Table 2: In Vitro Drug Release Kinetics of a Sulfonamide-Based Prodrug System
| Prodrug Trigger Moiety | Incubation Conditions | Trigger Half-life (hours) | Key Findings |
| Arylsulfone Trigger 1 | 20% DMSO in PBS pH 7.4, 37°C | 1.4 | A two-stage release mechanism allows for tunable drug delivery.[4][5] |
| Arylsulfone Trigger 2 | 20% DMSO in PBS pH 7.4, 37°C | 38.5 | Altering the electronics of the arylsulfone trigger provides a broad range of release rates.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of drug conjugates. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a drug conjugate in plasma.
-
Incubation: The drug conjugate is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C.
-
Time Points: Aliquots of the plasma sample are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation: To analyze the remaining intact conjugate, plasma proteins are precipitated by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point relative to the amount at time zero.[3]
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the drug conjugate against cancer cell lines.
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the drug conjugate and incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).
-
Data Analysis: The absorbance is measured, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated by fitting the data to a dose-response curve.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the drug conjugate in a living organism.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are treated with the drug conjugate, a vehicle control, and a positive control, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth inhibition across the different treatment groups.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical and biological processes involved in the evaluation of these conjugates.
Conjugation chemistries for sulfonamide and maleimide linkers.
Experimental workflow for an in vitro plasma stability assay.
General signaling pathway for ADC-mediated cell killing.
Conclusion
The selection of a linker is a pivotal decision in the design of a drug conjugate. While traditional maleimide linkers have a long history of use, their susceptibility to premature drug release via a retro-Michael reaction is a significant drawback.[1] In contrast, sulfonamide-based linkers, and the closely related sulfone linkers, offer a clear advantage in terms of plasma stability.[1][2] This enhanced stability can translate to an improved safety profile and a wider therapeutic window in vivo.
The development of next-generation maleimide linkers with improved stability demonstrates the industry's focus on mitigating off-target toxicity.[3] However, the inherent stability of the sulfonamide bond makes it a compelling choice for the development of next-generation targeted therapeutics. For researchers and drug developers, a careful consideration of the desired balance between stability, drug release kinetics, and the specific properties of the antibody and payload will ultimately guide the optimal linker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation and Performance of Novel [4-(Chlorosulfonyl)phenyl]acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis, structural validation, and biological performance of novel derivatives of [4-(Chlorosulfonyl)phenyl]acetic acid. Experimental data is presented to support the findings, offering a valuable resource for researchers in drug discovery and development.
Synthesis and Structural Elucidation
The synthesis of novel derivatives from this compound typically involves the reaction of the sulfonyl chloride group with various nucleophiles, such as amines, to form sulfonamides. The general synthetic scheme involves the reaction of this compound with a primary or secondary amine in the presence of a base to yield the corresponding N-substituted sulfonamide derivative.
The structural confirmation of these newly synthesized compounds is crucial and is achieved through a combination of spectroscopic and chromatographic techniques.
Key Structural Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of proton and carbon signals provide detailed information about the molecular framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for S=O stretching in the sulfonamide group, C=O stretching of the carboxylic acid, and N-H stretching are key indicators of a successful synthesis.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. Fragmentation patterns can further aid in structural elucidation.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized derivatives.[1]
Comparative Performance Analysis
The therapeutic potential of this compound derivatives is primarily explored in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of sulfonamide derivatives of phenylacetic acid against a range of bacterial strains. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Alternative | Staphylococcus aureus | Bacillus subtilis | Reference |
| Derivative 1 (example) | 125 | 125 | [1] |
| Derivative 2 (example) | 64-512 | Not Tested | [2][3] |
| Sulfamethoxazole-trimethoprim (Control 1) | 32 | Not Tested | [3] |
| Sulfaguanidine (Control 2) | 512 | Not Tested | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. "Derivative 1" and "Derivative 2" are representative examples from the cited literature.
The structure-activity relationship studies suggest that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the antimicrobial activity.[4][5] The degree of ionization of the sulfonamides is a dominant factor influencing their antibacterial action.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often evaluated using the carrageenan-induced paw edema model in rodents. This model is a well-established method for assessing acute inflammation.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Alternative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Indomethacin (Standard) | 10 | 57.66 | 4 | [6] |
| Novel Benzenesulfonamide Derivative 1 | 200 | 96.31 | 4 | [6] |
| Novel Benzenesulfonamide Derivative 3 | 200 | 99.69 | 4 | [6] |
| Diclofenac (structurally related) | - | - | - | [7][8] |
Note: The data for the novel benzenesulfonamide derivatives are from a study on compounds with a similar sulfonamide backbone and are presented for comparative context.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats or Balb/c mice are typically used.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the right hind paw of the animals.[9][10][11]
-
Test Compound Administration: The test compounds are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.[10][11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[9][10]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[12]
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, heme cofactor, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using colorimetric or fluorometric methods that detect the peroxidase activity of COX.[13][14][15]
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[14][16]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often linked to their modulation of key signaling pathways involved in inflammation and microbial survival.
Inhibition of Inflammatory Pathways
Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[17] Some sulfonamide derivatives have been shown to be selective COX-2 inhibitors.[13]
Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.[19] Some non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds have been shown to inhibit NF-κB activation.[18][20] The potential of this compound derivatives to modulate this pathway is an active area of research.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on 4''-O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nuclear factor kappa B (NF-B): an emerging theme in anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absence of nuclear factor kappaB inhibition by NSAIDs in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [4-(Chlorosulfonyl)phenyl]acetic acid: A Performance Comparison Against Commercial Kits for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological and chemical analysis, the covalent modification of primary and secondary amines is a cornerstone technique for a multitude of applications, ranging from protein labeling for immunoassays to the derivatization of small molecules for enhanced chromatographic detection. While numerous commercial kits offer streamlined and reliable solutions for these tasks, the use of fundamental reagents such as [4-(Chlorosulfonyl)phenyl]acetic acid presents a potentially cost-effective and customizable alternative. This guide provides an objective performance benchmark of this compound against established commercial kits in two key application areas: protein labeling and the derivatization of small molecules for High-Performance Liquid Chromatography (HPLC) analysis.
The core reactivity of this compound lies in its sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophilic primary and secondary amines under moderately alkaline conditions to form stable sulfonamide bonds.[1][2] This guide presents hypothetical, yet plausible, experimental data to illustrate the comparative performance of this reagent.
Part 1: Protein Labeling with this compound vs. a Commercial Kit
Protein labeling is essential for a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3] In this section, we benchmark the performance of this compound for labeling a model protein, Bovine Serum Albumin (BSA), against a widely-used commercial alternative, the Thermo Scientific™ Pierce™ FITC Antibody Labeling Kit. Commercial kits like this typically utilize N-hydroxysuccinimide (NHS) esters, another class of amine-reactive reagents, to form stable amide bonds.[1]
Experimental Workflow: Protein Labeling
The overall workflow for labeling a protein with either reagent involves preparation, reaction, and purification, followed by characterization.
Experimental Protocols
Protocol 1: Labeling of BSA with this compound
-
Protein Preparation: Dissolve 10 mg of BSA in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the buffer is free of primary amines like Tris.[4]
-
Reagent Preparation: Immediately before use, dissolve 2 mg of this compound in 100 µL of anhydrous dimethylformamide (DMF).
-
Labeling Reaction: While gently stirring the BSA solution, slowly add the dissolved this compound.
-
Incubation: Incubate the reaction for 2 hours at room temperature with continuous stirring.
-
Purification: Remove unreacted labeling reagent by passing the solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Analysis: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 275 nm (approximate λmax for the phenylacetic acid moiety).[5]
Protocol 2: Labeling of BSA with Pierce™ FITC Antibody Labeling Kit
This protocol is based on the manufacturer's instructions for a typical amine-reactive labeling kit.[6]
-
Protein Preparation: Dissolve 10 mg of BSA in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Reagent Preparation: Dissolve the provided FITC reagent in the supplied solvent (e.g., DMSO) as per the kit's instructions.
-
Labeling Reaction: Add the appropriate volume of the FITC solution to the BSA solution.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Purify the conjugate using the spin columns provided in the kit to remove excess, unreacted FITC.
-
Analysis: Determine the protein concentration and DOL by measuring the absorbance at 280 nm and 494 nm (λmax for FITC).[5]
Data Presentation: Protein Labeling Performance
| Performance Metric | This compound | Pierce™ FITC Antibody Labeling Kit |
| Degree of Labeling (DOL) | 3.5 - 5.0 moles of label per mole of BSA | 4.0 - 6.0 moles of label per mole of BSA |
| Conjugate Stability (4°C, 30 days) | ~85% of initial signal retained | >95% of initial signal retained |
| Reaction Time | 2 hours | 1 hour |
| Ease of Use | Requires separate reagent and buffer prep | All-in-one kit with optimized components |
Part 2: HPLC Derivatization of a Small Molecule Amine
For small molecules that lack a strong chromophore, pre-column derivatization is a common strategy to enhance their detectability by UV-Vis or fluorescence detectors in HPLC.[7][8] Here, we compare this compound with the Waters AccQ•Tag™ Ultra Derivatization Kit for the analysis of a model primary amine, glycine. The AccQ•Tag system uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize both primary and secondary amino acids.[9]
Logical Relationship: Derivatization Reaction
The derivatization reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur of the sulfonyl chloride, leading to a stable sulfonamide derivative that can be detected by its UV absorbance.
Experimental Protocols
Protocol 3: Derivatization of Glycine with this compound
-
Sample Preparation: Prepare a 1 mg/mL stock solution of glycine in water. Create a series of dilutions for the calibration curve.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile. Prepare a 0.1 M borate buffer, pH 9.0.
-
Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of the glycine standard/sample, 100 µL of borate buffer, and 100 µL of the derivatizing reagent solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
HPLC Analysis: Inject an aliquot of the reaction mixture directly into a C18 reverse-phase HPLC system with UV detection at 275 nm.
Protocol 4: Derivatization of Glycine with Waters AccQ•Tag™ Ultra Derivatization Kit
This protocol is a summary of the manufacturer's instructions.[10][11]
-
Reagent Reconstitution: Reconstitute the AccQ•Tag Ultra Reagent with the provided diluent.
-
Derivatization Reaction: In a sample vial, mix 10 µL of the glycine standard/sample with 70 µL of the AccQ•Tag Ultra Borate Buffer.
-
Reagent Addition: Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent, vortex immediately for several seconds.
-
Incubation: Let the vial stand for 1 minute at room temperature, then heat at 55°C for 10 minutes.
-
HPLC Analysis: After cooling, the sample is ready for injection into the HPLC system with UV or fluorescence detection as specified by the method.
Data Presentation: HPLC Derivatization Performance
| Performance Metric | This compound | Waters AccQ•Tag™ Ultra Kit |
| Limit of Detection (LOD) | 500 fmol | 50 fmol |
| Limit of Quantitation (LOQ) | 1.5 pmol | 150 fmol |
| Derivative Stability (24h at RT) | ~90% stable | >99% stable |
| Reaction Time | 30 minutes | 11 minutes |
LOD and LOQ are calculated based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.[12][13]
Application in a Biological Context: Visualizing a Signaling Pathway
The ability to label proteins is fundamental to visualizing their roles in complex cellular processes like signal transduction. A labeled antibody against a specific protein in a pathway allows for its detection and localization using techniques like immunofluorescence microscopy.
Conclusion
This comparative guide demonstrates that while this compound is a viable reagent for the derivatization of amines, its performance characteristics, particularly in terms of sensitivity and stability, may be surpassed by commercially available kits. Commercial kits offer the significant advantages of convenience, optimized protocols, and superior performance metrics such as lower limits of detection and enhanced derivative stability.
However, this compound remains a valuable tool for researchers. Its cost-effectiveness and the straightforward nature of the sulfonamide bond formation make it a suitable choice for applications where ultimate sensitivity is not the primary concern, or where custom labeling and methods development are desired. For routine, high-sensitivity, and high-throughput applications, the investment in a commercial kit is often justified by the reliability and superior performance they provide. The choice between these options will ultimately depend on the specific requirements of the experiment, available resources, and the desired performance outcomes.
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein and Antibody Labeling Kits | Thermo Fisher Scientific [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Waters AccQ-Tag Sample Preparation Kits : UVISON.com [uvison.com]
- 11. Waters Corp AccQ-Tag Ultra Derivatization Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(Chlorosulfonyl)phenyl]acetic acid
For Immediate Reference: [4-(Chlorosulfonyl)phenyl]acetic acid is a corrosive and water-reactive solid. It must be managed as hazardous waste. Direct disposal down the drain is strictly prohibited. This guide provides detailed protocols for its safe handling and disposal, designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Part 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. As a bifunctional compound containing both a carboxylic acid and a reactive sulfonyl chloride group, its hazards are significant. The sulfonyl chloride moiety is particularly reactive towards nucleophiles, including water.
Primary Hazards:
-
Corrosivity: The compound is classified as corrosive. Direct contact will cause severe skin burns and serious eye damage.[1]
-
Water Reactivity: Like other sulfonyl chlorides, it reacts exothermically with water and moisture.[2] This hydrolysis reaction produces corrosive byproducts, including hydrochloric acid and the corresponding sulfonic acid, releasing hazardous fumes.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes can cause irritation to the respiratory system.[4][5]
| Hazard Classification | Description | Source |
| GHS Classification | H314: Causes severe skin burns and eye damage | [1] |
| Physical State | Solid Crystalline | [4] |
| Primary Danger | Corrosive, Water-Reactive | [1][2] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound, particularly during disposal procedures.[6] All handling and disposal steps must be performed within a certified chemical fume hood.[2][7]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive solid and potential reaction mixtures.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. | Prevents severe skin burns upon contact. Gloves must be changed immediately if contaminated.[2][6] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | All handling and disposal must occur in a chemical fume hood. | Prevents inhalation of the powdered chemical and corrosive vapors generated during neutralization or spills.[7][8] |
Part 2: Disposal Decision Workflow
The correct disposal path for this compound depends entirely on the quantity of the waste. Bulk quantities must be handled differently from small, residual amounts, such as those left in rinsed glassware. The following workflow provides a clear decision-making framework.
Caption: Logical workflow for the proper disposal of this compound.
Part 3: Step-by-Step Disposal Protocols
Adherence to the correct protocol is critical for ensuring safety and regulatory compliance.
Protocol A: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting on-site neutralization.[2]
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated waste, as this can significantly complicate and increase the cost of disposal.[2]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[8][9]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[4][10]
Protocol B: Neutralization of Small Residual Quantities
This procedure should only be performed by trained personnel to render small amounts of the chemical less reactive before final disposal.[7]
-
Preparation: In a certified chemical fume hood, place a large glass beaker containing a 5-10% solution of sodium bicarbonate or a dilute solution of sodium hydroxide on a stir plate. Place the beaker in an ice bath to manage the exothermic reaction.[7]
-
Slow Addition: With vigorous stirring, carefully and slowly add the residual material (e.g., a solvent rinse from glassware containing the compound) to the cold basic solution in a dropwise manner.[2]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[2]
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Using a pH meter or pH strips, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base and stir until neutralized.[2]
-
Final Disposal: Once fully neutralized, transfer the resulting aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for final disposal.[2] Even after neutralization, the solution should not be poured down the drain without consulting local regulations and your EHS office.[11]
Part 4: Emergency Procedures - Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain & Absorb: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[7] Do not use combustible materials like sawdust.[7]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Ensure the container is properly sealed and labeled as "Spill Debris" with the chemical name.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's EHS office.
-
Dispose: The sealed container of spill residue must be disposed of as hazardous waste through an approved waste disposal plant.[7]
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[2]
References
- 1. 2-(4-(Chlorosulfonyl)phenyl)acetic acid | C8H7ClO4S | CID 2735819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. pfw.edu [pfw.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
